Product packaging for Dorzolamide(Cat. No.:CAS No. 120279-96-1)

Dorzolamide

カタログ番号: B1670892
CAS番号: 120279-96-1
分子量: 324.4 g/mol
InChIキー: IAVUPMFITXYVAF-XPUUQOCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dorzolamide hydrochloride is a potent and selective inhibitor of carbonic anhydrase II (CA-II) developed for research applications . Its primary research value lies in its mechanism of action; by inhibiting carbonic anhydrase isoforms in the ciliary processes of the eye, it disrupts the production of bicarbonate ions, thereby reducing fluid transport and secretion . This action makes it a critical tool for studying the physiology of intraocular pressure and related biochemical pathways. Originally developed through structure-based drug design, this compound was the first compound of its kind to result from this approach, offering researchers a molecule with a well-defined mechanism and high specificity . In research settings, it is primarily used to investigate models of ocular hypertension and glaucoma, providing insights into aqueous humor dynamics and cellular ion transport . The compound is supplied as this compound hydrochloride, with a molecular formula of C10H16N2O4S3·HCl and a molecular weight of 324.43 g/mol (free base) . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O4S3 B1670892 Dorzolamide CAS No. 120279-96-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022960
Record name Dorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.99e-01 g/L
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120279-96-1
Record name Dorzolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorzolamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 - 285 °C
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Synthesis of Dorzolamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide hydrochloride, marketed under the trade name Trusopt®, is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1][2][3] Its development marked a significant advancement in ophthalmology, offering a targeted approach to lowering intraocular pressure (IOP) with a favorable side-effect profile compared to systemic carbonic anhydrase inhibitors.[4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound hydrochloride, tailored for professionals in drug development and research.

Discovery and Development

This compound was developed by Merck and was the first carbonic anhydrase inhibitor to be a product of structure-based drug design, receiving its market introduction in 1995.[4] The goal was to create a topically active agent that could circumvent the systemic side effects associated with orally administered carbonic anhydrase inhibitors like acetazolamide.[4] By focusing on the enzyme's active site, researchers were able to design a molecule with high specificity and potency for carbonic anhydrase II (CA-II), the primary isoenzyme found in the ciliary processes of the eye.[2][3][5]

Mechanism of Action

This compound hydrochloride lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary body of the eye.[1][6] This enzyme is crucial for the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The formation of bicarbonate ions is a key step in aqueous humor secretion. By inhibiting this process, this compound reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.[1][3][5]

This compound Mechanism of Action cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Intervention CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase II HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Reduced_Secretion Reduced Aqueous Humor Secretion HCO3->Reduced_Secretion Leads to IOP Increased Intraocular Pressure Secretion->IOP This compound This compound HCl Inhibition Inhibition This compound->Inhibition Inhibition->H2CO3 Blocks CA-II Reduced_IOP Decreased Intraocular Pressure Reduced_Secretion->Reduced_IOP

Figure 1: Mechanism of action of this compound hydrochloride.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that has been described in various patents. A common route involves the use of a chiral starting material to ensure the desired stereochemistry of the final product. The following is a representative synthesis scheme and experimental protocol compiled from patent literature.

Synthesis Workflow

This compound Synthesis Workflow Start Chiral Hydroxysulfone Starting Material Step1 Activation of 4-hydroxy group Start->Step1 Reagents: α-toluenesulfonyl chloride, Triethylamine Step2 Nucleophilic Substitution with Ethylamine Step1->Step2 Reagents: Ethylamine in THF Step3 Sulfonamide Formation Step2->Step3 Reagents: Fuming Sulfuric Acid, Thionyl Chloride Step4 Purification and Salt Formation Step3->Step4 Reagents: HCl in Ethanol End This compound HCl Step4->End

Figure 2: Generalized synthesis workflow for this compound HCl.
Experimental Protocols

The following protocols are adapted from patent literature and represent key steps in the synthesis of this compound hydrochloride.

Step 1: Preparation of the Aminated Intermediate [1]

  • A solution of 4-(R)-hydroxy-5,6-dihydro-6-(S)-methyl-4H-thieno[2,3-b]thiopyran-7,7-dioxide (Formula II) in anhydrous tetrahydrofuran (THF) is prepared.

  • The solution is cooled to approximately -20°C.

  • Triethylamine is added gradually while maintaining the temperature.

  • A solution of α-toluenesulfonyl chloride in anhydrous THF is then added in portions under an inert atmosphere, maintaining the temperature at -18°C.

  • The reaction mixture is stirred, and the resulting triethylamine hydrochloride salt is filtered off.

  • A solution of ethylamine in THF is added to the filtrate, and the mixture is stirred.

  • The reaction is worked up by adding water and extracting with ethyl acetate.

  • The organic phase is washed, and hydrochloric acid is added to precipitate the hydrochloride salt of the aminated intermediate (Formula IV).

Step 2: Sulfonamide Formation [1]

  • The aminated intermediate (Formula IV) is added in portions to fuming sulfuric acid (20%) cooled to -7°C, with the temperature allowed to rise to 20-25°C.

  • The reaction mixture is stirred for an extended period (e.g., 22 hours) at room temperature.

  • Thionyl chloride is added, and the mixture is heated to 60-65°C and stirred for approximately 24 hours.

  • The reaction mixture is then carefully quenched and worked up to isolate the crude this compound.

Step 3: Purification and Hydrochloride Salt Formation [1][2]

  • The crude this compound is dissolved in a suitable solvent such as water.

  • The pH is adjusted to the basic range (e.g., 8.0-8.5) with aqueous ammonia to form a slurry.

  • The free base is extracted with ethyl acetate.

  • The combined organic phases are concentrated by vacuum distillation.

  • The residue is redissolved in ethyl acetate, and a solution of hydrogen chloride in ethanol is added to precipitate the this compound hydrochloride salt.

  • The slurry is cooled and stirred to ensure complete precipitation.

  • The product is collected by filtration, washed with ethyl acetate, and dried under vacuum.

  • Further purification can be achieved by recrystallization from water.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Chemical FormulaC₁₀H₁₆N₂O₄S₃·HCl[5]
Molecular Weight360.9 g/mol [5][7]
Melting Point~264°C[5][8]
AppearanceWhite to off-white crystalline powder[5][8]
SolubilitySoluble in water, slightly soluble in methanol and ethanol[5][8]
Pharmacological Data
ParameterValueIsoenzymeReference
IC₅₀0.18 nMCarbonic Anhydrase II[9]
IC₅₀600 nMCarbonic Anhydrase I[9]
IC₅₀6.9 nMCarbonic Anhydrase IV
Ki1.9 nMCarbonic Anhydrase II
Ki31 nMCarbonic Anhydrase IV

Conclusion

This compound hydrochloride remains a cornerstone in the medical management of glaucoma. Its development through structure-based drug design represents a triumph of modern medicinal chemistry. The synthetic routes, while complex, are well-established and allow for the production of this critical medication. This guide has provided a comprehensive overview of the discovery, mechanism, and synthesis of this compound hydrochloride, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

Pharmacological profile of Dorzolamide as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacological Profile of Dorzolamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, second-generation carbonic anhydrase inhibitor formulated for topical ophthalmic use in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2][3][4] As a sulfonamide derivative, it selectively inhibits carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye.[1][3][5][6] This inhibition reduces the formation of bicarbonate ions, subsequently decreasing aqueous humor secretion and lowering IOP.[7][8][9] Unlike its oral predecessors, topical this compound offers a favorable safety profile, minimizing systemic side effects such as acid-base and electrolyte disturbances.[1][2][5] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II).[1][5][8]

1.1 Role of Carbonic Anhydrase in Aqueous Humor Formation

The enzyme carbonic anhydrase is prevalent in many tissues, including the ciliary processes of the eye.[3] It catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate ions (HCO₃⁻) and protons (H⁺).[8][10] In the ciliary epithelium, the production of bicarbonate is a critical step in aqueous humor secretion.[8][11] The subsequent transport of bicarbonate, sodium, and other ions into the posterior chamber of the eye creates an osmotic gradient that drives the movement of water, thereby forming aqueous humor.[1][8][9]

1.2 Inhibition by this compound

By binding to the active site of CA-II, this compound blocks the conversion of CO₂ and water into bicarbonate ions.[8] This disruption slows the rate of bicarbonate formation, leading to a reduction in sodium and fluid transport across the ciliary epithelium.[1] The ultimate result is a decrease in the rate of aqueous humor secretion, which in turn lowers the intraocular pressure.[1][3][9] this compound's efficacy is achieved without causing significant systemic effects associated with oral carbonic anhydrase inhibitors.[1][2]

G cluster_ciliary Ciliary Epithelium cluster_humor Aqueous Humor Dynamics CO2 CO₂ + H₂O CAII Carbonic Anhydrase II CO2->CAII Catalyzes H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives CAII->H2CO3 This compound This compound This compound->CAII Inhibits IOP Intraocular Pressure (IOP) Secretion->IOP Determines

Figure 1: Signaling pathway of this compound's mechanism of action.

Pharmacodynamic Profile

This compound exhibits high selectivity for the target enzyme, resulting in a potent ocular hypotensive effect.

2.1 Enzyme Inhibition and Selectivity

This compound is a highly potent inhibitor of human CA-II, with significantly weaker activity against CA-I.[5][6] This selectivity contributes to its favorable safety profile, as CA-I is more prevalent in red blood cells. The metabolite of this compound, N-desethylthis compound, is less potent against CA-II but also inhibits CA-I.[1][3][9]

Parameter Carbonic Anhydrase I (CA-I) Carbonic Anhydrase II (CA-II) Carbonic Anhydrase IV (CA-IV)
IC₅₀ Value 600 nM[5][6]0.18 nM[5][6]6.9 nM[6]
Affinity Ratio (CA-I/CA-II) ~3333-fold lower than for CA-II~4000-fold higher than for CA-I[1]-

Table 1: In Vitro Inhibitory Activity of this compound Against Human Carbonic Anhydrase Isoenzymes.

2.2 Ocular Effects

Topical administration of this compound reduces IOP by decreasing aqueous humor inflow.[6] The onset of action occurs within 2 hours, with the peak ocular hypotensive effect observed at approximately 2-3 hours post-administration.[1][7] The pressure-lowering effect is sustained for 8-12 hours.[7][12] Studies have shown that this compound reduces aqueous humor flow during both day and night, though its effect is less pronounced than that of systemic acetazolamide.[13][14][15]

Pharmacokinetic Profile

This compound's pharmacokinetic properties are characterized by effective ocular penetration and a long systemic half-life due to its accumulation in red blood cells.

3.1 Absorption and Distribution

Following topical instillation, this compound penetrates the cornea and stroma to reach the ciliary body.[1][16][17] It then enters the systemic circulation, where it binds extensively and selectively to CA-II within red blood cells (RBCs).[3][16][17] This binding leads to an accumulation of the drug in RBCs during chronic dosing, while plasma concentrations remain very low (generally below the 15 nM limit of quantitation).[3][18] Plasma protein binding is moderate, at approximately 33%.[1][3][9]

3.2 Metabolism and Excretion

This compound is slowly metabolized by cytochrome P450 enzymes to a single active metabolite, N-desethylthis compound.[1][16][17] This metabolite also accumulates in RBCs, where it primarily binds to CA-I.[3] Both the parent drug and its metabolite are primarily excreted unchanged in the urine.[3] Due to the strong binding to CA in RBCs, this compound has a very long elimination half-life of over 4 months.[9][12][16]

Parameter Value / Description
Route of Administration Topical Ophthalmic[16]
Systemic Absorption Reaches systemic circulation after topical application[3][18]
Distribution Accumulates in red blood cells (RBCs) due to binding to CA-II[1][3][18]
Plasma Protein Binding Approximately 33%[1][3]
Metabolism Slowly metabolized to a single N-desethyl metabolite[1][3][16]
Elimination Primarily excreted unchanged in the urine; metabolite also excreted in urine[3]
Half-Life Approximately 4 months (elimination from RBCs)[9][12][16]

Table 2: Summary of Pharmacokinetic Parameters for this compound.

Clinical Efficacy and Safety

Clinical trials have established this compound as an effective and well-tolerated agent for lowering IOP.

4.1 Efficacy Data

Administered three times daily as a 2% solution, this compound effectively lowers IOP in patients with open-angle glaucoma or ocular hypertension.[2][3][5]

Study Type / Comparison IOP Reduction Results
Monotherapy (vs. Baseline) Mean reduction of 4.0 to 6.0 mm Hg at peak (2 hours) and 3.0 to 4.5 mm Hg at trough (8 hours).[2]
Monotherapy (vs. Placebo) 13.3% reduction at trough and 18.4% reduction at peak after 4 weeks.[19]
Monotherapy (vs. Timolol 0.5%) Slightly inferior efficacy compared to timolol 0.5% twice daily.[2]
Adjunctive Therapy (with Timolol) As effective as pilocarpine 2% four times daily as adjunctive therapy.[2] Reduces aqueous humor flow by an additional 24% when added to timolol.[20]
Pediatric Use (<6 years) Mean IOP reduction of 7.1 to 7.3 mm Hg (-20.6% to -23.3%) after 12 weeks.[21]

Table 3: Summary of Clinical Efficacy Data for this compound 2%.

4.2 Safety and Tolerability

The most common adverse effects associated with this compound are local and generally mild. These include a bitter taste (due to nasolacrimal drainage) and transient ocular burning or stinging upon instillation.[2][12][22] Unlike oral CA inhibitors, this compound does not typically cause systemic metabolic acidosis or electrolyte disturbances.[1][2] As a sulfonamide, it is contraindicated in patients with a known hypersensitivity to sulfonamides.[7][12]

Experimental Protocols

5.1 In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound is typically determined using an assay that measures the esterase activity of carbonic anhydrase.

Objective: To determine the IC₅₀ value of an inhibitor against purified carbonic anhydrase isoenzymes.

Principle: The assay utilizes the esterase activity of CA on a substrate (e.g., p-nitrophenyl acetate), which releases a colored product (p-nitrophenol) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to enzyme activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Methodology:

  • Reagent Preparation: Prepare assay buffer, dilution buffer, purified CA enzyme stock (e.g., human CA-I or CA-II), substrate solution, and a range of inhibitor concentrations.

  • Assay Setup: In a 96-well plate, add assay buffer to wells designated for samples, positive controls (enzyme only), and background controls (no enzyme).

  • Inhibitor Addition: Add varying concentrations of this compound to the sample wells. Add an equivalent volume of buffer to control wells.

  • Enzyme Addition: Add a standardized amount of purified CA enzyme to the sample and positive control wells. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow inhibitor binding.

  • Reaction Initiation: Add the CA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode over a period of time (e.g., 60 minutes) at room temperature.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. The percent inhibition for each this compound concentration is calculated relative to the positive control. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) start->prep plate Pipette Reagents into 96-Well Plate prep->plate add_inhibitor Add this compound to Sample Wells plate->add_inhibitor add_enzyme Add CA Enzyme to Sample & Control Wells add_inhibitor->add_enzyme incubate Incubate at RT (e.g., 15 min) add_enzyme->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Kinetic Absorbance Reading (405 nm) add_substrate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze ic50 Determine IC₅₀ Value analyze->ic50 end End ic50->end

Figure 2: Experimental workflow for an in vitro carbonic anhydrase inhibition assay.

5.2 In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

Animal models are essential for evaluating the ocular hypotensive effects of new drug candidates.

Objective: To assess the efficacy and duration of action of topically administered this compound in reducing IOP in an animal model.

Model: Normotensive or ocular hypertensive New Zealand white rabbits. Ocular hypertension can be induced by various methods, such as water loading or injection of hypertonic saline into the vitreous.

Methodology:

  • Animal Acclimatization: House animals under standard conditions and acclimatize them to handling and IOP measurement procedures.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen). Multiple readings are taken and averaged.

  • Drug Administration: Randomly assign animals to treatment groups (e.g., vehicle control, this compound 2% solution). Administer a single, fixed-volume drop (e.g., 50 µL) of the test article into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Post-Dose IOP Measurement: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: Calculate the mean IOP and the change from baseline for each treatment group at each time point. The statistical significance of the IOP reduction compared to the vehicle control group is determined using appropriate statistical tests (e.g., ANOVA, t-test). The peak IOP reduction and duration of action are determined from the resulting time-course data.

G start Start acclimate Acclimatize Rabbits to Handling and Tonometry start->acclimate baseline Measure Baseline IOP (Both Eyes) acclimate->baseline randomize Randomize Animals into Treatment Groups baseline->randomize administer Topical Administration (Vehicle or this compound) randomize->administer measure_post Measure IOP at Multiple Time Points Post-Dose administer->measure_post analyze Calculate IOP Change from Baseline measure_post->analyze compare Compare this compound vs. Vehicle Control analyze->compare evaluate Evaluate Efficacy & Duration of Action compare->evaluate end End evaluate->end

Figure 3: Experimental workflow for an in vivo IOP study in rabbits.

References

Dorzolamide's Selectivity for Carbonic Anhydrase Isoenzyme II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dorzolamide's selective inhibition of carbonic anhydrase isoenzyme II (CA-II), a critical mechanism for the therapeutic management of glaucoma. This compound is a potent, topically active carbonic anhydrase inhibitor that effectively reduces intraocular pressure by decreasing the production of aqueous humor.[1][2][3] Its efficacy is rooted in its high affinity and selectivity for CA-II over other isoenzymes, minimizing systemic side effects.[3]

Quantitative Analysis of this compound's Inhibition Profile

The selectivity of this compound for CA-II is demonstrated by its significantly lower inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this isoenzyme compared to others, particularly the abundant CA-I. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoenzymes

IsoenzymeInhibition Constant (Ki)IC50Reference
Human CA-I-600 nM[4]
Human CA-II8 nM0.18 nM[1][4]
Human CA-IV-6.9 nM[4]

Table 2: Binding Affinity of this compound in Human Erythrocytes

Binding SiteDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Corresponding IsoenzymeReference
High Affinity0.0011 µM16.1 µMCA-II[5]
Low Affinity2.8 µM117.1 µMCA-I[5]

Mechanism of Action in the Ciliary Body

This compound's therapeutic effect is localized to the ciliary processes of the eye, the site of aqueous humor production.[6] Within the ciliary epithelium, carbonic anhydrase II catalyzes the hydration of carbon dioxide to form bicarbonate ions.[7] This process is fundamental to the secretion of aqueous humor. By selectively inhibiting CA-II, this compound reduces the availability of bicarbonate, thereby decreasing the rate of aqueous humor formation and lowering intraocular pressure.[8][9]

cluster_ciliary_epithelium Ciliary Epithelium cluster_result Therapeutic Effect CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CAII Carbonic Anhydrase II AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Leads to CAII->H2CO3 Catalyzes This compound This compound This compound->CAII Inhibits ReducedIOP Reduced Intraocular Pressure AqueousHumor->ReducedIOP Reduction in

Caption: Mechanism of this compound in reducing aqueous humor secretion.

Experimental Protocols for Determining Inhibitor Selectivity

The quantitative assessment of this compound's binding and inhibitory action relies on a variety of established experimental protocols. These methods allow for the precise determination of inhibition constants and binding affinities.

Stopped-Flow CO₂ Hydration Assay

This is a primary enzymatic assay used to measure the catalytic activity of carbonic anhydrase and its inhibition.[10]

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.[11] An inhibitor's presence will slow this reaction.

  • Methodology:

    • A solution of purified carbonic anhydrase isoenzyme is mixed with a pH indicator in a buffered solution.

    • This enzyme solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH due to proton production.

    • The initial rate of the reaction is calculated.

    • The experiment is repeated with varying concentrations of the inhibitor (this compound) to determine the concentration that inhibits 50% of the enzyme's activity (IC50) or to calculate the inhibition constant (Ki).

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Purified CA Isoenzyme + pH Indicator Mixer Stopped-Flow Instrument Mixer Enzyme->Mixer Substrate CO₂-Saturated Solution Substrate->Mixer Inhibitor This compound Solution (Varying Concentrations) Inhibitor->Mixer Spectro Spectrophotometer (Monitors Absorbance) Mixer->Spectro Rapid Mixing Rate Calculate Initial Reaction Rate Spectro->Rate Absorbance Data Ki_IC50 Determine Kᵢ / IC₅₀ Rate->Ki_IC50

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Fluorescence-Based Indicator Displacement Assay

This high-throughput method provides quantitative insight into the binding of inhibitors to carbonic anhydrase.[12]

  • Principle: A fluorescent indicator dye is designed to bind to the active site of carbonic anhydrase, which quenches its fluorescence. When a competitive inhibitor like this compound is added, it displaces the indicator, leading to a recovery of fluorescence. The degree of recovery is proportional to the inhibitor's binding affinity.[12]

  • Methodology:

    • A solution of carbonic anhydrase is treated with a fluorescent indicator, causing fluorescence quenching.

    • The inhibitor (this compound) is titrated into the enzyme-indicator complex.

    • Fluorescence intensity is measured after each addition of the inhibitor.

    • The resulting data is used to construct a binding isotherm, from which the binding affinity constant for the inhibitor can be calculated.[12]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10]

  • Principle: ITC measures the heat released or absorbed when an inhibitor binds to its target enzyme. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

  • Methodology:

    • The carbonic anhydrase enzyme is placed in the sample cell of the calorimeter.

    • The inhibitor (this compound) is loaded into an injection syringe.

    • Small aliquots of the inhibitor are injected into the enzyme solution.

    • The heat change associated with each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[10]

Binding Selectivity Profile

The high selectivity of this compound for CA-II over other isoforms, particularly CA-I, is a key determinant of its favorable therapeutic profile. This selectivity ensures that the drug's action is concentrated on the target enzyme responsible for aqueous humor production, while minimizing interactions with other carbonic anhydrases that are abundant systemically, such as in red blood cells.

cluster_targets Carbonic Anhydrase Isoenzymes This compound This compound CAII CA-II (High Affinity) This compound->CAII Strong Inhibition (Kᵢ = 8 nM, IC₅₀ = 0.18 nM) CAIV CA-IV (Moderate Affinity) This compound->CAIV Moderate Inhibition (IC₅₀ = 6.9 nM) CAI CA-I (Low Affinity) This compound->CAI Weak Inhibition (IC₅₀ = 600 nM)

Caption: this compound's binding affinity and selectivity profile.

References

The Therapeutic Potential of Dorzolamide in Glaucoma: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide, a potent topical carbonic anhydrase inhibitor, represents a cornerstone in the medical management of glaucoma. By specifically targeting carbonic anhydrase II in the ciliary body, it effectively reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), the primary modifiable risk factor in glaucoma management. This technical guide provides a comprehensive review of this compound's therapeutic potential, detailing its mechanism of action, clinical efficacy, and safety profile. It includes a synthesis of quantitative data from key clinical trials, detailed experimental protocols for preclinical and clinical evaluation, and visual representations of its biochemical pathway and developmental workflow to support further research and drug development in this critical area.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells and their axons, leading to irreversible visual field defects.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[2] Consequently, the primary goal of glaucoma therapy is to lower IOP to a target level that prevents further optic nerve damage.[3] this compound hydrochloride, a sulfonamide derivative, was the first topical carbonic anhydrase inhibitor (CAI) developed, offering a significant advancement over systemic CAIs, which were associated with numerous side effects.[4] Administered as a 2% ophthalmic solution, this compound effectively reduces IOP by decreasing aqueous humor production.[2][5] This document serves as a technical resource, consolidating the core scientific and clinical data on this compound for researchers and professionals in the field.

Mechanism of Action

This compound's therapeutic effect is rooted in its potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II).[6]

2.1. The Role of Carbonic Anhydrase in Aqueous Humor Production

The ciliary processes of the eye are responsible for producing aqueous humor, the clear fluid that fills the anterior and posterior chambers.[7] The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO₃⁻) ions into the posterior chamber, which in turn drives the osmotic movement of water.[7][8] The enzyme carbonic anhydrase, particularly the highly active CA-II isoform found in the cytoplasm of ciliary epithelial cells, catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate and hydrogen ions.[6][7]

2.2. This compound's Inhibitory Action

This compound penetrates the cornea and sclera to reach the ciliary body.[9] Within the ciliary epithelium, it binds to the zinc ion in the active site of CA-II, blocking the enzyme's catalytic activity.[10][11] This inhibition reduces the rate of bicarbonate formation, leading to decreased sodium and fluid transport into the posterior chamber.[6] The ultimate result is a suppression of aqueous humor secretion and a corresponding reduction in intraocular pressure.[7] this compound exhibits a high affinity for CA-II, being approximately 4000-fold more selective for CA-II than for CA-I.[6]

cluster_ciliary_epithelium Ciliary Epithelium Cytoplasm cluster_posterior_chamber Posterior Chamber CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Hydration H2CO3 H₂CO₃ (Carbonic Acid) Ions HCO₃⁻ + H⁺ (Bicarbonate + Proton) H2CO3->Ions Dissociation Secretion HCO₃⁻ Secretion Ions->Secretion AHF Aqueous Humor Formation Secretion->AHF Osmotic Gradient IOP Reduced Intraocular Pressure (IOP) AHF->IOP CAII->H2CO3 This compound This compound This compound->Inhibition Inhibition->CAII Inhibition

Figure 1: Signaling pathway of this compound in reducing aqueous humor formation.

Clinical Efficacy

The clinical utility of this compound has been established in numerous trials, both as a monotherapy and as an adjunctive agent. It is typically administered as a 2% ophthalmic solution three times daily (TID) when used alone, or twice daily (BID) when used in combination with a beta-blocker.[5][8]

3.1. Monotherapy

Clinical trials have consistently demonstrated that this compound 2% administered TID effectively lowers IOP in patients with open-angle glaucoma or ocular hypertension. The mean peak IOP reduction (at 2 hours post-dose) is approximately 4 to 6 mm Hg, with a trough reduction (at 8 hours post-dose) of 3 to 4.5 mm Hg.[5]

3.2. Combination Therapy

This compound exhibits an additive effect when used with other classes of glaucoma medications, particularly topical beta-blockers like timolol.[12] The fixed combination of this compound 2% and timolol 0.5% is a widely used therapy that simplifies the treatment regimen and can enhance patient compliance.[1][12] This combination has been shown to be superior to monotherapy with either component alone.[12]

3.3. Comparative Efficacy Data

The following tables summarize quantitative data from key comparative clinical studies.

Table 1: this compound Monotherapy vs. Other Agents

Study Reference Treatment Arms Duration Mean Baseline IOP (mmHg) Mean IOP Reduction from Baseline (mmHg) Key Findings
Comparative Study[5] This compound 2% TID vs. Betaxolol 0.5% BID vs. Timolol 0.5% BID 1 Year ~25-26 This compound: ~3.5-5.0Betaxolol: ~3.5-5.0Timolol: ~4.5-6.5 Efficacy of this compound was similar to betaxolol but slightly less than timolol.

| Crossover Comparison[13] | this compound 2% TID vs. Brimonidine 0.2% TID | 6 Weeks (x2) | ~24.5 | this compound: 3.0Brimonidine: 3.0 | this compound and brimonidine produced equivalent IOP-lowering efficacy. |

Table 2: this compound as Adjunctive Therapy and in Fixed Combination

Study Reference Treatment Regimen Duration Mean Baseline IOP (mmHg) Mean IOP Reduction from Baseline (mmHg) Key Findings
Adjunctive Therapy Trial[9] This compound 2% TID + Timolol 0.5% BID 1 Year >21 (on monotherapy) 34% (peak), 28% (trough) This compound provides a clinically significant additive IOP-lowering effect to timolol.
Fixed Combination Trial[12] This compound 2%/Timolol 0.5% BID vs. Concomitant this compound BID + Timolol BID 90 Days Not specified This compound/Timolol FC: 4.2Concomitant: 4.2 The fixed combination is as effective as the concomitant administration of the individual components.

| Normal-Tension Glaucoma[14] | this compound 2%/Timolol 0.5% FC BID | 12 Weeks | 15.6 | 23.7% (peak), 20.5% (trough) | The fixed combination is safe and effective in lowering IOP in patients with normal-tension glaucoma. |

Safety and Tolerability

A major advantage of topical this compound is its favorable safety profile compared to oral CAIs. It does not typically cause the systemic side effects like metabolic acidosis, electrolyte disturbances, or paresthesia associated with its oral counterparts.[4][5]

The most common adverse effects are local and transient, including:

  • Ocular stinging or burning upon instillation[5]

  • Bitter taste[5]

  • Superficial punctate keratitis

  • Allergic reactions (e.g., conjunctivitis)[5]

This compound is a sulfonamide and should be used with caution in patients with a known hypersensitivity to this class of drugs.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other topical CAIs.

5.1. Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available CA inhibitor screening kits and is designed to quantify the inhibitory activity of a compound against CA-II.[15][16]

  • Principle: The assay utilizes the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenol), which can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Recombinant human Carbonic Anhydrase II (CA-II)

    • CA Assay Buffer (e.g., 20 mM Tris, pH 8.3)

    • CA Substrate (e.g., 4-nitrophenyl acetate in acetonitrile)

    • This compound hydrochloride (or other test inhibitors)

    • Acetazolamide (as a positive control inhibitor)

    • 96-well clear flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 405 nm

  • Procedure:

    • Reagent Preparation: Prepare a working solution of CA-II in CA Assay Buffer. Prepare serial dilutions of this compound, the test compound, and acetazolamide in the preferred solvent (e.g., DMSO), ensuring the final solvent concentration in the well is low (<1%) to avoid affecting enzyme activity.

    • Assay Setup: In a 96-well plate, set up the following wells in duplicate or triplicate:

      • Enzyme Control (EC): 85 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL solvent.

      • Inhibitor Control (IC): 80 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL Acetazolamide.

      • Sample (S): 80 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL test inhibitor.

      • Solvent Control (SC): 85 µL Assay Buffer + 5 µL CA-II enzyme + 10 µL solvent (to test for solvent effects).

      • Background Control (BC): 85 µL Assay Buffer + 10 µL test inhibitor (or solvent) + 5 µL substrate (added in step 4).

    • Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add 5 µL of CA Substrate to all wells except the Background Control (where it was already added). Mix immediately.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at room temperature.

    • Data Analysis:

      • Calculate the rate of reaction (slope; ΔAbs/Δt) for each well from the linear portion of the kinetic curve.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

5.2. Protocol 2: Measurement of Aqueous Humor Flow in Rabbits (Fluorophotometry)

This protocol describes a standard method for assessing the effect of topical ophthalmic drugs on aqueous humor dynamics in an animal model.[7][17][18]

  • Principle: A fluorescent dye (sodium fluorescein) is applied topically to the eye. The rate at which the dye concentration in the anterior chamber and cornea decreases over time is measured. This clearance rate is used to calculate the rate of aqueous humor flow.

  • Materials:

    • New Zealand White rabbits (2-4 kg)

    • Topical proparacaine HCl 0.5% (anesthetic)

    • Sodium fluorescein 10% ophthalmic solution

    • Slit-lamp fluorophotometer (e.g., OcuMetrics Fluorotron Master)

    • This compound 2% ophthalmic solution (or test formulation)

    • Saline solution for irrigation

  • Procedure:

    • Animal Preparation: Acclimate rabbits to restraint procedures. Ensure animals are healthy and free of ocular abnormalities.

    • Fluorescein Instillation (Day 0): Approximately 12-17 hours before the measurement, instill 2 drops of 10% sodium fluorescein into the conjunctival cul-de-sac of each eye at 5-minute intervals. This allows the dye to create a depot in the corneal stroma.

    • Baseline Measurement (Day 1):

      • Gently restrain the unsedated rabbit.

      • Apply one drop of topical proparacaine to anesthetize the cornea.

      • Position the rabbit at the fluorophotometer.

      • Perform a series of scans of the anterior chamber and cornea to measure the fluorescence intensity.

      • Repeat scans at regular intervals (e.g., every 45-60 minutes) for a period of 3-4 hours to establish a baseline clearance rate.

    • Drug Administration: After the baseline measurement period, instill one drop (e.g., 50 µL) of the test article (this compound 2%) or vehicle control into one eye. The contralateral eye can serve as a control.

    • Post-Treatment Measurement:

      • Continue to perform fluorophotometric scans at the same regular intervals for another 3-4 hours.

    • Data Analysis:

      • The fluorophotometer software calculates the mass of fluorescein in the anterior chamber and cornea at each time point.

      • The rate of aqueous humor flow (F) is calculated based on the rate of loss of fluorescein from the anterior chamber and cornea, using established formulas (e.g., Brubaker's method).

      • Compare the flow rate before and after drug administration, and between the treated and control eyes, to determine the effect of the test article. Statistical analysis (e.g., paired t-test) is used to assess significance.

Developmental and Experimental Workflows

The development of a topical glaucoma agent like this compound follows a structured pipeline from preclinical discovery to clinical validation.

6.1. Preclinical Development Workflow

The preclinical phase aims to identify promising candidates and evaluate their safety and efficacy in non-human models before proceeding to human trials.

cluster_discovery Discovery & Screening cluster_preclinical Preclinical Evaluation cluster_regulatory Regulatory Submission Target Target Identification (Carbonic Anhydrase II) Screening In Vitro Screening (CA Inhibition Assay) Target->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt Formulation Ophthalmic Formulation (Solubility, Stability, pH) Lead_Opt->Formulation InVivo_PK In Vivo Pharmacokinetics (Ocular Distribution) Formulation->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (IOP Lowering in Rabbits) InVivo_PK->InVivo_PD Tox Toxicology & Safety (Ocular Irritation, Systemic Exposure) InVivo_PD->Tox IND Investigational New Drug (IND) Application Submission Tox->IND

Figure 2: Preclinical development workflow for a topical carbonic anhydrase inhibitor.

6.2. Clinical Trial Workflow (Phase III Example)

Phase III trials are large-scale, multicenter studies designed to confirm the efficacy and safety of a drug in a large patient population, providing the basis for regulatory approval.[2][19]

Screen Screening & Enrollment (Inclusion/Exclusion Criteria Met) Washout Washout Period (Discontinue Prior Glaucoma Meds) Screen->Washout Baseline Baseline Visit (Day 0) (Measure Diurnal IOP) Washout->Baseline Random Randomization Baseline->Random Treat_A Treatment Arm A (e.g., this compound 2% TID) Random->Treat_A Treat_B Treatment Arm B (e.g., Timolol 0.5% BID - Active Control) Random->Treat_B FollowUp Follow-Up Visits (e.g., Week 2, Month 1, Month 3, etc.) Treat_A->FollowUp Treat_B->FollowUp Assess Assessments at Visits: - IOP Measurement (Primary Endpoint) - Safety & Tolerability (Adverse Events) - Visual Acuity FollowUp->Assess End End of Study (e.g., 12 Months) FollowUp->End Completion Analysis Data Analysis (Statistical Comparison of Arms) End->Analysis NDA New Drug Application (NDA) Submission Analysis->NDA

Figure 3: Logical workflow for a typical Phase III glaucoma clinical trial.

Conclusion and Future Directions

This compound remains a vital tool in the armamentarium against glaucoma. Its well-characterized mechanism of action, proven IOP-lowering efficacy, and favorable safety profile make it a reliable choice for monotherapy and a valuable component of combination therapies. Future research may focus on novel drug delivery systems to enhance its bioavailability and reduce dosing frequency, further improving patient adherence and long-term outcomes. Additionally, exploring the potential neuroprotective effects of carbonic anhydrase inhibitors, independent of IOP reduction, is an emerging area of investigation that could broaden the therapeutic scope of molecules like this compound. The methodologies and data presented in this guide provide a solid foundation for such future endeavors.

References

Long-Term Effects of Dorzolamide on Ocular Hemodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of the topical carbonic anhydrase inhibitor, dorzolamide, on ocular hemodynamics. Drawing from key clinical studies, this document summarizes quantitative data, details experimental methodologies, and visualizes complex biological and procedural information to support further research and development in ophthalmology.

Quantitative Data Summary

The long-term administration of this compound has been shown to have a significant impact on various ocular hemodynamic parameters. The following tables summarize the key quantitative findings from a pivotal 5-year prospective, randomized, evaluator-masked study comparing this compound 2% and brinzolamide 1%, each added to timolol 0.5%, in patients with primary open-angle glaucoma (POAG).[1][2]

Table 1: Changes in Retrobulbar Hemodynamics with this compound (5-Year Follow-Up) [1][2]

Hemodynamic ParameterVesselBaseline (Mean ± SD)60 Months (Mean ± SD)Absolute Change (95% CI)P-value
End-Diastolic Velocity (EDV)Ophthalmic Artery (OA)--+1.22 cm/s (0.90 to 1.56)< 0.001
Resistivity Index (RI)Ophthalmic Artery (OA)0.74 ± 0.020.70 ± 0.02-0.04 (-0.05 to -0.03)< 0.001
Resistivity Index (RI)Central Retinal Artery (CRA)0.66 ± 0.020.62 ± 0.02-0.04< 0.001
Resistivity Index (RI)Short Posterior Ciliary Arteries (SPCA)0.66 ± 0.020.62 ± 0.02-0.04< 0.001

Table 2: Comparative Changes in Intraocular Pressure (IOP) (5-Year Follow-Up) [1][2]

Treatment GroupBaseline IOP (Mean ± SD)IOP Change at 60 Months (95% CI)
This compound 2% + Timolol 0.5%22.8 ± 1.2 mmHg-4.3 mmHg (-4.5 to -4.2)
Brinzolamide 1% + Timolol 0.5%22.7 ± 1.2 mmHg-4.3 mmHg (-4.4 to -4.2)

In contrast to this compound, brinzolamide did not produce statistically significant changes in retrobulbar hemodynamic parameters at the 60-month follow-up.[1][2]

Experimental Protocols

The data presented above were derived from a robust clinical trial with a well-defined methodology. Understanding this protocol is crucial for interpreting the results and for designing future studies.

Study Design: A 60-Month Comparative Trial[1][2]

A 60-month, prospective, randomized, evaluator-masked study was conducted to compare the long-term effects of this compound 2% and brinzolamide 1% on retrobulbar hemodynamics and intraocular pressure when added to timolol 0.5% in patients with primary open-angle glaucoma.

Patient Population

A total of 146 patients with primary open-angle glaucoma (POAG) were enrolled.[1] Key inclusion criteria included having POAG and requiring additional IOP-lowering medication despite treatment with timolol 0.5%. Patients were randomized into two treatment groups: this compound/timolol (DT) and brinzolamide/timolol (BT).[2]

Treatment Regimen

Patients in the this compound group received this compound 2% twice daily, in addition to their ongoing timolol 0.5% therapy.[1][2] The control group received brinzolamide 1% twice daily, also added to timolol 0.5%.[1][2]

Measurement of Ocular Hemodynamics

Retrobulbar hemodynamic parameters were measured using Color Doppler Imaging (CDI) .[1] This non-invasive technique assesses blood flow velocity and vascular resistance in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCA).[1] Measurements were taken at baseline and every 6 months for the 60-month duration of the study.[1]

Measurement of Intraocular Pressure

Intraocular pressure (IOP) was measured at the same intervals as the hemodynamic assessments.[1]

Visualized Signaling Pathways and Workflows

To further elucidate the mechanisms and methodologies, the following diagrams are provided in DOT language.

Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of carbonic anhydrase, which leads to a reduction in aqueous humor production and consequently lowers intraocular pressure.[3][4][5] Its effects on ocular hemodynamics are thought to be secondary, potentially mediated by local changes in pH or CO2 levels, leading to vasodilation.[6]

dorzolamide_mechanism cluster_eye Ciliary Body cluster_vessels Ocular Vasculature This compound This compound CAII Carbonic Anhydrase II (CA-II) This compound->CAII Inhibits LocalpH Local pH / CO2 Changes This compound->LocalpH Potentially Induces Bicarbonate Bicarbonate (HCO3-) Production CAII->Bicarbonate Catalyzes AqueousHumor Aqueous Humor Production Bicarbonate->AqueousHumor Drives IOP Intraocular Pressure (IOP) AqueousHumor->IOP Increases OcularBloodFlow Increased Ocular Blood Flow IOP->OcularBloodFlow Reduction Improves Perfusion Pressure Vasodilation Vasodilation Vasodilation->OcularBloodFlow LocalpH->Vasodilation Leads to

Caption: Mechanism of this compound on IOP and Ocular Blood Flow.

Experimental Workflow of the 5-Year Clinical Trial

The following diagram outlines the key steps in the long-term clinical trial assessing the effects of this compound on ocular hemodynamics.[1][2]

experimental_workflow cluster_screening Patient Recruitment & Baseline cluster_treatment Treatment Arms cluster_followup Follow-Up & Analysis Recruitment 146 POAG Patients on Timolol 0.5% Baseline Baseline Measurements: - IOP - Color Doppler Imaging (OA, CRA, SPCA) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (n=73) This compound 2% BID + Timolol 0.5% Randomization->GroupA GroupB Group B (n=73) Brinzolamide 1% BID + Timolol 0.5% Randomization->GroupB FollowUp 60-Month Follow-Up (Measurements every 6 months) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis: - Comparison of IOP changes - Comparison of Hemodynamic changes FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow of a 5-Year Comparative Ocular Hemodynamics Study.

Conclusion

Long-term treatment with this compound 2%, when added to timolol 0.5%, demonstrates a significant and sustained improvement in retrobulbar blood flow in patients with primary open-angle glaucoma.[1][2] This is evidenced by an increase in end-diastolic velocity and a reduction in the resistivity index in the ophthalmic, central retinal, and short posterior ciliary arteries.[1][2] These hemodynamic benefits are observed alongside a significant reduction in intraocular pressure, which is comparable to that achieved with brinzolamide.[1][2] The vasodilatory effects of this compound may offer an additional therapeutic advantage in the management of glaucoma, a condition where vascular factors are increasingly recognized as playing a pathogenic role. Further research is warranted to fully elucidate the clinical implications of these long-term hemodynamic improvements on visual field preservation and optic nerve health.

References

Clinical pharmacokinetics of topical Dorzolamide administration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Clinical Pharmacokinetics of Topical Dorzolamide Administration

Introduction

This compound is a non-bacteriostatic sulfonamide derivative and a potent, second-generation carbonic anhydrase inhibitor (CAI) administered topically to the eye.[1][2] It is a primary therapeutic agent for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][3] By selectively inhibiting carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye, this compound effectively decreases the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.[1][2][4] Unlike its oral CAI predecessors, topically administered this compound offers a favorable safety profile, minimizing the systemic side effects commonly associated with this drug class, such as metabolic acidosis and electrolyte disturbances.[1][3] This guide provides a comprehensive overview of the clinical pharmacokinetics of topical this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and process visualizations.

Mechanism of Action

The primary therapeutic effect of this compound is the reduction of intraocular pressure. This is achieved through the specific inhibition of carbonic anhydrase II (CA-II) located in the ciliary body epithelium.[5][6]

  • Aqueous Humor Production: The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO₃⁻) ions into the posterior chamber by the ciliary processes.[4] This process is catalyzed by carbonic anhydrase, which facilitates the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into hydrogen (H⁺) and bicarbonate ions.[1][5]

  • Enzyme Inhibition: this compound exhibits a high affinity for CA-II, binding to the enzyme and blocking its catalytic activity.[1] This inhibition slows the rate of bicarbonate ion formation.[7]

  • Reduced Fluid Transport: The reduction in available bicarbonate ions subsequently decreases sodium and fluid transport into the posterior chamber.[1][7]

  • Lowered IOP: The overall result is a significant decrease in the rate of aqueous humor secretion, which in turn lowers the intraocular pressure.[1][8]

Mechanism_of_Action cluster_ciliary_epithelium Ciliary Body Epithelium CO2_H2O CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzes H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CAII->H2CO3 This compound This compound This compound->CAII Inhibits Reduced_Secretion Reduced Aqueous Humor Secretion (Lower IOP) This compound->Reduced_Secretion Aqueous_Humor->Reduced_Secretion ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Admin Topical Ocular Administration (2% Sol.) Cornea Corneal/Stromal Penetration Admin->Cornea Nasolacrimal Nasolacrimal Drainage Admin->Nasolacrimal Systemic Absorption Aqueous_Humor Aqueous Humor & Ciliary Body (Local Effect) Cornea->Aqueous_Humor Systemic Systemic Circulation Nasolacrimal->Systemic Systemic Absorption RBC Red Blood Cells (Binds to CA-II) Systemic->RBC Plasma Plasma (33% Protein Bound) Systemic->Plasma Liver Liver (CYP450) Systemic->Liver Kidney Kidney Systemic->Kidney Metabolite N-desethylthis compound (Active Metabolite) Liver->Metabolite Metabolite->Systemic RBC_Metabolite RBCs (Binds to CA-I) Metabolite->RBC_Metabolite Urine Urine (Unchanged Drug & Metabolite) Kidney->Urine Experimental_Workflow start Patient Recruitment (Cataract Surgery) dose Topical Administration (Single 2% this compound Drop) start->dose wait Defined Time Interval (0.5 - 12 hours) dose->wait collect Aqueous Humor Sample Collection (During Surgery) wait->collect store Sample Storage (Deep-Frozen) collect->store prepare Sample Preparation (Liquid-Liquid Extraction) store->prepare analyze HPLC Analysis (Reversed-Phase Column, UV Detection) prepare->analyze quantify Data Quantification (vs. Standard Curve) analyze->quantify end Pharmacokinetic Modeling quantify->end

References

The Systemic Journey of Ophthalmic Dorzolamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the systemic absorption of ophthalmic dorzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension. While administered topically to the eye, a portion of the dose invariably reaches systemic circulation, leading to a unique pharmacokinetic and pharmacodynamic profile. This document delves into the quantitative aspects of this absorption, details the experimental protocols used to elucidate these parameters, and visualizes the key pathways and processes involved.

Quantitative Pharmacokinetics of Systemically Absorbed this compound

Following topical ocular administration, this compound is absorbed and distributes systemically, exhibiting a distinct partitioning behavior between plasma and red blood cells (RBCs). The following tables summarize the key quantitative pharmacokinetic parameters of this compound and its primary metabolite, N-desethylthis compound, in humans.

Table 1: Systemic Pharmacokinetic Parameters of this compound in Humans Following Ocular Administration

ParameterValueTissue/FluidDosing RegimenCitation
Plasma ConcentrationGenerally below limit of quantitation (15 nM)PlasmaChronic[1][2]
0.034 µMPlasma2% solution, 1 drop every 8 hours[3]
11 µg/LPlasma2% eyedrops, three times daily for 6 months[4]
Red Blood Cell (RBC) Concentration20-25 µM (at steady state)Erythrocytes2% solution, 1 drop every 8 hours[3]
20.5 µM (mean, after 12 months)Erythrocytes2% eyedrops, three times daily[4]
Protein Binding~33%PlasmaNot specified[1][2]
Elimination Half-life~4 monthsRed Blood CellsChronic[1][2][5]
~120 daysErythrocytesNot specified[6]
Renal Clearance90 ml/min-Steady state[3]
Renal Excretion1.3 mg/day (at steady state)-2% solution, 1 drop every 8 hours[3]

Table 2: Systemic Pharmacokinetic Parameters of N-desethylthis compound in Humans Following Ocular Administration

ParameterValueTissue/FluidDosing RegimenCitation
Plasma ConcentrationGenerally below limit of quantitation (15 nM)PlasmaChronic[1][2]
Red Blood Cell (RBC) Concentration~5 µMErythrocytes2% solution, 1 drop every 8 hours[3]
7.7 µM (mean, after 12 months)Erythrocytes2% eyedrops, three times daily[4]

Experimental Protocols for Assessing Systemic Absorption

The characterization of this compound's systemic pharmacokinetics has been achieved through meticulously designed clinical studies. Below is a representative experimental protocol synthesized from multiple sources.

Study Design: A Representative Human Pharmacokinetic Study

A typical study to evaluate the systemic absorption of ophthalmic this compound would be a multi-center, double-masked, randomized, placebo-controlled, parallel-group study.[7]

  • Participants: Healthy adult volunteers or patients with open-angle glaucoma or ocular hypertension.[3][8]

  • Inclusion Criteria: May include specific intraocular pressure (IOP) ranges (e.g., >22 mm Hg).[7]

  • Exclusion Criteria: Would typically include hypersensitivity to sulfonamides, severe renal impairment, and use of concomitant medications that could interfere with the study outcomes.[9]

  • Washout Period: A washout period for any pre-existing ocular hypotensive medications is often required before the study commences.[9]

Dosing Regimen
  • Test Article: 2% this compound hydrochloride ophthalmic solution.[3]

  • Dosage: One drop administered to each eye, typically three times daily.[3][7]

  • Control: A placebo vehicle administered in the same manner.[7]

  • Duration: Studies can range from short-term (e.g., 4 weeks) to long-term (e.g., up to 1 year or more) to assess steady-state pharmacokinetics.[3][7]

Sample Collection and Analysis
  • Blood Sampling: Venous blood samples are collected at predetermined time points throughout the study. Samples are typically collected in tubes containing an anticoagulant (e.g., heparin).

  • Sample Processing: Blood is centrifuged to separate plasma and red blood cells.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): A common method for quantifying this compound and its metabolite.[10][11][12]

      • Column: A reversed-phase column (e.g., C8 or C18) is typically used.[11][12]

      • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[11][12]

      • Detection: UV detection at a specific wavelength (e.g., 254 nm) is employed.[11][12]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for detecting low concentrations of this compound and its metabolite in plasma.[13]

      • Sample Preparation: May involve protein precipitation followed by liquid-liquid extraction.[13]

      • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[13]

      • Detection: Multiple reaction monitoring (MRM) is used for quantification.[13]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the systemic absorption of ophthalmic this compound.

G cluster_eye Ocular Administration and Local Action cluster_systemic Systemic Absorption and Distribution A Topical Administration of this compound Eyedrops B Corneal and Conjunctival Absorption A->B C Inhibition of Carbonic Anhydrase II in Ciliary Body B->C F Entry into Systemic Circulation via Nasolacrimal Duct and Conjunctival Vessels B->F D Decreased Aqueous Humor Production C->D E Reduction of Intraocular Pressure D->E G Distribution in Plasma (~33% Protein Bound) F->G H Uptake into Red Blood Cells G->H J Metabolism to N-desethylthis compound G->J I Binding to Carbonic Anhydrase II in RBCs H->I L Renal Excretion (Unchanged Drug and Metabolite) I->L K Binding of Metabolite to Carbonic Anhydrase I in RBCs J->K K->L

Figure 1: Pathway of Ophthalmic this compound from Ocular Administration to Systemic Circulation.

G cluster_protocol Experimental Workflow for a Human Pharmacokinetic Study A Participant Recruitment (Healthy Volunteers or Patients) B Washout of Existing Medications A->B C Randomization to This compound or Placebo Group B->C D Chronic Dosing (e.g., 1 drop, TID for 4 weeks) C->D E Serial Blood Sampling D->E F Separation of Plasma and Red Blood Cells E->F G Sample Analysis (HPLC or LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H

Figure 2: A generalized experimental workflow for a human pharmacokinetic study of ophthalmic this compound.

Conclusion

The systemic absorption of ophthalmic this compound is characterized by low plasma concentrations and significant accumulation within red blood cells, where it binds to carbonic anhydrase isoenzymes. This unique pharmacokinetic profile, with a long elimination half-life from erythrocytes, results in minimal systemic side effects commonly associated with oral carbonic anhydrase inhibitors. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued investigation and understanding of the systemic disposition of topically applied ophthalmic drugs. This knowledge is crucial for the development of safer and more effective therapies for ocular diseases.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Dorzolamide in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor used in ophthalmic solutions to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Accurate and precise quantification of this compound in these formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in ophthalmic solutions. The method is simple, rapid, and suitable for routine quality control analysis.[1][2]

Experimental Protocols

1. Materials and Reagents

  • This compound Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Commercial this compound ophthalmic solution

2. Instrumentation

A standard HPLC system equipped with a UV-Visible detector, pump, and data acquisition software is required.

  • HPLC System: Shimadzu LC2010 series or equivalent[1]

  • Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1][2]

  • Detector: UV-Visible Detector

  • Data Acquisition: Spinchrom software or equivalent[1]

3. Preparation of Solutions

  • Mobile Phase Preparation: A filtered and degassed isocratic mixture of phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v) is used as the mobile phase. The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 2.5 with orthophosphoric acid.[1][2]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in a 100 mL volumetric flask with HPLC grade water to obtain a concentration of 1000 µg/mL.[1][2]

  • Working Standard Solution Preparation: From the stock solution, further dilutions are made with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10, 25, 50, 100, 125, and 150 µg/mL).[2]

  • Sample Solution Preparation: Transfer 1 mL of the this compound ophthalmic solution into a 100 mL volumetric flask. Add the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.22 µm syringe filter. Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range.[1][2]

4. Chromatographic Conditions

The following chromatographic conditions are employed for the analysis:

ParameterCondition
ColumnZorbax SB C18 (250 mm × 4.6 mm, 5 µm)
Mobile PhasePhosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)
Flow Rate0.8 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume20 µL
Run TimeApproximately 10 minutes

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The validation parameters are summarized below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 21.08
Theoretical Plates≥ 20002910
Retention Time (min)-~2.65

Table 2: Linearity of the Method

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 1500.999

Table 3: Accuracy (Recovery Study)

Spiked LevelMean Recovery (%)% RSD
50%99.86< 2
100%100.57< 2
150%100.32< 2

Table 4: Precision (Intra-day and Inter-day)

Concentration (µg/mL)Intra-day % RSDInter-day % RSD
100< 2< 2
150< 2< 2
200< 2< 2

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.0403
LOQ0.1228

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation C Chromatographic Analysis A->C Inject into HPLC B HPLC System Setup B->C Set Conditions D Data Acquisition C->D Detect Signal E Data Processing & Quantification D->E Integrate Peaks F Report Generation E->F Calculate Concentration

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The validated RP-HPLC method described in this application note is demonstrated to be simple, accurate, precise, and specific for the quantification of this compound in ophthalmic solutions.[1][3] The short run time and use of a common C18 column make it a cost-effective and efficient method for routine quality control analysis in the pharmaceutical industry.[1]

References

Application Note: Protocol for Sustained Ocular Delivery of Dorzolamide Using a Proniosomal Gel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glaucoma, a leading cause of irreversible blindness, is often managed by reducing intraocular pressure (IOP).[1][2][3] Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used for this purpose, but conventional eye drops suffer from poor bioavailability due to rapid nasolacrimal drainage and low corneal permeability.[1][4] This necessitates frequent administration, leading to poor patient compliance.[1][2][3] Proniosomal gels are promising drug delivery systems that can be hydrated in situ to form niosomal vesicles.[1][5] This formulation strategy enhances drug stability, prolongs corneal contact time, and provides sustained drug release, thereby improving therapeutic efficacy and patient compliance.[4][6]

This document provides a detailed protocol for the formulation, characterization, and in-vivo evaluation of a this compound-HCl loaded proniosomal gel for sustained ocular delivery. The methodology is based on the coacervation phase separation technique and subsequent pharmacodynamic studies in a rabbit model.[1][2][3]

Experimental Protocols

Preparation of this compound Proniosomal Gel

This protocol details the preparation of the proniosomal gel using the coacervation phase separation method.[1][7]

Materials:

  • This compound-HCl

  • L-α-lecithin (from soya bean)

  • Cholesterol

  • Span 40 (or other suitable non-ionic surfactant)

  • Ethanol (95%)

  • Phosphate buffer (pH 8.0)

  • Phosphate buffer saline (PBS, pH 7.4)

  • Glass vials (5 mL capacity)

  • Water bath

  • Vortex mixer

Procedure:

  • Accurately weigh the required amounts of L-α-lecithin, Cholesterol, Span 40, and this compound-HCl (see Table 1 for formulation examples) and place them into a clean, dry 5 mL glass vial.[1]

  • Add 2.5 mL of 95% ethanol to the vial.[1]

  • Cover the vial with a lid and warm the mixture in a water bath set to 60–70 °C for approximately 15 minutes, or until all components are completely dissolved.[1]

  • Add 0.9 mL of the aqueous phase (Phosphate buffer, pH 8.0) to the mixture and continue warming at the same temperature for 2–5 minutes until a clear solution is formed.[1]

  • Remove the vial from the water bath and allow it to cool at room temperature. The mixture will transform into a viscous proniosomal gel.[1]

  • For subsequent characterization and in-vitro/in-vivo studies, hydrate the proniosomal gel by adding a precise volume of PBS (pH 7.4) and vortexing to form a niosomal dispersion. For example, hydrate the entire gel to a final volume of 10 mL with PBS.[1]

G gel gel hydrate hydrate gel->hydrate

In-Vitro Characterization of Niosomes

2.1. Entrapment Efficiency (EE%)

This protocol determines the percentage of this compound successfully encapsulated within the niosomes.

Procedure:

  • Prepare the niosomal suspension from the proniosomal gel as described above.

  • Transfer the suspension to a centrifuge tube.

  • Centrifuge the niosomal suspension at high speed (e.g., 10,000 rpm) for 60 minutes at 4°C using a cooling ultracentrifuge to separate the niosomes from the unentrapped drug.[8]

  • Carefully collect the supernatant, which contains the unentrapped drug.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Entrapment Efficiency using the following formula: EE% = [(Total Drug Amount - Amount of Unentrapped Drug) / Total Drug Amount] x 100

2.2. Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP)

These parameters are crucial for predicting the stability and ocular interaction of the niosomes.

Procedure:

  • Dilute the niosomal dispersion with deionized water to an appropriate concentration for analysis.

  • Use a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) to measure the average particle size (Z-average), PDI, and zeta potential.

  • Perform the measurements in triplicate at room temperature.

In-Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the proniosomal gel.

Procedure:

  • Use a Franz diffusion cell for the study.[9]

  • Prepare a dialysis membrane by soaking it in the release medium for 24 hours before use.

  • Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Place a known quantity (e.g., 1 gram) of the proniosomal gel onto the membrane in the donor compartment.[8]

  • Fill the receptor compartment with a suitable release medium, such as Simulated Lacrimal Fluid (SLF, pH 7.4).[8] SLF composition: NaCl 0.67 g, NaHCO₃ 0.20 g, CaCl₂·2H₂O 0.008 g, and distilled water to 100 mL.[8]

  • Maintain the temperature of the receptor medium at 37±0.5°C and stir continuously with a magnetic bead.[8]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples and calculate the cumulative percentage of drug released over time.

In-Vivo Pharmacodynamic Study (Rabbit Model)

This protocol assesses the efficacy of the optimized proniosomal gel in reducing Intraocular Pressure (IOP) compared to a conventional formulation.

Procedure:

  • Animal Selection: Use healthy adult albino rabbits. All procedures must adhere to approved animal care and use guidelines.[1]

  • Acclimatization: Allow animals to acclimatize to the laboratory environment before the study.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes for each rabbit using a calibrated tonometer (e.g., Tono-Pen).

  • Grouping and Administration:

    • Divide the rabbits into two groups.

    • Group 1 (Test): Administer a single dose (e.g., 50 µL) of the optimized this compound proniosomal gel formulation into the conjunctival sac of one eye.

    • Group 2 (Control): Administer a single dose of a marketed this compound eye drop solution (e.g., Trusopt®) to a separate group of rabbits.[1][4]

  • IOP Monitoring: Measure the IOP in the treated eye at specified time points post-administration (e.g., 0, 1, 2, 3, 4, 5, 6, 7, and 8 hours).[4]

  • Data Analysis:

    • Calculate the percentage reduction in IOP at each time point relative to the baseline.

    • Determine key pharmacodynamic parameters:

      • [%red IOP]max: Maximum percentage reduction in IOP.

      • tmax: Time to reach the maximum reduction.

      • AUC₀₋₈ ₕ: Area under the curve of IOP reduction versus time from 0 to 8 hours.

      • MRT: Mean residence time.[4]

    • Statistically compare the results between the test and control groups.

G

Data Presentation

Quantitative data should be organized for clear comparison. The following tables summarize typical results from studies on this compound proniosomal gels.

Table 1: Composition and In-Vitro Characteristics of Proniosomal Formulations All formulations contain 360 mg L-α-lecithin and 0.5% w/v this compound-HCl.[1]

Formulation IDCholesterol (mg)Span 40 (mg)Entrapment Efficiency (EE%) (±SD)Particle Size (PS) (nm) (±SD)% Drug Released at 8h (Q₈h) (±SD)
OF (Optimized) 60 540 78.5 ± 2.1 450.3 ± 15.2 65.7 ± 3.5
F12018065.2 ± 1.8620.1 ± 20.575.4 ± 4.1
F26018072.1 ± 2.5580.7 ± 18.970.1 ± 3.8
F310018068.9 ± 2.2650.4 ± 22.168.5 ± 3.6
F42036070.3 ± 2.4550.9 ± 17.368.2 ± 3.7
F510054075.4 ± 2.8510.6 ± 16.860.3 ± 3.1

Data is illustrative based on published findings.[1][10]

Table 2: In-Vivo Pharmacodynamic Comparison in Rabbits

ParameterOptimized Formulation Gel (OF-gel)Marketed Eye Drops (Trusopt®)
Max % IOP Reduction ([%red IOP]max) 45.4% ± 8.232.6% ± 2.7
Time to Max Reduction (tmax) 6 h1.75 h
Mean Residence Time (MRT) 6.1 h ± 1.74.1 h ± 1.2
Area Under Curve (AUC₀₋₈ ₕ) 264.4 %·h ± 18.476.2 %·h ± 12.7

Source: Data adapted from in-vivo studies comparing the optimized formulation to a commercial product.[4]

Mechanism of Action Visualization

The proniosomal gel acts as a reservoir that, upon contact with tear fluid, hydrates to form niosomes. These vesicles provide sustained release and enhance corneal penetration.

G

Conclusion The use of a this compound-HCl proniosomal gel presents a highly promising strategy for the treatment of glaucoma.[1][3] The formulation significantly sustains drug release, leading to a prolonged reduction in intraocular pressure and enhanced bioavailability compared to conventional eye drops.[4] The protocols outlined in this document provide a comprehensive framework for the development, characterization, and pre-clinical evaluation of this advanced ocular drug delivery system.

References

Application Notes and Protocols for Prolonged Dorzolamide Delivery in Rabbit Models Using Nanoliposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Conventional ophthalmic solutions of this compound often exhibit a short residence time in the eye, necessitating frequent administration.[3][4] Nanoliposomes have emerged as a promising drug delivery system to prolong the effect of this compound, thereby improving its therapeutic efficacy and patient compliance.[3][5] These vesicular systems, composed of phospholipid bilayers, can encapsulate hydrophilic drugs like this compound, enhance corneal permeability, and provide sustained drug release.[1][6] This document provides detailed application notes and protocols based on studies utilizing nanoliposomes for prolonged this compound delivery in rabbit models.

Data Presentation

The following tables summarize the quantitative data from studies on this compound-loaded nanoliposomes.

Table 1: Physicochemical Characterization of this compound Nanoliposomes [1]

Formulation CodePreparation MethodPhosphatidylcholine:Cholesterol (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
F1REV7:385.3 ± 4.10.21 ± 0.0325.6 ± 1.8
F2TLH7:379.8 ± 3.50.19 ± 0.0228.4 ± 2.1
F3REV7:495.2 ± 5.20.25 ± 0.0435.1 ± 2.5
F4TLH7:488.6 ± 4.80.22 ± 0.0338.9 ± 2.9

REV: Reverse-phase evaporation vesicle; TLH: Thin layer hydration.

Table 2: Ex-Vivo Corneal Permeation Parameters of Selected this compound Nanoliposomes [1][6]

FormulationApparent Permeability Coefficient (Papp) (cm/s x 10⁻⁶)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (min)
This compound Solution1.2 ± 0.224.1 ± 4.30
7:4 (SPC:Ch) REV7.5 ± 0.9150.2 ± 18.5~40
7:4 (SPC:Ch) TLH8.1 ± 1.1162.5 ± 22.1~40

SPC:Ch: Soy phosphatidylcholine:Cholesterol.

Table 3: In-Vivo Intraocular Pressure (IOP) Reduction in Rabbit Models [1]

Treatment GroupMaximum IOP Reduction (mmHg)Time to Maximum Reduction (hours)Duration of Significant IOP Reduction (hours)
This compound Solution1.51< 2
Marketed Product (Biosopt®)2.251~2
Selected DRZ-Nanoliposomes (7:4 TLH)4.424> 8

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoliposomes

This protocol describes two common methods for preparing this compound nanoliposomes: Thin Layer Hydration (TLH) and Reverse-Phase Evaporation Vesicle (REV).[1][3][7]

Materials:

  • This compound hydrochloride

  • Soy phosphatidylcholine (SPC)

  • Cholesterol (Ch)

  • Chloroform

  • Methanol

  • Phosphate buffer (pH 5.8)

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

A. Thin Layer Hydration (TLH) Method [1][5]

  • Dissolve soy phosphatidylcholine and cholesterol in a sufficient volume of a chloroform:methanol mixture (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Place the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydrate the thin lipid film with a phosphate buffer (pH 5.8) containing 2% (w/v) this compound hydrochloride by rotating the flask.

  • The resulting dispersion can be sonicated using a bath or probe sonicator to reduce the vesicle size and form nanoliposomes.

  • Store the nanoliposomal dispersion at 4°C for maturation.[8]

B. Reverse-Phase Evaporation Vesicle (REV) Method [1]

  • Dissolve soy phosphatidylcholine and cholesterol in the organic solvent phase (e.g., chloroform:methanol).

  • Add the aqueous phase containing this compound hydrochloride to the lipid-containing organic phase.

  • Form a water-in-oil emulsion by sonication.

  • Remove the organic solvent under reduced pressure using a rotary evaporator. This leads to the formation of a viscous gel.

  • Continue to remove the solvent until the gel collapses and a smooth, fluid suspension of liposomes is formed.

  • The resulting nanoliposomal suspension can be further sized by sonication.

Protocol 2: In-Vivo Intraocular Pressure (IOP) Monitoring in Rabbit Models

This protocol outlines the procedure for evaluating the efficacy of this compound nanoliposomes in reducing IOP in rabbits.[1]

Animals:

  • Healthy albino rabbits (2.5–3 kg)[1]

Materials:

  • This compound nanoliposome formulation

  • This compound solution (control)

  • Marketed this compound ophthalmic solution (e.g., Biosopt®) (control)

  • Tonometer (e.g., IOPEN®)

  • Animal restrainers

Procedure:

  • House the rabbits in a controlled environment (25±2 °C, 60±5% humidity, 12/12-h light-dark cycle) and allow them to acclimatize.[1]

  • Divide the rabbits into experimental groups (e.g., nanoliposome-treated, this compound solution-treated, marketed product-treated, and a non-treated control). A typical group size is six rabbits.[1][3]

  • Measure the baseline IOP of both eyes for each rabbit before instilling any formulation.

  • Instill a single drop (approximately 50 µL) of the respective formulation into the conjunctival sac of the right eye of each rabbit. The left eye can serve as a control.[1]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours) after instillation, measure the IOP in both eyes using a tonometer.

  • During the experiment, observe the rabbits' eyes for any signs of irritation, redness, or inflammation.[1]

  • Calculate the mean IOP reduction from the baseline for each group at each time point and compare the results statistically.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Nanoliposome Preparation start Start: Raw Materials dissolve Dissolve Lipids (SPC & Cholesterol) in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with This compound Solution film->hydrate sonicate Sonication for Size Reduction hydrate->sonicate characterize Physicochemical Characterization (Size, PDI, EE%) sonicate->characterize end_prep This compound Nanoliposomes characterize->end_prep

Caption: Workflow for this compound Nanoliposome Preparation by Thin Layer Hydration.

in_vivo_workflow cluster_invivo In-Vivo IOP Study in Rabbits start_invivo Start: Acclimatized Rabbit Models baseline Measure Baseline IOP start_invivo->baseline grouping Divide into Treatment Groups baseline->grouping instillation Instill Test Formulations (Nanoliposomes, Controls) grouping->instillation monitoring Monitor IOP at Timed Intervals instillation->monitoring data Data Analysis: Calculate IOP Reduction monitoring->data end_invivo Evaluate Efficacy & Duration of Action data->end_invivo

Caption: Workflow for the In-Vivo Intraocular Pressure (IOP) Study in Rabbit Models.

logical_relationship cluster_logic Rationale for Nanoliposomal this compound nanoliposome This compound-Loaded Nanoliposomes properties Enhanced Properties: - Small Particle Size - Positive Surface Charge - Mucoadhesion nanoliposome->properties leads to corneal Increased Corneal Permeation & Residence Time properties->corneal results in sustained Sustained Drug Release into Aqueous Humor corneal->sustained enables prolonged Prolonged IOP Reduction sustained->prolonged causes efficacy Improved Therapeutic Efficacy prolonged->efficacy improves

Caption: Rationale for Improved Efficacy of Nanoliposomal this compound Delivery.

References

Application Notes and Protocols for the Development of Viscous Eye Drops Combining Dorzolamide and Timolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness, is often managed by reducing intraocular pressure (IOP). Combination therapy using a carbonic anhydrase inhibitor, such as Dorzolamide, and a beta-blocker, like Timolol, has proven to be an effective treatment strategy.[1][2] Both agents lower IOP by decreasing the secretion of aqueous humor.[2][3][4] Conventional eye drops, however, suffer from short precorneal residence time due to blinking and nasolacrimal drainage, necessitating frequent administration and leading to potential patient non-compliance.[5] The development of viscous eye drops aims to overcome these limitations by prolonging the contact time of the drug with the ocular surface, thereby enhancing bioavailability and therapeutic efficacy.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of viscous eye drops containing a combination of this compound Hydrochloride and Timolol Maleate.

Mechanism of Action: this compound and Timolol

This compound, a potent inhibitor of carbonic anhydrase II, and Timolol, a non-selective beta-adrenergic antagonist, work synergistically to reduce intraocular pressure.[1][2] Their combined effect leads to a greater reduction in IOP than either component administered alone.[7]

dot

cluster_ciliary Ciliary Body Epithelium cluster_beta Beta-Adrenergic Receptors CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by CAII Carbonic Anhydrase II HCO3 HCO3- + H+ Fluid Sodium and Fluid Transport HCO3->Fluid AqueousHumor Aqueous Humor Secretion Fluid->AqueousHumor IOP Reduced Intraocular Pressure AqueousHumor->IOP Leads to CAII->HCO3 This compound This compound This compound->CAII Inhibits BetaReceptor β-Adrenergic Receptors AqueousHumor2 Aqueous Humor Secretion BetaReceptor->AqueousHumor2 Reduces Timolol Timolol Timolol->BetaReceptor Blocks

Caption: Signaling pathway for IOP reduction by this compound and Timolol.

Formulation Development

The primary goal in formulating viscous eye drops is to select appropriate polymers that increase viscosity and exhibit mucoadhesive properties, ensuring prolonged precorneal residence time.[5] A significant challenge is the pH-dependent solubility of this compound Hydrochloride, which is more soluble at a lower pH (4.0-5.5) that can cause eye irritation, and has very low solubility at the physiological pH of the eye (6.5-8.5).[5]

Materials and Formulation Components
ComponentFunctionTypical Concentration (% w/v)Reference
This compound HClActive Pharmaceutical Ingredient (Carbonic Anhydrase Inhibitor)2.0 (equivalent to 22.26 mg/mL)[3]
Timolol MaleateActive Pharmaceutical Ingredient (Beta-Blocker)0.5 (equivalent to 6.83 mg/mL)[3]
HPMC K15Viscosity Enhancer0.5 - 1.0[5]
Carbopol 934 (CP 934)Mucoadhesive Polymer, Viscosity Enhancer0.1 - 0.5[5]
PEG 400Solubilizing Agent~1.0[5]
Benzalkonium ChloridePreservative0.0075[4]
MannitolTonicity Adjusting Agentq.s. to 242-323 mOsM[3]
Sodium CitrateBuffering Agentq.s. to pH ~5.65[3]
Sodium HydroxidepH Adjusting Agentq.s.[3]
Water for InjectionVehicleq.s. to 100%[3]
Protocol for Formulation Preparation

dot

G start Start: Formulation Preparation step1 1. Prepare Polymer Dispersion: Disperse HPMC K15 and Carbopol 934 in a portion of Water for Injection with stirring. Allow to swell completely. start->step1 step2 2. Prepare Aqueous Phase: In a separate vessel, dissolve Mannitol, Sodium Citrate, and Benzalkonium Chloride in the remaining Water for Injection. step1->step2 step3 3. Add Active Ingredients: Add Timolol Maleate and this compound HCl to the aqueous phase and stir until completely dissolved. step2->step3 step4 4. Add Solubilizer: Incorporate PEG 400 into the active ingredient solution. step3->step4 step5 5. Combine Phases: Slowly add the active ingredient phase to the polymer dispersion under continuous stirring until a homogenous solution is formed. step4->step5 step6 6. Adjust pH: Adjust the pH to approximately 5.65 using Sodium Hydroxide solution. step5->step6 step7 7. Final Volume and Sterilization: Make up the final volume with Water for Injection. Sterilize the formulation using an appropriate method (e.g., filtration). step6->step7 end End: Viscous Eye Drop Formulation step7->end

Caption: Experimental workflow for preparing viscous eye drops.

Quality Control and Evaluation Protocols

A series of in-vitro tests are essential to characterize the developed formulation and ensure its quality, stability, and efficacy.

Physicochemical Evaluation
ParameterMethodAcceptance CriteriaReference
AppearanceVisual InspectionClear, colorless to nearly colorless, slightly viscous solution[3]
pHpH Meter5.5 - 6.0[3][5]
OsmolalityOsmometer242 - 323 mOsM[3]
Drug ContentHPLC90% - 110% of label claim[5]
Rheological Analysis (Viscosity Measurement)

Objective: To determine the flow properties of the formulation. Viscous eye drops should ideally exhibit non-Newtonian, shear-thinning behavior, meaning the viscosity decreases during blinking for comfort and increases between blinks to enhance retention.[5][8]

Protocol:

  • Instrument: Use a rotational viscometer or rheometer (e.g., Brookfield Viscometer).[9]

  • Sample Preparation: Place an appropriate amount of the eye drop formulation in the instrument's sample holder.

  • Measurement: Measure the viscosity at varying shear rates (e.g., increasing from 10 to 100 rpm).[10]

  • Data Analysis: Plot viscosity as a function of shear rate. A decrease in viscosity with an increase in shear rate indicates shear-thinning (pseudoplastic) behavior.

  • Target Viscosity: The desired viscosity for ophthalmic solutions is typically between 25 and 50 cps.[11][12]

dot

G start Start: Viscosity Measurement step1 1. Instrument Setup: Calibrate and set up the rotational rheometer. start->step1 step2 2. Sample Loading: Load the eye drop formulation onto the rheometer plate. step1->step2 step3 3. Shear Rate Sweep: Apply a range of shear rates (e.g., 1-100 s⁻¹) to the sample. step2->step3 step4 4. Data Acquisition: Record the corresponding viscosity at each shear rate. step3->step4 step5 5. Data Analysis: Plot viscosity vs. shear rate to create a rheogram. step4->step5 step6 6. Interpretation: Analyze the plot to determine flow behavior (e.g., Newtonian, shear-thinning). step5->step6 end End: Rheological Profile step6->end

References

In Vivo Evaluation of Dorzolamide's Pharmacodynamics in Rabbits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of the pharmacodynamics of Dorzolamide in rabbits. This compound is a topical carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrase isoenzyme II in the ciliary processes of the eye.[2] This inhibition reduces the formation of bicarbonate ions, subsequently decreasing aqueous humor production and leading to a reduction in IOP.[1][2] The rabbit is a commonly used animal model in ophthalmic research due to the anatomical similarities of its eye to the human eye and its large eye size, which facilitates experimental procedures.[3][4]

Data Presentation

The following tables summarize the quantitative pharmacodynamic effects of topically administered this compound in rabbits as reported in various studies.

Table 1: Effect of 2% Topical this compound on Intraocular Pressure (IOP) and Aqueous Humor Flow

ParameterBaseline Value (Mean ± SEM)Post-Dorzolamide Value (Mean ± SEM)Percentage ChangeReference
IOP14.4 ± 1.0 mm Hg11.8 ± 0.8 mm Hg-19% (P < 0.01)[5][6]
Aqueous Flow3.03 ± 0.17 µL/min2.50 ± 0.17 µL/min-17% (P < 0.01)[5][6]

Table 2: Hemodynamic Effects of 2% Topical this compound in the Rabbit Eye

ParameterPercentage Change from BaselineSignificanceReference
Ciliary Blood Flow+18%P < 0.01[5][6]
Ciliary Vascular Resistance-7%P < 0.01[5][6]
Choroidal Blood FlowNo significant change-[5][6]
Choroidal Vascular ResistanceNo significant change-[5][6]

Table 3: Comparative IOP Reduction of Different this compound Formulations

FormulationMaximum IOP Reduction (mmHg)Time to Maximum Effect (hours)Reference
This compound Solution1.51[7]
Marketed Product (e.g., Trusopt®)2.251[7]
This compound Nanoliposomes (TLH method, 7:4 lipid ratio)4.424[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation in rabbits.

Dorzolamide_Mechanism CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II (in Ciliary Epithelium) CO2_H2O->CA_II Catalyzes HCO3 H+ + HCO3- CA_II->HCO3 Aqueous_Humor Aqueous Humor Formation HCO3->Aqueous_Humor Drives This compound This compound This compound->CA_II Inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases

Mechanism of Action of this compound.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthetized Rabbit) Baseline Baseline Measurements (IOP, Aqueous Flow, Blood Flow) Animal_Prep->Baseline Drug_Admin Topical Administration of this compound (e.g., 2%, 50 µL) Baseline->Drug_Admin Post_Treatment Post-Treatment Measurements (Continuous or at timed intervals) Drug_Admin->Post_Treatment Data_Analysis Data Analysis (Comparison of pre- and post-treatment values) Post_Treatment->Data_Analysis

General Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacodynamics of this compound in vivo.

Protocol 1: Measurement of Intraocular Pressure (IOP)

Objective: To determine the effect of topical this compound on IOP in rabbits.

Materials:

  • New Zealand White rabbits (1.5-2 kg)[8]

  • Anesthetic agent (e.g., intramuscular injection of a mixture of tiletamine hydrochloride and zolazepam hydrochloride, and xylazine hydrochloride, or pentobarbital)[5][8]

  • Topical this compound solution (e.g., 2%)[5]

  • Applanation tonometer (e.g., Tono-Pen) or direct cannulation setup

  • Proparacaine hydrochloride ophthalmic solution (0.5%) for topical anesthesia

  • Calibrated micropipette

Procedure:

  • Animal Acclimatization and Preparation: House the rabbits individually and allow for an acclimatization period.[8] Anesthetize the rabbit using an appropriate and approved protocol. Place the animal in a stereotaxic frame or a prone position to ensure stability.

  • Baseline IOP Measurement:

    • For tonometry: Instill one drop of proparacaine hydrochloride to the corneal surface. Gently hold the eyelids open and obtain a baseline IOP reading using the applanation tonometer. Record at least three consecutive readings and calculate the average.

    • For direct cannulation: This method provides continuous and more precise measurements. A needle connected to a pressure transducer is inserted into the anterior or vitreous chamber.

  • This compound Administration: Instill a single, precise volume (e.g., 50 µL) of the this compound solution into the conjunctival sac of one eye.[5] The contralateral eye can receive a vehicle control.

  • Post-Treatment IOP Measurement: Measure the IOP in both eyes at predetermined time intervals (e.g., 15, 30, 60, 120, 240, and 480 minutes) after instillation to determine the onset, peak effect, and duration of action.[7][9]

  • Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes at each time point. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the IOP reduction.[10]

Protocol 2: Measurement of Aqueous Humor Flow

Objective: To quantify the effect of this compound on the rate of aqueous humor formation.

Materials:

  • In addition to materials from Protocol 1:

  • Scanning ocular fluorophotometer

  • Sterile sodium fluorescein solution (e.g., 10%)

  • Intravenous catheter

Procedure:

  • Fluorescein Loading: Anesthetize the rabbit as described previously. Administer a single intravenous injection of sodium fluorescein. Allow time for the fluorescein to distribute and reach a steady state in the anterior chamber.

  • Baseline Fluorophotometry:

    • Perform baseline measurements of fluorescein concentration in the cornea and anterior chamber using the fluorophotometer.

    • The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.

  • This compound Administration: Instill the this compound solution as described in Protocol 1.

  • Post-Treatment Fluorophotometry: Repeat the fluorophotometry scans at regular intervals after drug administration.

  • Calculation of Aqueous Flow: The aqueous flow (F) can be calculated using the formula: F = (dC/dt) * V, where dC/dt is the rate of change of fluorescein concentration in the anterior chamber and V is the volume of the anterior chamber. The change in flow rate before and after this compound administration is then determined.[5]

  • Data Analysis: Compare the aqueous flow rates before and after treatment to quantify the inhibitory effect of this compound.[6]

Protocol 3: Measurement of Ciliary and Choroidal Blood Flow

Objective: To assess the impact of topical this compound on ocular hemodynamics.

Materials:

  • In addition to materials from Protocol 1:

  • Laser Doppler flowmeter

  • Fiber optic probe

Procedure:

  • Animal Preparation: Anesthetize the rabbit and maintain stable systemic blood pressure. Mean arterial pressure (MAP) should be monitored continuously via cannulation of an artery (e.g., central ear artery).

  • Baseline Blood Flow Measurement:

    • Ciliary Blood Flow: A small incision is made in the sclera to allow for the placement of the laser Doppler flowmetry probe transsclerally, adjacent to the ciliary body.[5]

    • Choroidal Blood Flow: The probe tip is positioned in the vitreous over the posterior pole to measure choroidal blood flow.[5]

    • Record stable baseline blood flow readings.

  • This compound Administration: Instill the this compound solution topically.

  • Post-Treatment Blood Flow Measurement: Continuously record the blood flow for a set period after drug administration to observe any changes.

  • Data Analysis: Express the post-treatment blood flow as a percentage change from the baseline. Correlate changes in blood flow with changes in IOP and MAP to understand the vascular effects of this compound.[5][6]

These protocols provide a framework for the in vivo pharmacodynamic evaluation of this compound in rabbits. Researchers should adapt these methods based on their specific experimental goals and ensure all procedures are in compliance with institutional animal care and use guidelines.

References

Application Note: Simultaneous Determination of Dorzolamide and Timolol Maleate by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Dorzolamide Hydrochloride and Timolol Maleate in pharmaceutical formulations. This method is demonstrated to be simple, rapid, precise, and accurate, making it suitable for routine quality control analysis.

Introduction

This compound Hydrochloride is a carbonic anhydrase inhibitor, and Timolol Maleate is a non-selective beta-adrenergic blocker.[1][2] They are commonly co-formulated in ophthalmic solutions for the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[1][2] A robust analytical method is crucial for ensuring the quality and efficacy of these combination products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for their simultaneous determination.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable for this analysis. The chromatographic separation is achieved under the conditions summarized in the table below.

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV/PDA Detector
Column C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02M 1-Octane Sulphonic acid buffer (pH 3.5, adjusted with o-phosphoric acid) in a 36:64 (v/v) ratio.[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL[2]
Column Temperature Ambient
Detection Wavelength 254 nm for this compound and 295 nm for Timolol Maleate[3][4]
Internal Standard Brimonidine (optional, but recommended for improved precision)[3][4]
Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.02M solution of 1-Octane Sulphonic acid in water and adjust the pH to 3.5 with o-phosphoric acid. Mix this buffer with acetonitrile in a 64:36 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

Standard Stock Solution Preparation:

  • Accurately weigh and transfer approximately 200 mg of this compound Hydrochloride and 50 mg of Timolol Maleate reference standards into a 100 mL volumetric flask.[3]

  • Add about 70 mL of the mobile phase and sonicate to dissolve.

  • Dilute to the mark with the mobile phase to obtain a stock solution.

Sample Preparation (from Ophthalmic Solution):

  • Transfer 2 mL of the ophthalmic solution into a suitable volumetric flask.[3]

  • Dilute with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 400 µg/mL this compound and 100 µg/mL Timolol).[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[4] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterThis compoundTimolol MaleateAcceptance Criteria
Retention Time (min) ~6.02~8.25-
Tailing Factor < 2.0< 2.0T ≤ 2.0
Theoretical Plates > 2000> 2000N > 2000
Resolution -> 2.0 (between this compound and Timolol)R > 2.0
%RSD of Peak Area < 1.0< 1.0≤ 2.0%
Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound 4 - 7200.999
Timolol Maleate 1 - 1800.999
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound < 2.0< 2.0
Timolol Maleate < 2.0< 2.0
Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of the analytes spiked into a placebo matrix.

AnalyteRecovery (%)
This compound 98.0 - 102.0
Timolol Maleate 98.0 - 102.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound 0.69512.3214
Timolol Maleate 0.24890.8317

Detailed Experimental Protocol

  • System Preparation:

    • Set up the HPLC system as per the conditions in the chromatographic conditions table.

    • Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Check:

    • Inject the standard solution five times.

    • Calculate the %RSD of the peak areas, retention times, tailing factor, theoretical plates, and resolution.

    • Ensure all parameters meet the acceptance criteria before proceeding with sample analysis.

  • Analysis of Samples:

    • Inject the blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution.

    • Inject the sample solutions in duplicate.

  • Data Processing and Calculation:

    • Identify and integrate the peaks for this compound and Timolol Maleate in the chromatograms.

    • Calculate the concentration of each analyte in the sample using the peak area response from the standard solution and the following formula:

    Concentration (mg/mL) = (Areasample / Areastandard) * Concentrationstandard * Dilution Factor

Visualized Workflows

experimental_workflow prep Preparation sol_prep Solution Preparation (Mobile Phase, Standards, Samples) prep->sol_prep hplc_setup HPLC System Setup & Equilibration prep->hplc_setup sys_suit System Suitability Test sol_prep->sys_suit hplc_setup->sys_suit analysis Analysis analysis->sys_suit sample_analysis Sample Injection & Chromatogram Acquisition analysis->sample_analysis sys_suit->sample_analysis If Passed data_proc Data Processing sample_analysis->data_proc integration Peak Integration & Identification data_proc->integration calculation Concentration Calculation integration->calculation results Results & Reporting calculation->results

Caption: Experimental workflow from preparation to results.

validation_process method_dev Method Development validation Method Validation (ICH Guidelines) method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (Recovery) validation->accuracy sensitivity Sensitivity (LOD & LOQ) validation->sensitivity robustness Robustness validation->robustness routine_use Suitability for Routine QC specificity->routine_use linearity->routine_use precision->routine_use accuracy->routine_use sensitivity->routine_use robustness->routine_use

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dorzolamide Dosage for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dorzolamide in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for preclinical studies?

A1: The optimal dosage of this compound can vary depending on the animal model and the specific research question. However, based on published preclinical data, a 2% this compound solution is the most commonly used and effective concentration for topical administration.[1][2][3][4] Studies in rabbits, dogs, and monkeys have demonstrated significant reductions in intraocular pressure (IOP) at this concentration.[1][2] Lower concentrations, such as 0.5% and 1%, have also shown efficacy, but the 2% solution generally produces a more pronounced and sustained effect.[1][5]

Q2: How frequently should this compound be administered?

A2: For most preclinical models, topical administration two to three times daily is recommended to maintain a consistent reduction in IOP.[2][6][7] Some studies have shown that twice-daily administration can be effective, particularly when combined with other glaucoma medications like timolol.[8] The peak effect of this compound is typically observed 2 hours post-administration, with a duration of action that supports a multiple-dosing-per-day schedule.[3]

Q3: Which animal models are most appropriate for studying the effects of this compound?

A3: Rabbits, dogs, and non-human primates are the most frequently used animal models in preclinical glaucoma research involving this compound.[1][9][10] Rabbits are often used for initial efficacy and safety studies due to their ease of handling and well-characterized ocular anatomy.[9][11] Dogs, particularly breeds with a predisposition to glaucoma, provide a model that more closely resembles the human condition.[2][7] Glaucomatous monkeys are considered the gold standard for preclinical glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[1]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent inhibitor of carbonic anhydrase isoenzyme II.[1] This enzyme is found in the ciliary processes of the eye and plays a crucial role in the production of aqueous humor.[12] By inhibiting carbonic anhydrase, this compound reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.[11][12]

Q5: Are there any known systemic side effects of topical this compound administration in animals?

A5: While topical administration minimizes systemic exposure, this compound is a sulfonamide and can be absorbed systemically.[8][13] In some cases, particularly with frequent high-dose administration, systemic effects such as metabolic acidosis have been reported in dogs.[2] However, most preclinical studies report that topical this compound is well-tolerated with minimal systemic side effects.[1][10]

Troubleshooting Guides

Issue 1: High Variability in Intraocular Pressure (IOP) Measurements

Possible Causes:

  • Improper Animal Restraint: Stress and excessive pressure on the neck or globe during measurement can artificially elevate IOP readings.

  • Inconsistent Measurement Technique: Variations in the angle and placement of the tonometer can lead to inconsistent results.

  • Diurnal IOP Fluctuation: IOP naturally fluctuates throughout the day, and measurements taken at different times can introduce variability.[4]

  • Instrument Calibration: An improperly calibrated tonometer will provide inaccurate readings.

Solutions:

  • Acclimatize Animals: Allow animals to acclimate to the laboratory environment and handling procedures to minimize stress.

  • Standardize Restraint: Use a consistent and gentle method of restraint for all animals. Ensure that there is no pressure on the jugular veins.

  • Consistent Tonometry Technique: Always measure IOP at the central cornea and ensure the tonometer is perpendicular to the corneal surface. Take multiple readings and average them to improve accuracy.

  • Control for Diurnal Variation: Perform all IOP measurements at the same time of day for all animals in the study.

  • Regular Calibration: Calibrate the tonometer according to the manufacturer's instructions before each use.

Issue 2: Lack of Significant IOP Reduction After this compound Administration

Possible Causes:

  • Incorrect Dosage or Concentration: The concentration of the this compound solution may be too low, or the volume administered may be insufficient.

  • Improper Administration Technique: Poor instillation technique can result in the loss of the eye drop from the eye before it can be absorbed.

  • Formulation Issues: The pH and viscosity of the this compound formulation can affect its ocular bioavailability.[14]

  • Animal Model Resistance: In rare cases, the chosen animal model may not be responsive to carbonic anhydrase inhibitors.

Solutions:

  • Verify Dosage and Concentration: Ensure that the this compound solution is prepared at the correct concentration (typically 2%) and that the appropriate volume (usually 50 microliters) is administered.[1]

  • Refine Administration Technique: Gently pull down the lower eyelid to form a small pouch and instill the eye drop into the conjunctival sac. Hold the eyelid closed for a few moments to allow for absorption. Do not touch the tip of the dropper to the eye.[15]

  • Optimize Formulation: Use a commercially available, sterile this compound ophthalmic solution whenever possible. If preparing a custom formulation, ensure the pH is around 5.6 to balance efficacy and tolerability.[14]

  • Consider Alternative Models: If a lack of efficacy is consistently observed, consider using a different animal model known to be responsive to this compound.

Issue 3: Ocular Irritation or Adverse Reactions

Possible Causes:

  • Formulation pH: this compound formulations are typically acidic, which can cause stinging or burning upon instillation.[2]

  • Preservatives: Some commercial formulations contain preservatives that can cause ocular irritation with chronic use.

  • Allergic Reaction: As a sulfonamide, this compound can cause allergic reactions in susceptible animals, leading to conjunctivitis and eyelid reactions.[8][15]

Solutions:

  • Observe for Transient Irritation: Mild, transient stinging immediately after administration is a known side effect and usually resolves quickly.[3]

  • Use Preservative-Free Formulations: If chronic irritation is a concern, consider using a preservative-free formulation of this compound.

  • Monitor for Allergic Reactions: Observe animals for signs of an allergic reaction, such as persistent redness, swelling, or discharge. If an allergic reaction is suspected, discontinue treatment and consult with a veterinarian.

Data Presentation

Table 1: Efficacy of Topical this compound in Different Preclinical Models

Animal ModelThis compound ConcentrationDosing FrequencyMean IOP ReductionReference
Glaucomatous Monkeys0.5%Single Dose22%[1]
1%Single Dose30%[1]
2%Single Dose37%[1]
Normotensive & Hypertensive RabbitsNot SpecifiedNot SpecifiedGood ocular hypotensive activity[1]
Glaucomatous Cats2%Three times daily~45%[4]

Experimental Protocols

Protocol 1: Topical Administration of this compound in Rabbits
  • Animal Preparation: Acclimatize New Zealand white rabbits to the experimental environment for at least one week. Ensure animals are healthy and free of ocular abnormalities.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen, TonoVet) at a consistent time of day.

  • This compound Administration:

    • Gently restrain the rabbit.

    • Carefully pull down the lower eyelid to create a conjunctival cul-de-sac.

    • Instill one 50 µL drop of 2% this compound ophthalmic solution into the cul-de-sac, avoiding contact between the dropper tip and the eye.[1]

    • Gently hold the eyelids closed for approximately 30 seconds to facilitate drug absorption.

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, and 8 hours post-dose) to evaluate the time course of the drug's effect.

  • Data Analysis: Compare the IOP in the treated eye to the baseline IOP and to the IOP in the contralateral (control) eye.

Protocol 2: Measurement of Aqueous Humor Flow Rate by Fluorophotometry

This protocol is adapted for use in non-human primates but can be modified for other species.

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol.

  • Fluorescein Administration: Instill a precise volume of a sterile fluorescein solution onto the cornea.

  • Fluorophotometer Setup: Position the animal in front of the fluorophotometer, ensuring the eye is properly aligned with the instrument's optics.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the cornea and anterior chamber.

    • After fluorescein administration, measure the decay of fluorescein concentration in the anterior chamber at regular intervals (e.g., every 30 minutes) for several hours.

  • Aqueous Flow Calculation: The rate of aqueous humor flow is calculated from the rate of disappearance of fluorescein from the anterior chamber using established mathematical models.

  • This compound Administration: To assess the effect of this compound, administer the drug topically as described in Protocol 1 and repeat the fluorophotometry measurements.

  • Data Analysis: Compare the aqueous humor flow rate before and after this compound administration.

Mandatory Visualizations

Dorzolamide_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase II HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H H+ H2CO3->H AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor Secretion IOP Reduced Intraocular Pressure (IOP) AqueousHumor->IOP Leads to This compound This compound This compound->H2CO3 Inhibits

Caption: Mechanism of action of this compound in reducing aqueous humor formation.

Experimental_Workflow_Dorzolamide_Efficacy Start Start: Select Animal Model (e.g., Rabbit, Dog, Monkey) Acclimatization Acclimatization Period (≥ 1 week) Start->Acclimatization Baseline_IOP Baseline IOP Measurement (Tonometer) Acclimatization->Baseline_IOP Treatment_Group Treatment Group: Administer this compound (e.g., 2% solution) Baseline_IOP->Treatment_Group Control_Group Control Group: Administer Vehicle Baseline_IOP->Control_Group Post_Dose_IOP Post-Dose IOP Measurements (Multiple Time Points) Treatment_Group->Post_Dose_IOP Control_Group->Post_Dose_IOP Data_Analysis Data Analysis: Compare IOP changes Post_Dose_IOP->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Enhancing Dorzolamide Bioavailability with Nanocarriers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing dorzolamide bioavailability through nanocarrier formulations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Troubleshooting Guide

Researchers may encounter several challenges during the formulation and characterization of this compound-loaded nanocarriers. This guide provides solutions to common issues.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent or Large Particle Size - Inappropriate polymer/lipid concentration.[1] - Suboptimal stirring rate or sonication energy.[1] - pH of the formulation is not ideal for nanoparticle formation.[2]- Optimize the concentration of the polymer or lipid. - Adjust the stirring speed or sonication parameters (amplitude, time). - Evaluate the effect of varying the pH of the aqueous or organic phase.[2]
Low Encapsulation Efficiency (%EE) - Poor drug solubility in the core material. - Drug leakage into the external phase during formulation. - Inefficient purification method (e.g., centrifugation speed too low).- Select a polymer/lipid matrix with higher affinity for this compound. - Optimize the drug-to-polymer/lipid ratio.[2] - For emulsion-based methods, ensure rapid solidification of nanoparticles to trap the drug. - Increase centrifugation speed or duration for more effective separation of nanoparticles from the supernatant.
Nanoparticle Aggregation and Instability - Insufficient surface charge (low zeta potential). - Inadequate concentration of stabilizer. - Improper storage conditions (temperature, light).- Increase the concentration of the stabilizer (e.g., Poloxamer 188, Vitamin E TPGS).[3] - Adjust the pH to be further from the isoelectric point of the nanoparticles. - Store nanoparticle dispersions at recommended temperatures (e.g., 4°C) and protect from light. This compound is most stable at a pH between 4 and 6 and should be stored in light-resistant containers.[4]
Burst Release of Drug - High concentration of drug adsorbed on the nanoparticle surface. - High porosity of the nanocarrier matrix.- Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. - Increase the polymer/lipid concentration to create a denser matrix. - Consider using a coating agent to control the initial release.
Poor In Vitro Corneal Permeation - Large particle size hindering penetration. - Hydrophilic surface properties of the nanocarrier. - Insufficient mucoadhesion.- Formulate nanoparticles with a smaller particle size (ideally < 200 nm).[5] - Incorporate lipophilic components or surface modifiers to enhance interaction with the corneal epithelium. - Use mucoadhesive polymers like chitosan to increase residence time on the cornea.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a typical particle size and zeta potential to aim for in this compound nanocarrier formulations for ocular delivery?

A1: For effective ocular delivery, a particle size of less than 200 nm is generally desirable to minimize irritation and enhance corneal permeation.[5] The zeta potential should be sufficiently high (either positive or negative, e.g., > ±30 mV) to ensure good colloidal stability and prevent aggregation. For instance, optimized chitosan-based nanoparticles have been reported with particle sizes around 187 nm and a zeta potential of +30.87 mV.[5]

Q2: How can I improve the mucoadhesive properties of my this compound nanocarriers?

A2: Incorporating mucoadhesive polymers into your formulation is a key strategy. Chitosan and its derivatives are widely used for this purpose due to their positive charge, which interacts with the negatively charged mucin on the ocular surface.[3][5] This enhances the residence time of the formulation in the eye, allowing for greater drug absorption.

Q3: What are the critical parameters to consider when optimizing the formulation using a factorial design?

A3: When using a factorial design for optimization, critical parameters often include the polymer/lipid concentration, drug-to-polymer/lipid ratio, stabilizer concentration, and process parameters like stirring rate or sonication time.[2][6] The responses to be optimized typically include particle size, polydispersity index (PDI), encapsulation efficiency, and drug release rate.

Q4: Can the pH of the formulation affect the stability and efficacy of this compound?

A4: Yes, the pH is a critical factor. This compound's stability is optimal in the pH range of 4 to 6.[4] Deviations from this range can lead to hydrolysis of the sulfonamide group.[4] Furthermore, the pH can influence the particle size and drug release profile of the nanocarriers.[2] Conventional this compound eye drops have a low pH, which can cause ocular irritation.[4] Nanocarrier formulations can be developed at a more physiologically acceptable pH to improve tolerability.

Q5: What in vitro models are suitable for assessing the ocular irritation potential of new formulations?

A5: The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is a widely accepted alternative to animal testing for evaluating ocular irritation.[4][7] This assay assesses the potential for a substance to cause vascular damage and coagulation on the chorioallantoic membrane of a chicken embryo, which correlates well with ocular irritation in rabbits.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-loaded nanocarriers.

Table 1: Physicochemical Properties of this compound Nanocarriers

Nanocarrier TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Chitosan NanoparticlesChitosan250.3 ± 2.62+33.47 ± 0.72-[5]
6-O-Carboxymethyl Chitosan Nanoparticles6-O-Carboxymethyl Chitosan187.1 ± 2.72+30.87 ± 0.86Significantly improved vs. CSNPs[5]
Solid Lipid Nanoparticles (SLNs)-175.38-80.47[4]
Nanoliposomes (TLH method)Soy Phosphatidylcholine:Cholesterol (7:4)--Greater than 7:3 ratio[8]
Eudragit RSPO NanoparticlesEudragit RSPO, Poloxamer 188Favorable characteristics in F2 formulation--
Chitosan Nanoparticles for In Situ GelChitosan164-98.1[7]

Table 2: In Vitro and In Vivo Performance of this compound Nanocarriers

Nanocarrier TypeKey FindingReference
PLGA/Vitamin E TPGS Nanoparticles1.8–2.5 fold increase in transcorneal permeation compared to solution.[3]
Nanoliposomes (TLH method)Higher transcorneal permeation than this compound solution.[8]
Chitosan-Dextran Sulfate Nanoparticles41.56% decrease in intraocular pressure for 10 hours in animal models.[4]
Solid Lipid Nanoparticles (SLNs)Sustained release with 82.54% released at 10 hours.[4]
6-O-Carboxymethyl Chitosan NanoparticlesImproved bioavailability and reduction in pulse entry compared to chitosan nanoparticles.[5]
In Situ Gelling Chitosan NanoparticlesSustained drug release and good corneal retention in gamma scintigraphy studies.[7]
Proniosomal GelHigher reduction in IOP and increased bioavailability compared to Trusopt® eye drops.[6]

Experimental Protocols

1. Preparation of Chitosan Nanoparticles by Ionic Gelation

This protocol describes a common method for preparing chitosan-based nanoparticles.

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 3 mg/mL) in a 1% (v/v) acetic acid solution. Adjust the pH to 5.5 with 1M NaOH.

  • Prepare TPP Solution: Dissolve sodium tripolyphosphate (TPP) (e.g., 1 mg/mL) in deionized water.

  • Incorporate this compound: Dissolve this compound hydrochloride in the chitosan solution.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.

  • Stirring: Continue stirring for a specified period (e.g., 1 hour) to allow for the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to separate the nanoparticles from the supernatant.

  • Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unentrapped drug and other reagents.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage (a cryoprotectant may be needed).

2. Determination of Encapsulation Efficiency (%EE)

This protocol outlines the indirect method for calculating encapsulation efficiency.

  • Separate Nanoparticles: After preparing the this compound-loaded nanoparticles, centrifuge the suspension to pellet the nanoparticles.

  • Collect Supernatant: Carefully collect the supernatant, which contains the unencapsulated drug.

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 254 nm) or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculate %EE: Use the following formula to calculate the encapsulation efficiency:

    %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

3. In Vitro Drug Release Study

This protocol describes a typical dialysis bag method for assessing drug release.

  • Prepare Nanoparticle Dispersion: Resuspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Load Dialysis Bag: Transfer the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).[8]

  • Set up Release System: Place the sealed dialysis bag in a larger volume of release medium, maintained at a constant temperature (e.g., 37°C) and under continuous stirring.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples for this compound concentration using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

4. Ex Vivo Corneal Permeation Study

This protocol outlines the use of a Franz diffusion cell for evaluating transcorneal permeation.

  • Prepare Cornea: Excise the cornea from an animal model (e.g., rabbit or goat) and mount it on a Franz diffusion cell, with the epithelial side facing the donor compartment.[8]

  • Set up Franz Cell: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline, pH 7.4) and maintain it at a physiological temperature (e.g., 35-37°C) with constant stirring.[8]

  • Apply Formulation: Apply the this compound nanocarrier formulation to the donor compartment.

  • Sample Receptor Medium: At specific time points, withdraw samples from the receptor compartment and replace with fresh medium.

  • Quantify Permeated Drug: Analyze the samples for the concentration of this compound that has permeated through the cornea.

  • Calculate Permeation Parameters: Determine the steady-state flux (Jss) and the permeability coefficient (Kp) from the permeation data.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_evaluation Evaluation Stage A 1. Prepare Polymer/ Lipid & Drug Solution B 2. Nanocarrier Fabrication (e.g., Ionic Gelation) A->B C 3. Purification (Centrifugation/ Washing) B->C D Particle Size & Zeta Potential C->D Characterize E Encapsulation Efficiency (%EE) C->E F Morphology (TEM/SEM) C->F H Ex Vivo Corneal Permeation D->H G In Vitro Drug Release E->G Evaluate I In Vivo Efficacy (IOP) H->I

Caption: Workflow for the formulation, characterization, and evaluation of this compound nanocarriers.

Troubleshooting_Logic Start Problem Identified: Low Encapsulation Efficiency Q1 Is drug solubility in the core material adequate? Start->Q1 A1 Select polymer/lipid with higher drug affinity. Q1->A1 No Q2 Is the drug-to-polymer ratio optimized? Q1->Q2 Yes A1->Q2 A2 Systematically vary and test different ratios. Q2->A2 No Q3 Is drug leaking during formulation? Q2->Q3 Yes A2->Q3 A3 Ensure rapid solidification of nanoparticles. Q3->A3 Yes End Problem Resolved Q3->End No A3->End

Caption: Decision tree for troubleshooting low encapsulation efficiency in this compound nanocarriers.

References

Technical Support Center: Minimizing Ocular Irritation of Dorzolamide Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to minimize the ocular irritation of Dorzolamide ophthalmic solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the causes and mitigation of this compound-induced ocular irritation.

Q1: What are the primary causes of ocular irritation associated with this compound ophthalmic solutions?

A1: The primary causes of ocular irritation, such as stinging and burning, upon instillation of this compound ophthalmic solutions are:

  • Low pH: Conventional this compound formulations have an acidic pH of approximately 5.6.[1][2] This low pH is necessary for the stability and solubility of the this compound hydrochloride salt.[3] However, the physiological pH of tears is around 7.4, and this significant difference in pH can activate sensory nerves on the ocular surface, leading to discomfort.[2][4]

  • Preservatives: Many commercial ophthalmic solutions contain preservatives like benzalkonium chloride (BAC) to maintain sterility. BAC is a known ocular irritant that can disrupt the tear film, damage corneal epithelial cells, and induce inflammation.[2][5]

Q2: How does the low pH of this compound solutions cause a stinging sensation?

A2: The stinging sensation from acidic ophthalmic solutions is primarily mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel on corneal sensory nerves.[6][7] Protons (H+) from the acidic solution directly activate TRPV1, leading to an influx of calcium ions into the nerve cells.[1] This depolarization generates a nerve impulse that is transmitted to the brain and perceived as a sharp, stinging pain.[7][8]

Q3: What is the role of benzalkonium chloride (BAC) in ocular irritation, and what is its mechanism of action?

A3: Benzalkonium chloride (BAC) is a quaternary ammonium compound used as a preservative in many ophthalmic solutions. While effective against microbial contamination, it is also a significant contributor to ocular surface damage and irritation.[5] The mechanism of BAC-induced irritation involves:

  • Detergent effect: BAC acts as a detergent, disrupting the lipid layer of the tear film and the cell membranes of the corneal epithelium. This increases drug penetration but also leads to cell damage and tear film instability.[5]

  • Inflammasome Activation: BAC has been shown to activate the NLRP3 inflammasome pathway in corneal epithelial cells.[9][10] This activation leads to the release of pro-inflammatory cytokines, such as IL-1β, triggering an inflammatory cascade on the ocular surface.[9]

Q4: Are there alternative formulations of this compound that are less irritating?

A4: Yes, several strategies are being explored to develop less irritating this compound formulations:

  • pH Adjustment: Increasing the pH of the formulation to be closer to the physiological pH of tears can significantly reduce stinging.[1] However, this can decrease the solubility and stability of this compound hydrochloride.

  • Novel Drug Delivery Systems: Advanced drug delivery systems are being developed to improve tolerability and provide sustained release. These include:

    • Microparticle suspensions: Formulating this compound as a microparticle suspension can allow for a more neutral pH while maintaining efficacy.[1]

    • Proniosomal gels: These are in-situ gelling systems that are liquid upon instillation and form a gel on the ocular surface, prolonging contact time and potentially reducing irritation.[8]

    • Nanoliposomes: Encapsulating this compound in nanoliposomes can improve its penetration and reduce direct contact of the free drug with the ocular surface, thereby minimizing irritation.[11]

  • Preservative-free formulations: Single-dose, preservative-free units eliminate the irritation potential associated with BAC.

Q5: How does Brinzolamide compare to this compound in terms of ocular comfort?

A5: Brinzolamide is another topical carbonic anhydrase inhibitor. It is formulated as a suspension at a more physiological pH (approximately 7.5), which makes it significantly more comfortable for many patients compared to the acidic this compound solution.[2][12] Clinical studies have consistently shown lower ocular discomfort scores for Brinzolamide.[13][14] However, as a suspension, Brinzolamide can cause transient blurred vision more frequently than the this compound solution.[13][15]

Section 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems that may arise during the development and testing of novel, less irritating this compound formulations.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound during formulation at a higher pH. This compound hydrochloride is more soluble at a lower pH. As the pH is raised towards neutral, its solubility decreases, leading to precipitation.[3]1. Determine the pKa of this compound: Understand the pH-solubility profile of your specific this compound salt. 2. Use of Cyclodextrins: Incorporate cyclodextrins to form inclusion complexes with this compound, which can enhance its solubility at a higher pH. 3. Formulate as a Suspension: If solubility remains an issue, consider developing a micronized suspension of the free base of this compound.
Inconsistent results in in vitro drug release studies. 1. Inadequate sink conditions: The concentration of the drug in the receptor medium may be approaching saturation, slowing down the release rate. 2. Formulation instability: The novel formulation (e.g., nanoparticles, liposomes) may be unstable under the experimental conditions. 3. Inconsistent membrane properties: If using a synthetic or biological membrane, its properties may vary between experiments.1. Increase the volume of the receptor medium or periodically replace it to maintain sink conditions. 2. Characterize the stability of your formulation at the temperature and in the medium used for the release study. 3. Ensure consistent sourcing and handling of membranes. Pre-treat membranes consistently before each experiment.
High variability in animal responses during in vivo ocular irritation studies. 1. Improper instillation technique: Inconsistent drop volume or placement in the eye can lead to variable results. 2. Individual animal differences: Biological variability between animals is inherent. 3. Subjective scoring: If using a subjective scoring system like the Draize test, inter-observer variability can be a factor.1. Train all personnel on a standardized instillation technique. Use calibrated micropipettes for accurate dosing. 2. Increase the number of animals per group to improve statistical power. 3. Use objective measurement techniques where possible, such as pachymetry for corneal thickness and fluorophotometry for permeability. Have at least two independent, blinded observers for any subjective scoring.
New formulation appears non-irritating in rabbits but causes discomfort in human trials. The rabbit eye is generally less sensitive than the human eye and has a different blink rate and tear turnover.[12]1. Consider using in vitro models with human corneal cells for initial screening to better predict human response. 2. In early human trials, use a sensitive visual analog scale (VAS) to capture subtle differences in comfort.

Section 3: Experimental Protocols

This section provides an overview of key experimental methodologies for assessing ocular irritation.

In Vivo Ocular Irritation Assessment (Modified Draize Test in Rabbits)

This protocol is a modification of the classic Draize test, incorporating refinements to minimize animal distress.

Objective: To evaluate the potential of a novel this compound formulation to cause ocular irritation and to assess its reversibility.

Materials:

  • Healthy, young adult albino rabbits.

  • Test formulation of this compound.

  • Negative control (e.g., sterile saline).

  • Positive control (a substance with known mild irritancy).

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Systemic analgesic.

  • Slit lamp biomicroscope.

  • Sodium fluorescein strips.

Procedure:

  • Animal Acclimation and Selection: Acclimate animals to the laboratory environment. Examine both eyes of each animal 24 hours before the test; animals with pre-existing eye irritation or defects should not be used.

  • Pre-treatment: Administer a systemic analgesic prior to the application of the test substance.

  • Instillation:

    • Gently pull the lower eyelid away from the eyeball to form a cul-de-sac.

    • Instill 0.1 mL of the test formulation into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation:

    • Examine the eyes at 1, 24, 48, and 72 hours after instillation.

    • Score lesions of the cornea (opacity), conjunctiva (redness, chemosis), and iris according to a standardized scoring system (e.g., Kay and Calandra).

    • The use of a slit lamp and fluorescein staining can aid in the detailed examination of the cornea for any epithelial damage.

  • Reversibility: If irritation is observed at 72 hours, observations can be continued up to 21 days to assess the reversibility of the effects.

In Vitro Ocular Irritation Assessment (Bovine Corneal Opacity and Permeability - BCOP Assay)

Objective: To assess the potential of a this compound formulation to cause corneal damage by measuring changes in opacity and permeability in an isolated bovine cornea.

Materials:

  • Freshly collected bovine eyes from a local abattoir.

  • BCOP corneal holders and opacitometer.

  • Culture medium (e.g., MEM).

  • Test formulation, negative control, and positive control.

  • Sodium fluorescein solution.

  • Spectrophotometer.

Procedure:

  • Corneal Isolation: Dissect the cornea from the bovine eye, leaving a 2-3 mm rim of sclera.

  • Mounting: Mount the isolated cornea in a specialized holder that separates the epithelial and endothelial sides into two chambers.

  • Equilibration: Fill both chambers with culture medium and allow the cornea to equilibrate.

  • Baseline Measurement: Measure the baseline opacity of the cornea using an opacitometer.

  • Application of Test Substance: Remove the medium from the anterior (epithelial) chamber and apply the test formulation directly to the corneal surface for a defined period.

  • Post-exposure Measurement of Opacity: After the exposure period, rinse the cornea and measure the opacity again. The change in opacity is an indicator of protein denaturation.

  • Permeability Measurement: Add a sodium fluorescein solution to the anterior chamber. After a set incubation time, measure the concentration of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer. An increase in fluorescein passage indicates damage to the corneal barrier function.

  • Calculation: An in vitro irritation score is calculated based on the changes in opacity and permeability.

Section 4: Data Presentation

Table 1: Comparison of Ocular Discomfort between this compound 2.0% and Brinzolamide 1.0%

Study MetricThis compound 2.0%Brinzolamide 1.0%Reference
Mean Ocular Discomfort Score (0-4 scale) 1.3 units higher than Brinzolamide---[13][14]
Patients Reporting No Ocular Discomfort Statistically significantly lower percentageStatistically significantly higher percentage[13][14]
Patients Reporting Mild to Very Severe Discomfort Higher percentageLower percentage[13][14]

Table 2: Quantitative Assessment of Ocular Pain with this compound 2% vs. Placebo

ParameterThis compound 2%PlaceboReference
Peak Ocular Pain (Visual Analog Scale, 0-100 mm) 21.4 ± 22.3 mm1.9 ± 4.4 mm[16]
Time to Mean Peak Pain 15 seconds post-dosing---[16]
Duration of Statistically Greater Pain 50 seconds post-dosing---[16]
Average Duration of Discomfort 38.9 ± 17.9 seconds---[16]

Section 5: Visualizations

Ocular_Irritation_Signaling_Pathways cluster_Low_pH Low pH (Acidic Formulation) cluster_BAC Benzalkonium Chloride (BAC) Protons Protons (H+) TRPV1 TRPV1 Channel (on Corneal Nerves) Protons->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Depolarization Nerve Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal BAC BAC Cell_Membrane Corneal Epithelial Cell Membrane BAC->Cell_Membrane Disrupts NLRP3_Inflammasome NLRP3 Inflammasome Cell_Membrane->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Pro-IL-1β to IL-1β Caspase1->IL1B Cleaves Inflammation Inflammation & Irritation IL1B->Inflammation

Caption: Signaling pathways of ocular irritation from low pH and BAC.

Formulation_Workflow cluster_Formulation Phase 1: Formulation Development cluster_Testing Phase 2: In Vitro & Ex Vivo Testing cluster_Invivo Phase 3: In Vivo Evaluation Start Define Target Product Profile (e.g., pH > 6.5, preservative-free) Strategy Select Formulation Strategy (e.g., pH adjustment, nanocarrier, in-situ gel) Start->Strategy Excipient Excipient Screening & Compatibility Strategy->Excipient Prototype Prototype Formulation & Optimization Excipient->Prototype PhysicoChem Physicochemical Characterization (pH, Osmolality, Viscosity, Particle Size) Prototype->PhysicoChem Release In Vitro Release Studies PhysicoChem->Release Permeation Ex Vivo Corneal Permeation (e.g., Franz Diffusion Cell) Release->Permeation Irritation_vitro In Vitro Irritation Testing (e.g., BCOP, EpiOcular™) Permeation->Irritation_vitro Tolerability Ocular Tolerability Study (Rabbit Model) Irritation_vitro->Tolerability PK Pharmacokinetic Study (Aqueous Humor Concentration) Tolerability->PK PD Pharmacodynamic Study (IOP Lowering Efficacy) PK->PD Final Final PD->Final Lead Candidate Selection

Caption: Workflow for developing and testing less irritating this compound formulations.

References

Technical Support Center: Stability Testing of Dorzolamide Hydrochloride Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Dorzolamide hydrochloride in ophthalmic formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Question Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound HCl in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Silanol interactions with the column. 3. Column degradation. 4. Sample overload.1. Adjust the mobile phase pH. A pH of around 2.5 to 3.5 is often effective.[1][2] 2. Use a mobile phase with a suitable buffer (e.g., phosphate buffer) and consider using an end-capped column. 3. Flush the column with a strong solvent or replace it if necessary. 4. Reduce the concentration of the sample being injected.[3]
Inconsistent retention times for this compound HCl. 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Pump malfunction or leaks in the HPLC system. 4. Inadequate column equilibration.1. Ensure the mobile phase is well-mixed and degassed.[2] 2. Verify and stabilize the column oven temperature.[1] 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
Poor resolution between this compound HCl and its degradation products. 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary.[2] 2. Experiment with different column stationary phases (e.g., C18, C8, Phenyl).[2][4] 3. Reduce the flow rate to allow for better separation.[1]
Appearance of extraneous peaks in the chromatogram. 1. Contamination from glassware, solvents, or the sample itself. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler.1. Use high-purity solvents and thoroughly clean all glassware. Filter the sample before injection. 2. Implement a robust needle wash program in the autosampler. 3. Ensure the autosampler temperature is controlled and minimize the time the sample spends in the vial before injection.
Low recovery of this compound HCl from the ophthalmic formulation. 1. Incomplete extraction from the sample matrix. 2. Adsorption of the analyte to glassware or filter membranes. 3. Degradation during sample preparation.1. Optimize the extraction procedure by adjusting the solvent, sonication time, or shaking method.[1] 2. Use silanized glassware and select appropriate filter materials (e.g., PVDF).[2] 3. Perform sample preparation under controlled temperature and light conditions.

Frequently Asked Questions (FAQs)

1. What are the typical stress conditions for forced degradation studies of this compound HCl?

Forced degradation studies are crucial to establish the stability-indicating nature of analytical methods.[5][6] Typical stress conditions for this compound HCl include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperatures (e.g., 50°C).[2][7]

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperatures (e.g., 50°C).[2]

  • Oxidative Degradation: 1-3% Hydrogen Peroxide (H₂O₂) at room temperature.[2][7]

  • Thermal Degradation: Heating the sample at temperatures like 60°C.[2]

  • Photolytic Degradation: Exposing the sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[2][7]

2. What is the main degradation pathway for this compound HCl?

This compound hydrochloride is a sulfonamide and can undergo hydrolysis.[8][9] While specific degradation pathways can be complex, studies indicate that hydrolysis under acidic conditions can lead to the formation of specific degradation products.[7]

3. What are the recommended storage conditions for this compound HCl ophthalmic solutions?

This compound HCl ophthalmic solutions should generally be stored at room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light.[9][10]

4. How does pH affect the stability of this compound HCl in ophthalmic formulations?

The pH of the formulation is a critical factor. This compound HCl ophthalmic solutions typically have a pH of around 5.6.[8] Studies have shown that maintaining the pH in a slightly acidic to neutral range (e.g., 5.8 to 6.5) can enhance stability.[11] The solubility of this compound is also pH-dependent, with better solubility at a pH of 4-5.5.[12]

5. Which analytical techniques are most suitable for stability testing of this compound HCl?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV detection are the most common and reliable methods for the stability testing of this compound HCl.[1][2] These methods can effectively separate the parent drug from its degradation products.[13] High-performance thin-layer chromatography (HPTLC) has also been used.[7][14]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approx.)Reference
Acid Hydrolysis0.1 N HCl3 hours50°CSignificant degradation[2]
Base Hydrolysis0.1 N NaOH3 hours50°CSignificant degradation[2]
Oxidation1.0% H₂O₂3 hours50°CSignificant degradation[2]
Thermal-3 hours60°CSignificant degradation[2]
Photolytic (UV)200 Wh/m³--Significant degradation[2]
Photolytic (Sunlight)1.2 million lux hours--Significant degradation[2]

Note: The term "significant degradation" is used as reported in the source, which aimed to produce degradation products for method validation rather than quantifying the exact percentage of degradation.

Experimental Protocols

1. Protocol for Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods.[1][3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound HCl in HPLC grade water (e.g., 1000 µg/mL).[1] Further dilute with the mobile phase to the desired concentration (e.g., 50 µg/mL).[1]

  • Sample Preparation: Dilute 1 mL of the ophthalmic solution into a 100 mL volumetric flask with the mobile phase and sonicate for 10 minutes.[1] Filter the solution through a 0.22 µm filter and dilute further to a suitable concentration with the mobile phase.[1]

2. Protocol for Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.[2][5][7]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and keep it at 50°C for 3 hours. Neutralize the solution before injection.[2]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and keep it at 50°C for 3 hours. Neutralize the solution before injection.[2]

  • Oxidative Degradation: Treat the drug solution with 1% H₂O₂ and keep it at 50°C for 3 hours before injection.[2]

  • Thermal Degradation: Expose the solid drug or its solution to a temperature of 60°C for 3 hours.[2]

  • Photolytic Degradation: Expose the drug solution to UV light (200 Wh/m³) and sunlight (1.2 million lux hours).[2]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_0 This compound HCl Degradation Pathways This compound This compound HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl) This compound->Acid Stress Base Base Hydrolysis (e.g., 0.1 M NaOH) This compound->Base Stress Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Stress Photo Photodegradation (UV/Visible Light) This compound->Photo Stress Thermal Thermal Degradation (Heat) This compound->Thermal Stress Degradant_A Degradation Product(s) Acid->Degradant_A Base->Degradant_A Oxidation->Degradant_A Photo->Degradant_A Thermal->Degradant_A

Caption: Major stress-induced degradation pathways for this compound HCl.

G cluster_1 Stability Testing Workflow start Start: Ophthalmic Formulation method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg stability_study Set up Stability Study (ICH Conditions) forced_deg->stability_study sampling Sample at Predetermined Time Points stability_study->sampling analysis Analyze Samples sampling->analysis data_eval Evaluate Data (Assay, Impurities, etc.) analysis->data_eval end End: Determine Shelf-Life data_eval->end

Caption: General experimental workflow for stability testing.

G cluster_2 Troubleshooting Logic problem Problem: Poor Chromatographic Results peak_shape Check Peak Shape (Tailing/Fronting) problem->peak_shape e.g. retention_time Check Retention Time (Inconsistent) problem->retention_time e.g. resolution Check Resolution (Poor) problem->resolution e.g. ph Adjust Mobile Phase pH peak_shape->ph temp Verify Column Temperature retention_time->temp mobile_phase Optimize Mobile Phase Composition resolution->mobile_phase flow_rate Adjust Flow Rate resolution->flow_rate solution Problem Resolved ph->solution temp->solution mobile_phase->solution flow_rate->solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

Strategies to prolong the intraocular pressure-lowering effect of Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to prolong the intraocular pressure (IOP)-lowering effect of Dorzolamide.

I. Troubleshooting Guides

This section addresses common challenges encountered during the development and testing of novel this compound formulations.

Issue 1: Low Entrapment Efficiency in Nanoparticle Formulations

  • Question: My this compound-loaded chitosan nanoparticles, prepared by ionic gelation, show low entrapment efficiency (<50%). What are the potential causes and how can I improve it?

  • Answer: Low entrapment efficiency (EE%) can stem from several factors. Here are some troubleshooting steps:

    • Polymer to Cross-linker Ratio: The ratio of chitosan to the cross-linking agent (like tripolyphosphate or dextran sulphate) is critical. An improper ratio can lead to incomplete gelation and drug leakage. Systematically vary the weight ratios to find the optimal point for nanoparticle formation and drug encapsulation.[1]

    • Drug Loading Concentration: Increasing the initial drug concentration beyond a certain point can lead to saturation of the polymer matrix, resulting in lower EE%. Try preparing nanoparticles with varying initial this compound concentrations (e.g., 10%, 25%, 50% w/w of the polymer) to assess the effect on EE%.[1]

    • pH of the Solution: The pH affects the charge of both this compound and chitosan, influencing their interaction. This compound has optimal stability between pH 4 and 6.[2] Ensure the pH of your chitosan solution is sufficiently low (acidic) to fully protonate its amine groups, facilitating strong ionic interaction with the cross-linker.

    • Stirring Speed and Addition Rate: The physical parameters of the ionic gelation process matter. A very high stirring speed might break apart newly formed particles, while a rapid addition of the cross-linker can cause aggregation. Optimize these parameters to ensure controlled and complete nanoparticle formation.

Issue 2: Inconsistent In Vivo IOP Reduction Results

  • Question: I am observing high variability in IOP reduction in my rabbit model studies. What experimental factors could be contributing to this?

  • Answer: Variability in in-vivo studies is common but can be minimized. Consider the following:

    • Baseline IOP Measurement: Ensure you have a stable and consistent baseline IOP before administering the formulation. Measure the IOP multiple times over several days to account for natural diurnal variations.[3]

    • Instillation Technique: The volume and placement of the eye drop are crucial. A standardized volume (e.g., 50 µL) should be instilled into the lower cul-de-sac, followed by gently holding the eyelids for a consistent period (e.g., 10 seconds) to prevent loss of the formulation.[4]

    • Animal Handling: Stress can influence IOP. Acclimatize the animals to the handling and measurement procedures to minimize stress-induced IOP spikes.

    • Formulation Stability: Ensure the formulation is stable and homogenous at the time of administration. If you are using a suspension or emulsion, ensure it is properly redispersed before each use. A selected nanoliposome formulation for this compound demonstrated stability for a 3-month period.[5]

Issue 3: Signs of Ocular Irritation in Animal Models

  • Question: My novel this compound gel formulation is causing redness and swelling in the rabbit eye during the Draize test. What are the likely causes and how can I mitigate this?

  • Answer: Ocular irritation can be caused by the drug itself, the excipients, or the physicochemical properties of the formulation.

    • pH and Osmolarity: The pH of ophthalmic preparations should ideally be close to the physiological pH of tears (~7.4). While this compound is most stable at pH 4-6, formulations with a pH outside the range of 3.5 - 8.5 can cause irritation.[5] Adjust the pH and ensure the formulation is isotonic.

    • Excipient Biocompatibility: Evaluate the biocompatibility of all polymers and surfactants used. Some mucoadhesive polymers or penetration enhancers can cause irritation at high concentrations. Consider conducting a Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay as a preliminary, non-animal screen for irritation potential.[6]

    • Particle Size and Morphology: In nanoparticle or microsuspension formulations, large or irregularly shaped particles can cause mechanical irritation. Aim for small, spherical particles for better tolerability. Optimized chitosan-dextran sulphate nanoparticles with a size of ~183 nm showed no signs of irritation.[7]

    • Purity of Components: Ensure all components, especially synthesized polymers like modified chitosans, are free from residual solvents or unreacted monomers that could be toxic or irritating.

II. Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the primary strategies for prolonging the IOP-lowering effect of this compound?

  • A1: The primary challenge with conventional this compound eye drops is a short ocular residence time and poor corneal permeation, requiring frequent dosing.[2][8] Key strategies to overcome this involve advanced drug delivery systems:

    • Nanotechnology-Based Carriers: Formulations like polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and niosomes can encapsulate this compound. These carriers enhance corneal permeation and provide sustained drug release.[2][8]

    • Mucoadhesive Formulations: Using mucoadhesive polymers like chitosan and its derivatives, or in-situ gelling systems (e.g., using Pluronic F-127), increases the formulation's contact time with the eye's surface, improving drug absorption.[2][4]

    • Combination Therapy: Fixed-dose combinations, most commonly with the beta-blocker Timolol, provide a synergistic effect, lowering IOP more effectively than either drug alone and often allowing for reduced dosing frequency (e.g., twice daily).[9][10]

    • Novel Delivery Platforms: Emerging technologies include drug-eluting contact lenses and ocular inserts/implants that offer prolonged, continuous drug release over days or even longer.[11][12]

  • Q2: How does nanotechnology improve this compound delivery?

  • A2: Nanotechnology addresses the limitations of conventional eye drops in several ways. Nanoparticle-based systems (e.g., made from chitosan, PLGA, or lipids) offer significant advantages:

    • Sustained Release: The drug is released slowly from the nanoparticle matrix, maintaining a therapeutic concentration in the aqueous humor for an extended period.[2] For example, some nanoparticle formulations show sustained release over 12 hours.[2]

    • Enhanced Corneal Permeation: The small size of nanoparticles facilitates passage through the corneal epithelium.[2] Studies have shown a 1.8 to 2.5-fold increase in transcorneal permeation with certain nanoparticle formulations compared to a standard solution.[2]

    • Improved Bioavailability: By protecting the drug from rapid washout by tears and improving permeation, nanoparticles increase the overall amount of drug that reaches the target site in the eye.[2][6]

    • Mucoadhesion: Nanoparticles made with polymers like chitosan have mucoadhesive properties, which prolong their residence time on the ocular surface.[2][7]

  • Q3: What is an in-situ gelling system and how does it work for this compound?

  • A3: An in-situ gelling system is a smart drug delivery platform that is administered as a liquid but undergoes a phase transition to a gel upon instillation in the eye.[6] This transition is typically triggered by changes in temperature, pH, or ionic strength upon contact with tear fluid. For this compound, polymers like Pluronic F-127 (temperature-sensitive) or combinations of Carbopol and HPMC (ion-sensitive) are used.[4][13] The benefits include:

    • Ease of Administration: Applied as a drop, avoiding the blurred vision associated with pre-formed gels.

    • Prolonged Residence Time: The formed gel is not easily washed away by tears, significantly increasing the time the drug is in contact with the cornea.[4]

    • Sustained Drug Release: The drug diffuses slowly from the gel matrix, providing a prolonged therapeutic effect and potentially reducing dosing frequency.[4][13]

Experimental Design & Protocols

  • Q4: What is a standard protocol for preparing this compound-loaded chitosan nanoparticles?

  • A4: A common method is ionic gelation . The following is a generalized protocol:

    • Prepare Chitosan Solution: Dissolve chitosan in an acidic solution (e.g., 1% acetic acid) to protonate its amine groups, making it water-soluble.

    • Add this compound: Dissolve this compound Hydrochloride into the chitosan solution.

    • Prepare Cross-linker Solution: Prepare an aqueous solution of a cross-linking agent, such as sodium tripolyphosphate (TPP) or dextran sulfate.[1][2]

    • Form Nanoparticles: Add the cross-linker solution dropwise to the chitosan-drug solution under constant magnetic stirring. The electrostatic interaction between the positively charged chitosan and the negatively charged cross-linker will cause the chitosan to spontaneously form nanoparticles, entrapping the drug.

    • Isolate Nanoparticles: The resulting nanoparticle suspension can be centrifuged to separate the nanoparticles from the supernatant. The nanoparticles are then typically washed to remove any unentrapped drug or reactants.

    • Characterization: The nanoparticles should be characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

  • Q5: How do I perform an in-vitro drug release study for a topical ophthalmic formulation?

  • A5: An in-vitro release study simulates the release of the drug from the formulation into the tear fluid. A common method uses a dialysis membrane in a Franz diffusion cell apparatus.

    • Apparatus Setup: Use a Franz diffusion cell, which consists of a donor and a receptor chamber separated by a membrane. The receptor chamber is filled with a release medium (e.g., Simulated Tear Fluid or phosphate buffer pH 7.4) and maintained at a physiological temperature (e.g., 35±1°C).[5]

    • Membrane Preparation: A synthetic membrane (e.g., cellulose membrane with a specific molecular weight cut-off) is placed between the chambers.[5]

    • Sample Application: Place a precise amount of your this compound formulation (e.g., nanoparticle suspension, in-situ gel) in the donor chamber.

    • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor chamber and replace the volume with fresh, pre-warmed medium to maintain sink conditions.[4][5]

    • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5][14]

    • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

  • Q6: What animal model is typically used for in-vivo evaluation of IOP-lowering efficacy, and what is the general procedure?

  • A6: The normotensive albino rabbit is the most common animal model for these studies.[5] While they don't have glaucoma, their eyes are large and easy to handle, and they provide a reliable model for measuring changes in IOP.

    • Animal Acclimation: House the rabbits under standard conditions and acclimatize them to the laboratory environment and handling procedures to minimize stress.

    • Baseline IOP Measurement: Measure the baseline IOP of both eyes using a calibrated tonometer (e.g., Tono-Pen, Schiotz tonometer) at several time points before the study begins.

    • Grouping: Divide the animals into groups: a control group (receiving a placebo or marketed formulation like Trusopt®) and one or more test groups (receiving the experimental formulations).[5]

    • Formulation Instillation: Administer a single drop of the assigned formulation into one eye of each rabbit, leaving the other eye as an untreated control.

    • IOP Monitoring: Measure the IOP in both eyes at predetermined intervals after instillation (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).[5]

    • Data Analysis: Calculate the change in IOP from baseline for each group at each time point. The efficacy and duration of action of the test formulation can be compared to the control.

III. Data & Performance Metrics

The following tables summarize quantitative data from various studies on advanced this compound formulations.

Table 1: Performance of Nanoparticle-Based this compound Formulations

Formulation Type Polymer/Lipid Particle Size (nm) Entrapment Efficiency (%) Key In-Vivo Outcome Citation
Polymeric Nanoparticles Chitosan-Dextran Sulphate 182.6 93.4 Significantly higher ocular hypotensive activity vs. solution [2]
Polymeric Nanoparticles Chitosan 164 98.1 Sustained drug release and superior corneal retention vs. marketed formulation [6]
Solid Lipid Nanoparticles (SLNs) N/A 175.4 80.5 Controlled release up to 82.5% at 10 hours [2]
Nanoliposomes Phosphatidylcholine:Cholesterol (7:4) ~150-200 >60 Greater and more prolonged IOP lowering vs. marketed eye drop [5]

| Nanofiber Insert | Eudragit RL100 | < 465 | N/A | Mean Residence Time of ~21.6 hours in rabbit tears |[15] |

Table 2: IOP Reduction with this compound Formulations and Combination Therapies

Therapy Dosing Frequency Mean IOP Reduction Duration of Effect Citation
2% this compound Solution (Monotherapy) 3x daily 15-24% from baseline Peak effect at 2 hours, trough at 8 hours [10][16][17]
This compound/Timolol Fixed Combination (DTFC) 2x daily ~12.8% reduction from baseline maintained for 36 months (in switch study) Sustained effect with twice-daily dosing [9]
Nanoliposomal this compound Single dose Max IOP decrease of 4.42 mmHg (vs 2.25 mmHg for marketed product) Significantly prolonged effect beyond 8 hours [5]
Proniosomal Gel Single dose Higher and more sustained IOP reduction compared to Trusopt® Prolonged reduction period [18][19]

| Chitosan-DS Nanoparticles | Single dose | 41.56% decrease in IOP | Effect maintained for 10 hours |[2] |

IV. Visual Guides: Workflows and Pathways

Diagram 1: The Challenge of Conventional Ophthalmic Delivery

G cluster_0 Conventional this compound Eye Drop Administration A Topical Instillation of this compound Solution B Rapid Precorneal Clearance (Tear Washout, Drainage) A->B < 5 min C Poor Corneal Permeation A->C D Low Ocular Bioavailability B->D C->D E Short Duration of Action (Half-life ~3 hours in aqueous humor) D->E F Need for Frequent Dosing (3 times daily) E->F G Poor Patient Compliance F->G

Caption: Workflow highlighting the limitations of conventional this compound eye drops.

Diagram 2: General Experimental Workflow for Novel Formulation Development

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In-Vitro & Ex-Vivo Testing cluster_2 Phase 3: In-Vivo Evaluation A 1. Formulation Preparation (e.g., Ionic Gelation, Thin Film Hydration) B 2. Physicochemical Characterization - Particle Size & PDI - Zeta Potential - Entrapment Efficiency (EE%) A->B C 3. In-Vitro Release Study (Franz Diffusion Cell) B->C D 4. Ex-Vivo Permeation Study (Excised Rabbit/Swine Cornea) C->D E 5. Ocular Irritation Test (HET-CAM or Draize Test) D->E F 6. In-Vivo IOP Study (Normotensive Rabbit Model) E->F G 7. Pharmacokinetic Analysis (Aqueous Humor Sampling) F->G

Caption: Step-by-step workflow for developing and testing new this compound formulations.

Diagram 3: Decision Pathway for Formulation Strategy

G Start Primary Goal? Goal1 Increase Ocular Residence Time Start->Goal1 Goal2 Enhance Corneal Penetration Start->Goal2 Goal3 Improve Efficacy & Reduce Dosing Frequency Start->Goal3 Strat1 Strategy - Mucoadhesive Polymers - In-Situ Gelling Systems - Ocular Inserts Goal1->Strat1 Strat2 Strategy - Nanoparticles (Chitosan, PLGA) - Liposomes / Niosomes - Nanoemulsions - Cyclodextrin Complexes Goal2->Strat2 Strat3 Strategy - Combination Therapy (e.g., with Timolol) - Sustained Release Implants Goal3->Strat3

Caption: A decision-making guide for selecting a this compound delivery strategy.

References

Technical Support Center: Enhancing Transcorneal Permeation of Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the transcorneal permeation of Dorzolamide. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the topical delivery of this compound?

A1: The primary challenges in the topical delivery of this compound, a carbonic anhydrase inhibitor used to treat glaucoma, include its short half-life, low residence time in the eye, and the need for frequent dosing.[1][2] Conventional eye drop formulations often lead to diminished bioavailability due to rapid nasolacrimal drainage and low corneal permeability.[1] Additionally, the acidic pH (around 5.6) of some commercial formulations like Trusopt® can cause ocular irritation.[3][4]

Q2: What are the most promising strategies to enhance the transcorneal permeation of this compound?

A2: Nanotechnology-based drug delivery systems are at the forefront of enhancing this compound's transcorneal permeation. These include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, niosomes, and nanoemulsions.[1][5] These formulations can facilitate sustained drug release and improve corneal penetration.[1] Mucoadhesive polymers and cyclodextrin complexation are other effective strategies to prolong the contact time of the drug with the ocular surface and improve its bioavailability.[3][6]

Q3: How do mucoadhesive polymers improve this compound delivery?

A3: Mucoadhesive polymers, such as chitosan, increase the residence time of the drug formulation on the corneal surface.[6][7] This is achieved through electrostatic interactions between the positively charged polymer and the negatively charged mucin layer of the tear film.[7] This prolonged contact time allows for greater drug absorption across the cornea.

Q4: Can cyclodextrins be used to enhance this compound permeation?

A4: While cyclodextrins can enhance the aqueous solubility of this compound, their direct role as penetration enhancers for this specific drug has been complex. Early attempts showed that while solubility increased, raising the pH to physiological levels reduced permeation.[3] However, formulating this compound as an aqueous microparticle suspension with γ-cyclodextrin (γCD) has shown significant enhancement in bioavailability.[3][8] These solid microparticles are mucoadhesive and provide sustained release of the drug.[3]

Troubleshooting Guide

Q1: I am preparing this compound-loaded chitosan nanoparticles using the ionic gelation method, but the encapsulation efficiency is low. What could be the reasons?

A1: Low encapsulation efficiency of this compound in chitosan nanoparticles can be attributed to several factors:

  • Drug-to-Polymer Ratio: An inappropriate ratio of this compound to chitosan can lead to poor encapsulation. Experiment with different ratios to find the optimal balance.

  • Polymer Properties: The molecular weight and degree of deacetylation of chitosan can influence its drug-loading capacity.[9]

  • pH of the solution: The pH of the chitosan solution affects its charge density and interaction with the cross-linking agent, which in turn impacts encapsulation.

  • Stirring Rate: The rate of stirring during the formation of nanoparticles can affect their characteristics and drug entrapment. Increasing the stirring rate has been shown to sometimes increase entrapment.[1]

Q2: My nanoparticle formulation exhibits a high Polydispersity Index (PDI). How can I improve the monodispersity?

A2: A high PDI indicates a wide range of particle sizes in your formulation, which is generally undesirable for controlled drug delivery. To reduce the PDI:

  • Optimize Formulation Parameters: Fine-tuning the concentration of chitosan and the cross-linking agent (like sodium tripolyphosphate - TPP) is crucial. The ratio of these components significantly impacts particle size and uniformity.[10]

  • Control the Addition Rate: Adding the cross-linking agent dropwise at a controlled, slow rate to the chitosan solution under constant stirring can lead to more uniform nanoparticle formation.[11]

  • Sonication: Applying ultrasonication after nanoparticle formation can help break up aggregates and reduce the PDI.[10]

  • pH Adjustment: The pH of both the chitosan and TPP solutions can influence the reaction and subsequent particle size distribution.[12]

  • Purification: Repeated washing and centrifugation of the nanoparticle suspension can help remove larger aggregates and unreacted components, leading to a more homogenous population.[5]

Q3: My in vitro transcorneal permeation results using a Franz diffusion cell are not reproducible. What are the common sources of variability?

A3: Reproducibility issues in Franz diffusion cell experiments are common and can stem from several factors:

  • Membrane Variability: If using ex vivo animal corneas, biological variability between animals can be a significant factor. Ensure consistent sourcing and handling of the tissue.[8]

  • Air Bubbles: The presence of air bubbles between the membrane and the receptor medium can significantly hinder drug diffusion and lead to inconsistent results. Ensure the receptor chamber is completely filled and free of bubbles.[13]

  • Temperature Control: Maintaining a constant and uniform temperature across all diffusion cells is critical, as temperature can affect drug solubility and membrane permeability.[13]

  • Stirring: Inconsistent stirring in the receptor chamber can lead to the formation of an unstirred water layer, which can act as an additional barrier to diffusion. Ensure consistent and adequate stirring in all cells.[13]

  • Leakage: Improper clamping of the donor and receptor chambers can lead to leakage and inaccurate results.

  • Operator Variability: Differences in how operators mount the membrane, apply the formulation, and collect samples can introduce variability. Standardizing the protocol and providing thorough training is essential.[13]

Q4: There is a poor correlation between my in vitro permeation data and in vivo outcomes. What could be the reason?

A4: Discrepancies between in vitro and in vivo results in ocular drug delivery are a known challenge.[1] Potential reasons include:

  • Simplified In Vitro Model: In vitro models, such as the Franz diffusion cell with an excised cornea, do not fully replicate the dynamic environment of the eye.[14] Factors like tear turnover, blinking, and nasolacrimal drainage, which are present in vivo, significantly impact drug residence time and are absent in static in vitro models.[6][14]

  • Metabolism: The cornea contains metabolic enzymes that can degrade the drug in vivo, an effect that may not be fully accounted for in short-term in vitro studies.

  • Inflammatory Response: The in vivo response to a formulation, such as irritation or inflammation, can alter corneal permeability, which is not captured in vitro.

  • Different Permeation Pathways: While corneal permeation is the primary focus of in vitro studies, non-corneal routes (conjunctival and scleral) also contribute to ocular drug absorption in vivo.[1]

Quantitative Data Summary

The following table summarizes the reported enhancement in transcorneal permeation of this compound using various advanced formulations compared to conventional aqueous solutions.

Formulation TypeKey ComponentsPermeation Enhancement (Fold Increase vs. Solution)Reference
Solid Lipid Nanoparticles (SLNs)This compound, Lipids2.87[15]
Polymeric NanoparticlesThis compound, PLGA/vitamin E TPGS1.8 - 2.5[15]
NanoliposomesThis compound, Phosphatidylcholine, CholesterolStatistically significant increase (p<0.05)[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a cross-linking agent.[16]

Materials:

  • Chitosan (low molecular weight)

  • This compound Hydrochloride

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid (1% v/v)

  • Deionized water

  • Magnetic stirrer

  • Syringe with a fine needle

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve a specific amount of chitosan (e.g., 0.1% w/v) in 1% acetic acid solution by stirring overnight at room temperature until a clear solution is obtained.[16]

    • Add this compound Hydrochloride to the chitosan solution and stir until completely dissolved. The concentration of this compound can be varied to study its effect on encapsulation efficiency.

  • Preparation of TPP Solution:

    • Prepare an aqueous solution of TPP (e.g., 0.1% w/v) in deionized water.

  • Nanoparticle Formation:

    • Place the chitosan-Dorzolamide solution on a magnetic stirrer with moderate stirring.

    • Using a syringe, add the TPP solution dropwise to the chitosan solution. The ratio of chitosan to TPP solution is a critical parameter to optimize (e.g., 5:2 v/v).

    • A spontaneous opalescent suspension will form, indicating the formation of nanoparticles.

    • Continue stirring for an additional 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove unreacted reagents.

    • Repeat the centrifugation and resuspension steps two more times.

  • Characterization (Optional but Recommended):

    • The resulting nanoparticle suspension can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by quantifying the amount of free drug in the supernatant after centrifugation.

Protocol 2: In Vitro Transcorneal Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for conducting an in vitro transcorneal permeation study of a this compound formulation using a Franz diffusion cell.[4][17]

Materials:

  • Franz diffusion cells

  • Excised cornea (e.g., from rabbit or porcine eyes)

  • Artificial tear fluid (receptor medium)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound formulation and control solution

  • Magnetic stirrer with stir bars

  • Water bath or heating block to maintain 37°C

  • Sampling syringes

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Preparation of Artificial Tear Fluid (Receptor Medium):

    • A common composition for artificial tear fluid includes: sodium chloride (0.67 g), sodium bicarbonate (0.20 g), calcium chloride dihydrate (0.008 g) in 100 mL of deionized water. Adjust the pH to 7.4.[15]

  • Cornea Preparation:

    • Obtain fresh animal eyes and excise the cornea with a 2-4 mm rim of scleral tissue.

    • Carefully rinse the cornea with PBS (pH 7.4).

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C) and de-gassed artificial tear fluid. Ensure there are no air bubbles.

    • Place a small magnetic stir bar in the receptor chamber and place the cell on the magnetic stirrer.

    • Carefully mount the excised cornea onto the receptor chamber with the epithelial side facing up (towards the donor chamber).

    • Clamp the donor chamber securely over the cornea.

  • Permeation Experiment:

    • Equilibrate the mounted cornea for 15-30 minutes.

    • Apply a precise volume of the this compound formulation (or control solution) to the donor chamber.

    • Start the timer and maintain the temperature at 37°C with continuous stirring of the receptor medium.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 200 µL) of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

    • The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) can be calculated using the formula: Kp = Jss / C, where C is the initial concentration of the drug in the donor chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_media Prepare Receptor Medium (Artificial Tear Fluid) fill_receptor Fill Receptor Chamber & Remove Air Bubbles prep_media->fill_receptor prep_cornea Excise and Prepare Cornea mount_cornea Mount Cornea prep_cornea->mount_cornea fill_receptor->mount_cornea clamp_chambers Clamp Donor and Receptor Chambers mount_cornea->clamp_chambers apply_formulation Apply this compound Formulation clamp_chambers->apply_formulation start_stir_heat Start Stirring and Maintain 37°C apply_formulation->start_stir_heat sampling Collect Samples at Time Intervals start_stir_heat->sampling analyze_samples Analyze Samples (e.g., HPLC) sampling->analyze_samples calculate_flux Calculate Permeation Flux and Coefficient analyze_samples->calculate_flux

Caption: Workflow for an in vitro transcorneal permeation study using a Franz diffusion cell.

mucoadhesion_mechanism cluster_formulation Mucoadhesive Formulation cluster_cornea Corneal Surface nanoparticle Positively Charged Nanoparticle (e.g., Chitosan) mucin Negatively Charged Mucin Layer nanoparticle->mucin Electrostatic Interaction drug This compound drug->nanoparticle Encapsulated corneal_epithelium Corneal Epithelium

Caption: Mechanism of mucoadhesion for enhanced precorneal residence time.

nanoparticle_permeation cluster_layers Corneal Layers title Transcorneal Permeation of this compound Nanoparticle epithelium Epithelium (Lipophilic) stroma Stroma (Hydrophilic) epithelium->stroma Diffusion endothelium Endothelium (Lipophilic) stroma->endothelium Diffusion aqueous_humor Aqueous Humor endothelium->aqueous_humor Release into Aqueous Humor nanoparticle This compound-Loaded Nanoparticle nanoparticle->epithelium Adhesion & Penetration

Caption: Pathway of a drug-loaded nanoparticle across the corneal layers.

References

Reducing systemic side effects of topical Dorzolamide in research subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing topical dorzolamide and seeking to minimize its systemic side effects in experimental subjects.

Frequently Asked Questions (FAQs)

Q1: What are the primary systemic side effects observed with topical this compound administration in research subjects?

A1: While topical this compound is designed for local ocular action, systemic absorption can occur, leading to several observable side effects. The most commonly reported systemic side effect is a bitter or unusual taste in the mouth shortly after administration[1][2][3]. Though significantly less frequent than with oral carbonic anhydrase inhibitors, other systemic effects can include nausea, upset stomach, and headache[4]. As this compound is a sulfonamide derivative, there is a potential for hypersensitivity reactions, although this is rare with topical application[2][4][5].

Q2: How does topical this compound lead to systemic side effects?

A2: Systemic exposure to topical this compound occurs primarily through two pathways. Firstly, the drug can be absorbed through the conjunctival blood vessels directly into the systemic circulation[6]. Secondly, excess eye drop solution can drain through the nasolacrimal duct into the nasal cavity, where it is absorbed by the highly vascular nasopharyngeal mucosa[6]. Once in the bloodstream, this compound binds to carbonic anhydrase, particularly in red blood cells, leading to its systemic distribution[7][8].

Q3: What is the expected plasma concentration of this compound after topical administration in animal models?

A3: Plasma concentrations of this compound following topical administration are generally low. In studies with pigmented rabbits receiving multiple topical doses of 2% this compound, plasma levels were found to be significantly higher than those of another carbonic anhydrase inhibitor, brinzolamide, on days 7 and 14 of the study[9]. In one study, the plasma concentration in humans after long-term administration was found to be very low, approximately 1/700th of the concentration in red blood cells[5][10]. Specifically, the plasma concentration was reported to be 0.034 microM[10]. This is about 1/200th of the concentration needed to produce systemic effects comparable to oral carbonic anhydrase inhibitors[10][11].

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected plasma concentrations of this compound in study subjects.

  • Potential Cause 1: Improper Administration Technique. Excess volume of the eye drop can lead to increased drainage and systemic absorption.

    • Troubleshooting Step: Ensure a standardized, minimal drop volume is used. A smaller drop volume (5-15 µL) is preferable to minimize drug wastage and reduce the risk of systemic toxicity[12]. Employing a micropipette or a specialized micro-dosing device can aid in consistency.

  • Potential Cause 2: Lack of Post-Administration Systemic Absorption Reduction. Without intervention, a significant portion of the administered dose can enter systemic circulation.

    • Troubleshooting Step: Implement nasolacrimal occlusion (punctal occlusion) for 5 minutes immediately following administration. This involves applying gentle pressure to the inner corner of the eye to block the tear duct. An alternative, easier technique is the "tissue press method," where a tissue is pressed against the inner corner of the eye[13][14]. Both methods have been shown to be effective in reducing systemic absorption of ophthalmic drugs[13][14].

Issue 2: High variability in intra-subject or inter-subject plasma this compound levels.

  • Potential Cause 1: Inconsistent timing of sample collection. this compound plasma concentrations will vary depending on the time elapsed since administration.

    • Troubleshooting Step: Standardize the blood sampling time relative to the this compound administration time across all subjects and sessions. Peak aqueous humor concentrations in humans are reached approximately 2 hours after application[15][16]. While plasma peaks may differ slightly, this provides a useful time point to consider for standardization.

  • Potential Cause 2: Differences in subject physiology. Factors such as tear turnover rate and blinking frequency can influence drug retention time on the ocular surface.

    • Troubleshooting Step: While difficult to control completely, ensure subjects are handled gently and consistently during administration to minimize stress-induced tearing or blinking. Acclimatize subjects to the procedure before the start of the experiment.

Issue 3: Signs of ocular irritation (e.g., redness, excessive tearing) in study subjects.

  • Potential Cause 1: Formulation Excipients. The preservative benzalkonium chloride, commonly found in ophthalmic solutions, can cause ocular irritation[4][17].

    • Troubleshooting Step: If possible, use a preservative-free formulation of this compound. If a custom formulation is being prepared, consider alternative, less irritating preservatives or a sterile, single-use preparation.

  • Potential Cause 2: Allergic Reaction. Chronic administration can lead to allergic-type reactions, such as conjunctivitis and eyelid reactions[17][18][19].

    • Troubleshooting Step: Monitor subjects for signs of allergic reaction. If observed, discontinuation of the drug should be considered.

Data on this compound Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Topical 2% this compound

ParameterValueSpeciesSource
Peak Aqueous Humor Concentration~1000 ng/mLHuman[15][16]
Time to Peak Aqueous Humor Conc.~2 hoursHuman[15][16]
Aqueous Humor Absorption Half-life1.2 hoursHuman[15][16]
Aqueous Humor Elimination Half-life3.0 hoursHuman[15][16]
Steady-State Red Blood Cell Conc.20-25 µMHuman[10]
Steady-State Plasma Concentration0.034 µMHuman[10]

Table 2: Comparison of this compound and Brinzolamide Tissue Levels in Rabbits After Multiple Topical Dosing

TissueRelative Concentration (this compound vs. Brinzolamide)Significance
Aqueous Humor1.4 to 3.2-fold higherStatistically significant on days 7 and 21
Plasma1.3 to 1.9-fold higherStatistically significant on days 7 and 14
CorneaSimilarNo significant difference
ConjunctivaSimilarNo significant difference
Source:[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Rabbit Plasma using HPLC

This protocol provides a general framework. Specific parameters may need optimization based on the available equipment and reagents.

  • Blood Sample Collection:

    • At a predetermined time point post-dorzolamide administration, collect approximately 1 mL of whole blood from the marginal ear vein of the rabbit into a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 200 µL of plasma, add 400 µL of a protein precipitation agent, such as acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm)[20].

    • Mobile Phase: An isocratic mixture of a buffer (e.g., 50 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile) in a 90:10 v/v ratio[20].

    • Flow Rate: 0.8 mL/min[20].

    • Injection Volume: 20 µL[20].

    • Detection: UV detector set at 254 nm[20].

    • Quantification: Create a standard curve using known concentrations of this compound prepared in drug-free plasma and subjected to the same extraction procedure. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Protocol 2: In Vitro Ocular Irritation Assessment using Human Corneal Epithelial Cells

  • Cell Culture:

    • Culture human corneal epithelial cells (HCE-T) in an appropriate culture medium and conditions until they reach a confluent monolayer.

  • Exposure to this compound Formulation:

    • Prepare different concentrations of the this compound formulation to be tested in the cell culture medium.

    • Remove the culture medium from the HCE-T cells and replace it with the medium containing the test concentrations of this compound. Include a negative control (medium only) and a positive control (a known irritant).

    • Incubate the cells for a predetermined exposure time (e.g., 15 minutes, 1 hour).

  • Cell Viability Assay (e.g., MTT Assay):

    • After the exposure period, remove the test solutions and wash the cells with phosphate-buffered saline (PBS).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the negative control. A significant decrease in cell viability indicates potential cytotoxicity and irritation.

Visualizations

Dorzolamide_Mechanism_of_Action This compound Topical this compound (Eye Drop) Cornea Cornea/Sclera Penetration This compound->Cornea Administration CAII Carbonic Anhydrase II (CA-II) This compound->CAII Inhibition Ciliary_Body Ciliary Body Cornea->Ciliary_Body Distribution Ciliary_Body->CAII Reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- CAII->Reaction Catalyzes Bicarbonate Bicarbonate (HCO3-) Secretion Reaction->Bicarbonate Aqueous_Humor Aqueous Humor Formation Bicarbonate->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines Therapeutic_Effect Therapeutic Effect (IOP Reduction) IOP->Therapeutic_Effect Reduction leads to

Caption: Mechanism of action of topical this compound in reducing intraocular pressure.

Systemic_Absorption_Pathway Topical_Admin Topical this compound Administration Ocular_Surface Ocular Surface Topical_Admin->Ocular_Surface Therapeutic_Action Local Therapeutic Action (IOP Reduction) Ocular_Surface->Therapeutic_Action Corneal Penetration Conjunctiva Conjunctival Blood Vessels Ocular_Surface->Conjunctiva Direct Contact Nasolacrimal_Duct Nasolacrimal Duct Drainage Ocular_Surface->Nasolacrimal_Duct Excess Volume Systemic_Circulation Systemic Circulation RBC_Binding Binding to CA-II in Red Blood Cells Systemic_Circulation->RBC_Binding Distribution Conjunctiva->Systemic_Circulation Absorption Nasal_Mucosa Nasal Mucosa Absorption Nasolacrimal_Duct->Nasal_Mucosa Nasal_Mucosa->Systemic_Circulation Absorption Side_Effects Potential Systemic Side Effects (e.g., Bitter Taste) RBC_Binding->Side_Effects

Caption: Pathways of systemic absorption for topical this compound.

Experimental_Workflow_Plasma_Analysis start Start admin Topical this compound Administration to Rabbit start->admin wait Wait for Predetermined Time admin->wait blood_collection Collect Blood Sample (Marginal Ear Vein) wait->blood_collection centrifuge1 Centrifuge to Separate Plasma blood_collection->centrifuge1 extraction Protein Precipitation & Solvent Extraction centrifuge1->extraction hplc HPLC Analysis extraction->hplc quantify Quantify Concentration (vs. Standard Curve) hplc->quantify end End quantify->end

Caption: Workflow for quantifying this compound in rabbit plasma.

References

Technical Support Center: Optimization of Controlled-Release Ocular Inserts for Dorzolamide and Timolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of controlled-release ocular inserts containing Dorzolamide and Timolol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and recommended solutions in a direct question-and-answer format.

Problem/Question Potential Causes Recommended Solutions
Why is there a significant initial burst release of the drugs from my ocular insert? Drug crystals may be present on the surface of the insert.[1] The polymer used may have a high degree of swelling, leading to rapid initial drug diffusion.[1]Optimize the drying process during fabrication to ensure even drug distribution within the polymer matrix. Incorporate a hydrophobic polymer or a coating agent like Eudragit to control the initial swelling and drug release.[2][3]
My in vitro drug release profiles are inconsistent between batches. What's causing this? Inhomogeneous drug distribution in the polymer matrix. Variations in the thickness and weight of the prepared inserts.[4][5] Inconsistent polymer ratios or solvent evaporation rates.Ensure thorough mixing of the drug and polymer solution before casting. Utilize a solvent casting method with a controlled environment to maintain uniform thickness.[4][5][6] Precisely control the weighing of components and the evaporation temperature and time.
The prepared ocular inserts have poor mechanical properties (e.g., low tensile strength, brittle). How can I improve this? Inappropriate polymer selection or concentration. Insufficient plasticizer concentration.Screen different polymers or polymer blends (e.g., Eudragit RL 100, Eudragit RS100, Ethylcellulose) to find a combination with desired flexibility and strength.[4][5][6] Optimize the concentration of the plasticizer (e.g., Dibutyl phthalate) in the formulation.[5]
I'm observing ocular irritation in the in vivo rabbit model. What are the potential sources? The surface pH of the insert is not within the physiological range (typically pH 7.4).[7] Leaching of residual solvents or unreacted monomers from the polymer. The drug formulation itself or preservatives may cause irritation.[7] The physical properties of the insert (e.g., sharp edges, roughness) could be causing mechanical irritation.Adjust the formulation to ensure the surface pH is close to physiological tear pH. Ensure complete removal of solvents during the drying/fabrication process. Conduct thorough sterility and toxicity tests on the final formulation.[1] Evaluate the physical morphology of the insert to ensure it has a smooth surface and rounded edges.
How does the chosen sterilization method affect the insert and the drugs? Gamma radiation can induce free radical reactions, potentially degrading the polymer matrix or the loaded drugs.[8] Steam sterilization (autoclaving) can cause physical changes to the polymer, such as melting or deformation, and may degrade heat-sensitive drugs.For heat-sensitive drugs and polymers, consider sterilization by ultraviolet lamp or ethylene oxide.[1] If gamma radiation is used, conduct studies to assess its impact on drug stability, polymer integrity, and release kinetics.[8] High-pressure homogenization during fabrication can also serve as a sterilizing step for some formulations like solid lipid nanoparticles.[8]

Frequently Asked Questions (FAQs)

1. Which polymers are commonly used for this compound and Timolol ocular inserts and why?

Commonly used polymers include Eudragit RL 100, Eudragit RS100, ethylcellulose, and polymethacrylates.[4][5][6] These polymers are chosen for their biocompatibility, ability to form films, and potential to control drug release.[9][10] For instance, Eudragit RL100 is known for its high bioavailability and has been used to create nanofiber inserts that provide controlled release of both drugs for over 80 hours.[1][11] The ratio of these polymers can be adjusted to modulate the drug release profile to achieve the desired therapeutic effect.[9]

2. What is the most suitable fabrication method for these ocular inserts?

The solvent casting method is a widely used and straightforward technique for preparing ocular inserts of this compound and Timolol.[4][5][6] This method involves dissolving the polymers and drugs in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving a thin film.[5] Another advanced method is electrospinning, which can produce nanofiber-based inserts with a large surface area, potentially enhancing drug release characteristics.[1][11]

3. Which analytical methods are recommended for the simultaneous quantification of this compound and Timolol in release studies?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely validated method for the simultaneous determination of this compound and Timolol.[12][13][14] First-order derivative UV spectrophotometry is another simple, accurate, and cost-effective method that can separate the overlapping spectra of the two drugs, making it suitable for routine analysis in simulated tear fluid.[15][16]

4. How are in vitro drug release studies typically performed for ocular inserts?

In vitro drug release is often studied using a diffusion cell model, such as a Franz diffusion cell or a classical donor-receptor compartment model.[4][5][17] The insert is placed in the donor compartment, separated from the receptor compartment by a semi-permeable membrane (e.g., cellophane). The receptor compartment is filled with a dissolution medium, typically simulated tear fluid or isotonic phosphate buffer (pH 7.4), and kept at 37°C with constant stirring.[15][17] Samples are withdrawn from the receptor compartment at predetermined intervals and analyzed for drug content.[17]

5. What kinetic models are used to analyze the drug release data?

The release data is often fitted to various kinetic models to understand the release mechanism. Common models include:

  • First-Order Model: Describes drug release where the rate is dependent on the concentration.[4][5]

  • Higuchi Model: Often used to describe drug release from a matrix system via diffusion.[1][15]

  • Korsmeyer-Peppas Model: Helps to elucidate the drug release mechanism (e.g., Fickian diffusion vs. non-Fickian transport). An 'n' value of less than 0.5 suggests that diffusion is the main release mechanism.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and Timolol ocular inserts.

Table 1: Physicochemical Properties of Ocular Inserts

Formulation CodePolymer CompositionThickness (mm)Tensile Strength (g/mm²)Drug Content (%)Reference
RSRL3Eudragit RS100:Eudragit RL 1000.21 ± 0.004.88 ± 0.17This compound: 99.10 ± 0.17, Timolol: 98.92 ± 0.13[4][5][6]
F1HPMC:EC (1:1)0.25 ± 0.014.21 ± 0.12This compound: 98.50 ± 0.25, Timolol: 99.10 ± 0.15[7]
F4HPMC:Eudragit S100 (1:1)0.28 ± 0.023.98 ± 0.18This compound: 99.20 ± 0.18, Timolol: 98.80 ± 0.20[7]
EDTEudragit RL100Mean diameter < 465 nm--[1][11]

Table 2: In Vivo Pharmacokinetic Parameters in Rabbit Eyes (Nanofiber Insert)

DrugAUC₀₋₇₂ (µg·h/mL)Mean Residence Time (MRT) (h)Reference
This compound (DOR)3216.63 ± 63.2521.6 ± 0.19[1][11]
Timolol (TIM)2598.89 ± 46.6516.29 ± 6.44[1][11]

Table 3: RP-HPLC Method Parameters for Simultaneous Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax SB C18 (250 mm × 4.6 mm, 5 µm)Inertsil ODS 3V C18 (250 X 4.6 mm, 5 µm)C-18 (EC 150/4.6 NUCLEOSIL 100-5)
Mobile Phase Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)Acetonitrile : 1-Octane Sulphonic acid buffer (0.02M), pH 3.5 (36:64 V/V)Methanol : 0.02 M Octane-1-sulfonic acid buffer, pH 3 (60:40)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 254 nmThis compound: 254 nm, Timolol: 295 nmThis compound: 254 nm, Timolol: 295 nm
Reference [12][13][14]

Detailed Experimental Protocols

Protocol 1: Fabrication of Ocular Inserts by Solvent Casting Method

This protocol is based on methodologies described in cited literature.[4][5][6]

  • Polymer Solution Preparation: Accurately weigh and dissolve the chosen polymers (e.g., Eudragit RS100 and Eudragit RL 100) in a suitable solvent, such as ethanol, under gentle agitation.

  • Drug Incorporation: Accurately weigh this compound HCl and Timolol Maleate and add them to the polymer solution. Continue stirring until the drugs are completely dissolved.

  • Plasticizer Addition: Add a plasticizer, such as Dibutyl Phthalate (DBP), to the solution to improve film flexibility. Mix thoroughly.

  • Casting: Pour the final solution into a clean, dry petri dish or onto a mercury substrate and allow the solvent to evaporate slowly at room temperature in a dust-free environment for 24 hours.

  • Drying and Cutting: Carefully remove the resulting film. Dry it further in a desiccator to remove any residual solvent. Cut the film into inserts of the desired size and shape (e.g., circular discs).

  • Storage: Store the prepared inserts in a sterile, airtight container away from light and moisture until further evaluation.

Protocol 2: In Vitro Drug Release Study

This protocol is adapted from common laboratory procedures for ocular inserts.[4][17]

  • Apparatus Setup: Assemble a diffusion cell apparatus. Use a semi-permeable cellophane membrane, soaked overnight in the diffusion medium, to separate the donor and receptor compartments.

  • Medium Preparation: Fill the receptor compartment with a known volume of isotonic phosphate buffer (pH 7.4). Ensure the medium is degassed and maintained at 37 ± 1°C. Place a small magnetic stir bar in the receptor compartment for continuous, gentle stirring (e.g., 50 rpm).

  • Sample Placement: Place the medicated ocular insert in the donor compartment, ensuring it is in contact with the membrane.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24... hours), withdraw a specific volume of sample (e.g., 1 mL) from the receptor compartment.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed diffusion medium to maintain a constant volume (sink conditions).

  • Analysis: Analyze the withdrawn samples for this compound and Timolol concentration using a validated analytical method like RP-HPLC.[13]

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Ocular Irritation Study in Albino Rabbits

This protocol must be approved by an Institutional Animal Ethics Committee (IAEC) and follows established guidelines.[6][18]

  • Animal Selection: Use healthy albino rabbits weighing between 2-3 kg. Acclimatize the animals to laboratory conditions for at least one week before the experiment.

  • Pre-examination: Examine the eyes of each rabbit for any signs of pre-existing irritation, such as redness, swelling, or discharge. Only animals with healthy eyes should be included in the study.

  • Insert Application: Gently place a sterilized ocular insert into the lower conjunctival sac of the right eye of each rabbit. The left eye serves as a control and receives no treatment.

  • Observation: Observe the eyes at regular intervals (e.g., 1, 24, 48, 72 hours) after application.

  • Scoring: Score any ocular reactions (e.g., redness, chemosis, discharge) according to a standardized scale (e.g., the Draize eye test). A cumulative score of less than 0.9 is generally considered non-irritating.[19]

Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo & Stability Studies Preformulation Preformulation Studies (Drug-Polymer Compatibility) PolymerSelection Polymer & Excipient Selection Preformulation->PolymerSelection Fabrication Insert Fabrication (Solvent Casting) PolymerSelection->Fabrication PhysicoChem Physical Tests (Thickness, Weight, Tensile Strength) Fabrication->PhysicoChem DrugContent Drug Content Uniformity PhysicoChem->DrugContent InVitroRelease In Vitro Drug Release (Diffusion Cell) DrugContent->InVitroRelease Kinetics Release Kinetics Analysis InVitroRelease->Kinetics Sterilization Sterilization Kinetics->Sterilization Optimization Optimization Loop Kinetics->Optimization Irritation Ocular Irritation (Rabbit Model) Sterilization->Irritation Stability Stability Studies (ICH Guidelines) Irritation->Stability Optimization->PolymerSelection Reformulate

Fig 1. Experimental workflow for developing and evaluating ocular inserts.

troubleshooting_workflow Start Problem: Inconsistent Drug Release Check1 Is drug distribution homogeneous? Start->Check1 Check2 Is insert thickness uniform? Check1->Check2 Yes Solution1 Improve mixing process (e.g., longer duration, sonication) Check1->Solution1 No Check3 Are polymer ratios accurate? Check2->Check3 Yes Solution2 Use film casting knife; Control solvent evaporation Check2->Solution2 No Solution3 Ensure precise weighing; Validate polymer dissolution Check3->Solution3 No End Consistent Release Profile Check3->End Yes Solution1->Check1 Solution2->Check2 Solution3->Check3

Fig 2. Troubleshooting flowchart for inconsistent in vitro drug release.

release_mechanisms Insert Drug-Loaded Ocular Insert (in Cul-de-sac) TearFluid Tear Fluid Interaction Insert->TearFluid Diffusion Diffusion (Drug moves from high to low concentration through matrix) TearFluid->Diffusion triggers Bioerosion Bioerosion (Polymer matrix dissolves or degrades, releasing the drug) TearFluid->Bioerosion triggers Osmosis Osmosis (Water influx causes swelling and pushes drug out) TearFluid->Osmosis triggers Release Controlled Drug Release to Cornea Diffusion->Release Bioerosion->Release Osmosis->Release

Fig 3. Primary mechanisms of drug release from ocular inserts.

References

Validation & Comparative

Comparative Efficacy of Dorzolamide versus Brinzolamide in Lowering Intraocular Pressure: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two leading topical carbonic anhydrase inhibitors for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.

This guide provides a comprehensive comparison of the efficacy and safety profiles of Dorzolamide 2% and Brinzolamide 1% in the reduction of intraocular pressure (IOP). The information presented is collated from a range of clinical studies to support researchers, scientists, and drug development professionals in their understanding of these two widely used therapeutic agents.

Mechanism of Action: Carbonic Anhydrase Inhibition

Both this compound and brinzolamide are potent inhibitors of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[1] Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and subsequently lowers intraocular pressure.[1] While both drugs share this primary mechanism, differences in their chemical structure and formulation pH contribute to variations in their clinical profiles.

cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Pharmacological Intervention H2O_CO2 H₂O + CO₂ H2CO3 H₂CO₃ (Carbonic Acid) H2O_CO2->H2CO3 Carbonic Anhydrase II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives This compound This compound This compound->H2CO3 Inhibits Brinzolamide Brinzolamide Brinzolamide->H2CO3 Inhibits IOP Intraocular Pressure Aqueous_Humor->IOP Determines

Fig. 1: Simplified signaling pathway of carbonic anhydrase inhibitors.

Comparative Efficacy in IOP Reduction

Multiple clinical trials have established that brinzolamide 1% and this compound 2% exhibit equivalent efficacy in lowering IOP, both as monotherapy and as adjunctive therapy to other glaucoma medications like timolol.[2][3][4]

Table 1: Summary of Comparative IOP Reduction Data (Adjunctive Therapy with Timolol)

StudyDrug CombinationMean IOP Reduction (mmHg)Percentage IOP Reduction
Michaud et al. (2001)[2]Brinzolamide 1% + Timolol 0.5%3.6 - 5.314.2% - 21.9%
This compound 2% + Timolol 0.5%3.6 - 5.114.1% - 21.2%
Martinez & Sanchez (2009)[5][6]Brinzolamide 1% + Timolol 0.5%4.3Not Reported
This compound 2% + Timolol 0.5%4.3Not Reported
Akçay et al. (2018)[7]Brinzolamide 1% / Timolol 0.5% (Fixed Combination)6.42 - 9.7426.09% - 37.46%
This compound 2% / Timolol 0.5% (Fixed Combination)8.16 - 12.4131.19% - 41.44%

A meta-analysis of 26 trials with 5,583 patients also concluded that brinzolamide was as effective as this compound in reducing IOP when used as an add-on therapy.[8][9]

Experimental Protocols

The following outlines a typical experimental design for comparing the efficacy of this compound and brinzolamide.

cluster_protocol Comparative Efficacy Trial Workflow Patient_Recruitment Patient Recruitment (POAG or OHT) Baseline Baseline Measurements (IOP, Visual Acuity, etc.) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound 2% BID Randomization->Group_A Group_B Group B: Brinzolamide 1% BID Randomization->Group_B Treatment_Period Treatment Period (e.g., 3 months) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Treatment_Period->Follow_Up IOP_Measurement IOP Measurement (Goldmann Applanation Tonometry) Follow_Up->IOP_Measurement Adverse_Events Adverse Event Monitoring Follow_Up->Adverse_Events Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) IOP_Measurement->Data_Analysis Adverse_Events->Data_Analysis

Fig. 2: Generalized experimental workflow for a comparative clinical trial.
Key Methodological Components:

  • Study Design: Most comparative studies are double-blind, randomized, active-controlled, parallel-group trials.[2][7] Some may also employ a crossover design.[10]

  • Patient Population: Typically includes patients with primary open-angle glaucoma (POAG) or ocular hypertension.[2][5][6][11]

  • Treatment Regimen: Commonly involves twice-daily (BID) administration of either this compound 2% or brinzolamide 1%, often as an adjunct to a beta-blocker like timolol 0.5%.[2][5][6]

  • Primary Endpoint: The primary outcome measure is typically the mean change in IOP from baseline at various time points throughout the study.[2][11]

  • IOP Measurement: Goldmann applanation tonometry is the standard method for IOP assessment.[12]

  • Safety and Tolerability Assessment: This is evaluated by monitoring the incidence and severity of adverse events, particularly ocular discomfort such as burning and stinging.[2][3][10]

Comparative Tolerability and Side Effect Profile

A significant differentiator between this compound and brinzolamide is their tolerability profile. Brinzolamide is consistently reported to cause less ocular discomfort, such as burning and stinging, upon instillation compared to this compound.[2][3][10] This is often attributed to the more neutral pH of the brinzolamide suspension (pH 7.5) compared to the acidic pH of the this compound solution (pH 5.6).[12]

Table 2: Incidence of Key Ocular Adverse Events

StudyAdverse EventBrinzolamide 1%This compound 2%P-value
Michaud et al. (2001)[2]Ocular Discomfort (Stinging/Burning)1.7%13.1%P = 0.001
Any Adverse Event14.7%32.8%P = 0.001
Shin et al. (2001)[12]Ocular PainLess FrequentMore Frequent (Statistically Significant)P = 0.05
Blurred VisionMore FrequentLess FrequentP = 0.057
Akçay et al. (2018)[7]Ocular Irritation0.5%15.7%P = 0.0004

While brinzolamide is better tolerated in terms of immediate discomfort, it has been associated with a higher incidence of transient blurred vision immediately after instillation, which is likely due to its suspension formulation.[12][13]

Additional Hemodynamic Effects

Some studies have suggested potential differences in the effects of this compound and brinzolamide on ocular blood flow. Long-term (5-year) use of this compound as an adjunct to timolol has been shown to significantly increase end-diastolic velocity and reduce the resistivity index in the ophthalmic artery, suggesting augmented retrobulbar blood flow.[5][6] In the same study, brinzolamide did not produce statistically significant changes in these retrobulbar hemodynamic parameters.[5][6] Another study found that both drugs may increase retinal oxygen saturation, with brinzolamide showing a greater effect in reducing zero-flow pixels in the retina, indicative of increased retinal blood flow.[14]

Conclusion

For researchers and drug development professionals, the key takeaways from the comparative analysis of this compound and brinzolamide are:

  • Equivalent IOP-Lowering Efficacy: Brinzolamide 1% and this compound 2% demonstrate comparable efficacy in reducing intraocular pressure.

  • Superior Tolerability of Brinzolamide: Brinzolamide is associated with significantly less ocular stinging and burning upon instillation, which may improve patient adherence.

  • Formulation-Related Side Effects: The suspension formulation of brinzolamide may cause transient blurred vision, a factor to consider in patient counseling and formulation development.

  • Potential for Differential Hemodynamic Effects: Emerging evidence suggests that this compound may have a more pronounced long-term effect on retrobulbar blood flow, a potential area for further investigation.

The choice between these two agents in a clinical setting is often guided by the patient's tolerance and side effect profile. For drug development, these compounds serve as important benchmarks for both efficacy and tolerability in the pursuit of novel IOP-lowering therapies.

References

A Comparative Analysis of Dorzolamide-Timolol Fixed Combination Therapy Versus Concomitant Administration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical efficacy, safety, and patient adherence associated with the fixed-combination formulation of dorzolamide and timolol compared to the concomitant use of the individual agents for the management of elevated intraocular pressure.

The management of glaucoma and ocular hypertension often necessitates the use of multiple topical medications to achieve target intraocular pressure (IOP). The fixed combination of this compound, a carbonic anhydrase inhibitor, and timolol, a beta-blocker, has emerged as a widely utilized therapeutic option. This guide provides a detailed comparison of the fixed-combination therapy against the concomitant administration of the individual drugs, drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals.

Efficacy in Intraocular Pressure Reduction

Both this compound and timolol effectively lower IOP by reducing the production of aqueous humor in the ciliary body. This compound inhibits carbonic anhydrase II, an enzyme crucial for bicarbonate ion formation and subsequent fluid transport, while timolol, a non-selective beta-adrenergic antagonist, is also thought to decrease aqueous humor production.[1][2][3] When used in combination, their mechanisms of action are additive.[4]

Clinical trials have consistently demonstrated that the this compound-timolol fixed combination (FCDT) is as effective as the concomitant administration of its individual components.[1][5] Several studies have shown no statistically significant difference in IOP-lowering efficacy between the two treatment regimens.[5][6]

One multicenter, randomized, double-masked trial found that after three months, the additional IOP lowering from a timolol baseline was 16% at trough and 22% at peak for both the fixed combination and concomitant therapy groups, demonstrating clinical and statistical equivalence.[5] Another study reported that the IOP-lowering effect of the this compound-timolol combination is comparable to that of this compound given three times daily plus timolol twice daily and that this effect is maintained for up to one year.[7]

However, some studies, particularly those involving a direct switch from concomitant therapy to the fixed combination, have suggested a potential for a modest additional IOP reduction with the fixed-combination product.[4][8][9] This may be attributable to improved patient adherence with the simplified dosing regimen of the fixed combination.[8][10]

Quantitative Comparison of IOP Reduction
StudyTreatment GroupsBaseline IOP (mmHg)Change in IOP from BaselinePercentage Change in IOP
Francis et al. [6]Fixed CombinationPeak: 18.4, Trough: 21.0Peak: -0.8, Trough: -1.5Peak: -3.2%, Trough: -6.5%
Concomitant TherapyPeak: 17.6, Trough: 19.8Peak: -0.3, Trough: -0.8Peak: -0.3%, Trough: -3.2%
Hutzelmann et al. [5]Fixed CombinationNot specifiedAdditional lowering from timolol baseline: Trough: 16%, Peak: 22%Not specified
Concomitant TherapyNot specifiedAdditional lowering from timolol baseline: Trough: 16%, Peak: 22%Not specified
Strohmaier et al. [7]Fixed CombinationNot specifiedReduction from timolol baseline: Trough: ~14%, Peak: ~20%Not specified
Concomitant TherapyNot specifiedReduction from timolol baseline: Trough: ~16%, Peak: ~20%Not specified
Replacement Study (Francis et al.) [4][6]Switched to Fixed Combination19.4-1.7-8.8%

Safety and Tolerability Profile

The safety profiles of the fixed-combination this compound-timolol and the concomitant administration of its components are largely similar.[1][5] The adverse events reported are consistent with the known side effects of each individual drug. The most frequently reported side effects are ocular, including transient burning or stinging upon instillation and taste perversion (dysgeusia), which are primarily attributed to the this compound component.[1][11] Other reported ocular adverse events include conjunctival hyperemia, blurred vision, superficial punctate keratitis, and eye itching.[1]

A key advantage of the fixed-combination therapy is the reduced exposure to preservatives, such as benzalkonium chloride, which can cause ocular surface toxicity with long-term use.[12] Furthermore, the single instillation of a fixed-combination product eliminates the "washout" effect, where the second drop administered in concomitant therapy can dilute and reduce the efficacy of the first.[11]

Commonly Reported Adverse Events
Adverse EventFrequencyPrimary Attributed Component
Ocular Burning/StingingUp to 30%This compound
Taste Perversion (Dysgeusia)Up to 30%This compound
Conjunctival Hyperemia5% - 15%This compound/Timolol
Blurred Vision5% - 15%This compound/Timolol
Superficial Punctate Keratitis5% - 15%This compound
Eye Itching5% - 15%This compound

Experimental Protocols

The clinical trials comparing this compound-timolol fixed combination and concomitant therapy have generally followed a robust methodology.

Representative Clinical Trial Design

A common design is a multicenter, randomized, double-masked, parallel-group study.[5][7]

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension who are not adequately controlled on beta-blocker monotherapy.

  • Washout/Run-in Period: A period where patients discontinue their previous glaucoma medications and may undergo a run-in period with timolol monotherapy (e.g., 2-3 weeks).[5][13]

  • Randomization: Patients are randomly assigned to receive either the fixed-combination this compound-timolol (typically dosed twice daily) or concomitant therapy with this compound (two or three times daily) and timolol (twice daily).

  • Treatment Duration: The masked treatment phase typically lasts for 3 months, with some studies including longer open-label extension phases.[7]

  • Efficacy Measurement: The primary efficacy endpoint is the change in IOP from baseline at various time points (e.g., peak and trough). IOP is measured using standard tonometry techniques.

  • Safety Assessment: Safety and tolerability are assessed through the monitoring of adverse events, ocular examinations (including visual acuity and visual fields), physical examinations, and laboratory tests.[7]

Visualizing the Mechanisms and Workflow

Signaling Pathways for IOP Reduction

cluster_0 Ciliary Epithelium cluster_1 This compound Pathway cluster_2 Timolol Pathway Aqueous Humor Production Aqueous Humor Production Decreased Aqueous Humor Production Decreased Aqueous Humor Production This compound This compound Carbonic Anhydrase II Carbonic Anhydrase II This compound->Carbonic Anhydrase II inhibits Bicarbonate Ion (HCO3-) Formation Bicarbonate Ion (HCO3-) Formation Carbonic Anhydrase II->Bicarbonate Ion (HCO3-) Formation catalyzes Fluid Transport Fluid Transport Bicarbonate Ion (HCO3-) Formation->Fluid Transport drives Fluid Transport->Aqueous Humor Production contributes to Timolol Timolol Beta-Adrenergic Receptors Beta-Adrenergic Receptors Timolol->Beta-Adrenergic Receptors blocks cAMP Production cAMP Production Beta-Adrenergic Receptors->cAMP Production stimulates cAMP Production->Aqueous Humor Production contributes to Reduced IOP Reduced IOP Decreased Aqueous Humor Production->Reduced IOP leads to

Caption: Mechanism of action for this compound and timolol in reducing intraocular pressure.

Clinical Trial Workflow

Patient Screening & Enrollment Patient Screening & Enrollment Washout/Run-in Period Washout/Run-in Period Patient Screening & Enrollment->Washout/Run-in Period Baseline IOP Measurement Baseline IOP Measurement Washout/Run-in Period->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Fixed Combination Group Fixed Combination Group Randomization->Fixed Combination Group Concomitant Therapy Group Concomitant Therapy Group Randomization->Concomitant Therapy Group Treatment Period Treatment Period Fixed Combination Group->Treatment Period Concomitant Therapy Group->Treatment Period Treatment Period (e.g., 3 months) Treatment Period (e.g., 3 months) Follow-up Visits (IOP & Safety) Follow-up Visits (IOP & Safety) Data Analysis & Comparison Data Analysis & Comparison Follow-up Visits (IOP & Safety)->Data Analysis & Comparison Treatment Period->Follow-up Visits (IOP & Safety)

Caption: A typical workflow for a clinical trial comparing fixed combination and concomitant therapies.

Conclusion

The fixed-combination formulation of this compound and timolol offers a compelling therapeutic option for the management of elevated intraocular pressure. The evidence from numerous clinical trials robustly supports its equivalence in IOP-lowering efficacy and safety when compared to the concomitant administration of the individual components. The primary advantages of the fixed combination lie in its convenience, which may lead to improved patient adherence, and the reduced exposure to preservatives.[1][12] For patients requiring more than one topical agent to control their IOP, the this compound-timolol fixed combination presents a simplified and effective treatment strategy.

References

Head-to-head comparison of Dorzolamide and Acetazolamide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two key carbonic anhydrase inhibitors for researchers and drug development professionals.

In the landscape of pharmacological agents targeting carbonic anhydrase (CA), Dorzolamide and Acetazolamide stand out as critical tools, particularly in the management of glaucoma. While both are potent inhibitors of this enzyme family, their distinct physicochemical properties and resulting biological activities at the cellular level warrant a detailed in vitro comparison. This guide provides a comprehensive head-to-head analysis of their performance in biochemical and cellular assays, supported by experimental data to inform research and development efforts.

Biochemical Potency: A Tale of Two Inhibitors

The primary mechanism of action for both this compound and Acetazolamide is the inhibition of carbonic anhydrase enzymes. Their efficacy against various human (h) CA isoforms has been quantified through in vitro enzyme inhibition assays, with the inhibition constant (Ki) serving as a key metric of potency. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory power.

A comparative analysis of their Ki values reveals distinct inhibition profiles. Acetazolamide demonstrates potent inhibition against a broad range of CA isoforms. This compound, while also a powerful inhibitor, exhibits a degree of selectivity, particularly for hCA II and hCA IV, which are crucial in aqueous humor production.[1][2][3][4]

Carbonic Anhydrase IsoformThis compound (Ki, nM)Acetazolamide (Ki, nM)
hCA I >100006.76
hCA II 1.95.85
hCA IV 3174
hCA IX --
hCA XII --

Note: Data compiled from multiple sources.[3][4][5] "-" indicates data not available from the reviewed sources under comparable conditions.

Cellular Effects: A Look into Ocular Cell Models

Beyond their direct enzymatic inhibition, the effects of this compound and Acetazolamide on ocular cells in vitro provide valuable insights into their pharmacological profiles.

Cytotoxicity Profile

The safety of topical and systemic ophthalmic drugs is paramount. In vitro cytotoxicity studies on relevant ocular cell lines, such as human corneal epithelial cells (HCECs), are crucial for assessing potential adverse effects.

Signaling Pathways

Recent in vitro research has begun to unravel the impact of these inhibitors on cellular signaling pathways beyond simple enzyme inhibition.

A notable study on porcine nonpigmented ciliary epithelial (NPE) cells revealed that Acetazolamide can activate soluble adenylyl cyclase (sAC), leading to an increase in cyclic AMP (cAMP).[8] This cAMP-dependent response results in the translocation of H+-ATPase to the plasma membrane, enhancing the cell's capacity for proton export. This suggests that some of the physiological effects of Acetazolamide may be mediated by this signaling cascade.

Currently, there is a lack of comparable in vitro studies investigating the effect of this compound on the soluble adenylyl cyclase pathway in ciliary epithelial cells. However, other research points to alternative signaling mechanisms for this compound. For instance, in vitro studies on porcine ciliary arteries have shown that this compound-induced vasorelaxation is dependent on nitric oxide (NO) and the vascular endothelium, a pathway seemingly independent of carbonic anhydrase inhibition.[9]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the underlying experimental protocols.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency (Ki) of this compound and Acetazolamide against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydrase assay .

Principle: This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye. The initial rate of the reaction is measured at different inhibitor concentrations to determine the IC50, which is then converted to the Ki value.

Workflow:

cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Purified CA Isoform Mixer Rapid Mixing in Stopped-Flow Instrument Enzyme->Mixer Inhibitor This compound or Acetazolamide Inhibitor->Mixer Buffer pH Indicator Buffer Buffer->Mixer Substrate CO2-saturated water Substrate->Mixer Detector Spectrophotometric Detection of pH change Mixer->Detector Reaction Initiation Rates Calculate Initial Reaction Rates Detector->Rates IC50 Determine IC50 Rates->IC50 Ki Calculate Ki IC50->Ki

Stopped-flow CO2 hydrase assay workflow.
Cell Viability Assay

The cytotoxicity of this compound and Acetazolamide on ocular cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow:

cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Ocular Cells in 96-well plate Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Add this compound or Acetazolamide (various concentrations) Incubation1->Treatment Incubation2 Incubate (e.g., 24-72h) Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate (2-4h) Add_MTT->Incubation3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilize Measure Measure Absorbance (spectrophotometer) Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability IC50 Determine IC50 (Cytotoxicity) Viability->IC50

MTT cell viability assay workflow.

Signaling Pathway Analysis

The investigation of signaling pathways often involves a combination of techniques. For instance, the study on Acetazolamide and soluble adenylyl cyclase utilized a radioimmunoassay to measure cAMP levels.

Workflow for cAMP Measurement:

Start Cultured Nonpigmented Ciliary Epithelial Cells Treatment Treat with Acetazolamide (or this compound) Start->Treatment Lysis Cell Lysis Treatment->Lysis Assay Radioimmunoassay for cAMP Lysis->Assay Quantification Quantify cAMP levels Assay->Quantification

Workflow for cAMP measurement in cell lysates.

Conclusion

This in vitro comparison highlights the nuanced differences between this compound and Acetazolamide. While both are potent carbonic anhydrase inhibitors, this compound shows a degree of selectivity for isoforms II and IV. Acetazolamide's effects on the soluble adenylyl cyclase pathway in ciliary epithelial cells suggest a signaling role that warrants further investigation for this compound. Cytotoxicity data, although not directly comparative, suggest that formulation and concentration are critical factors. For researchers and drug developers, these findings underscore the importance of considering not only the primary pharmacological target but also the broader cellular and signaling effects when selecting or designing carbonic anhydrase inhibitors for specific therapeutic applications. Further head-to-head in vitro studies, particularly on cytotoxicity and comparative signaling pathway analysis, would provide a more complete picture of their respective pharmacological profiles.

References

Validating the Neuroprotective Effects of Dorzolamide in Experimental Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Dorzolamide in experimental models of glaucoma, evaluated against other common treatments such as Timolol and Brimonidine. The information presented is collated from preclinical studies to support research and development in ophthalmology.

Overview of this compound's Neuroprotective Mechanisms

This compound hydrochloride is a topical carbonic anhydrase inhibitor that lowers intraocular pressure (IOP) by decreasing aqueous humor secretion[1]. The primary mechanism involves the inhibition of carbonic anhydrase II in the ciliary processes of the eye, which reduces the formation of bicarbonate ions and subsequently decreases fluid transport and IOP[1][2].

Beyond its established IOP-lowering effect, evidence suggests that this compound may also exert neuroprotective effects through mechanisms independent of IOP reduction. Studies have indicated that this compound can increase retinal and choroidal blood flow, potentially by causing vasodilation of ocular blood vessels[3]. This improvement in ocular perfusion is a critical factor in mitigating ischemic damage to the retinal ganglion cells (RGCs) and the optic nerve head, a key pathological feature of glaucoma.

Comparative Efficacy in Experimental Glaucoma Models

Experimental studies in rodent models of glaucoma have been instrumental in elucidating the neuroprotective potential of this compound. These studies often involve inducing ocular hypertension to mimic glaucomatous damage and then assessing the ability of topical treatments to preserve RGCs.

Data Presentation

The following tables summarize the quantitative data from comparative studies, highlighting the performance of this compound against other glaucoma medications.

Table 1: Comparative Intraocular Pressure (IOP) Reduction in Rat Models of Glaucoma

Treatment GroupDosageMean IOP Reduction (%)Study Reference
This compound1%Significant (p<0.05)[4][5]
Timolol0.5%Significant (p<0.001)[4][5]
Timolol XE0.5%Significant (p<0.001)[4][5]
This compound/Timolol Combination2%/0.5%Significant[6][7]
Vehicle (Artificial Tears)-Minimal[4][5]

Table 2: Comparative Retinal Ganglion Cell (RGC) Protection in Rat Models of Glaucoma

Treatment GroupRGC Protection OutcomeStudy Reference
This compoundSignificantly counteracted RGC reduction (p<0.05)[4][5]
TimololSignificantly counteracted RGC reduction (p<0.05)[4][5]
Timolol XENo statistically significant difference in RGC number compared to control[5]
This compound/Timolol CombinationSignificant decrease in RGC loss[6]
Sustained Release this compoundRGC axon count reduction: 21% (vs. 52% in control)[8][9]
Vehicle (Artificial Tears)Marked decrease in RGC number[5]

Experimental Protocols

The validation of this compound's neuroprotective effects relies on standardized and reproducible experimental models of glaucoma.

Induction of Experimental Glaucoma in Rats

A commonly used method to induce chronic ocular hypertension in rats involves the following steps:

  • Anesthesia: The animals are anesthetized to ensure humane handling and prevent distress.

  • Intracameral India Ink Injection: A mild elevation of IOP is induced by an intracameral injection of India ink[4].

  • Laser Trabecular Photocoagulation: Following the ink injection, laser photocoagulation is applied to the trabecular meshwork to obstruct aqueous humor outflow, leading to a sustained increase in IOP[4].

  • IOP Monitoring: IOP is measured periodically using a tonometer to confirm the successful induction of ocular hypertension.

Treatment Administration and Analysis
  • Drug Delivery: this compound and comparator drugs (e.g., Timolol, Brimonidine) are typically administered topically as eye drops on a daily basis[4].

  • Assessment of Neuroprotection: The primary endpoint for neuroprotection is the quantification of RGC survival. This is often achieved through:

    • Histology: Retinal sections are prepared and stained to allow for the direct counting of RGCs[4].

    • Retrograde Labeling: A fluorescent tracer is injected into the superior colliculus, which is taken up by RGCs and transported back to the cell bodies in the retina, allowing for their visualization and quantification.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in this research.

dorzolamide_neuroprotection_pathway cluster_iop IOP-Dependent Pathway cluster_non_iop IOP-Independent Pathway This compound This compound cai Carbonic Anhydrase II Inhibition in Ciliary Body This compound->cai vasodilation Vasodilation of Retinal Arterioles This compound->vasodilation aqh Decreased Aqueous Humor Production cai->aqh iop Reduced Intraocular Pressure (IOP) aqh->iop rgc Retinal Ganglion Cell (RGC) Survival and Neuroprotection iop->rgc Reduced Mechanical Stress and Axonal Transport Block obf Increased Ocular Blood Flow vasodilation->obf ischemia Reduced Ischemic Damage obf->ischemia ischemia->rgc Improved Oxygen and Nutrient Supply experimental_workflow_glaucoma start Animal Model Selection (e.g., Wistar Rats) induction Induction of Experimental Glaucoma (e.g., Laser Photocoagulation) start->induction grouping Randomized Group Assignment (this compound, Comparator, Vehicle) induction->grouping treatment Daily Topical Drug Administration grouping->treatment monitoring Weekly IOP Measurement treatment->monitoring endpoint Endpoint: RGC Quantification (Histology or Retrograde Labeling) monitoring->endpoint analysis Data Analysis and Statistical Comparison endpoint->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

References

A Comparative Analysis of Dorzolamide and Latanoprost for the Management of Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely prescribed topical medications for elevated intraocular pressure (IOP): Dorzolamide, a carbonic anhydrase inhibitor, and Latanoprost, a prostaglandin F2α analogue. The analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of efficacy data, mechanisms of action, and experimental methodologies from key clinical studies.

Introduction

Elevated intraocular pressure is a primary risk factor for the development and progression of glaucoma, a condition that can lead to optic nerve damage and irreversible vision loss.[1][2][3] The pharmacological reduction of IOP is the cornerstone of glaucoma management.[1] this compound and Latanoprost are two principal agents used for this purpose, operating through distinct physiological pathways to achieve therapeutic effects. This compound reduces IOP by decreasing the production of aqueous humor, while Latanoprost enhances its outflow.[2][4] This guide presents a comparative evaluation of their performance based on published experimental data.

Mechanisms of Action

The divergent pathways through which this compound and Latanoprost lower IOP are critical to understanding their clinical application, efficacy, and potential for combination therapy.

This compound: Aqueous Humor Suppression

This compound is a topical carbonic anhydrase inhibitor.[5][6] It specifically targets carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[3][5][6] By inhibiting CA-II, this compound slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport into the anterior chamber.[3][7] This suppression of aqueous humor secretion leads to a decrease in intraocular pressure.[2][5] The peak ocular hypotensive effect is typically observed approximately two hours after administration.[6]

Dorzolamide_Pathway cluster_ciliary Ciliary Process CO2 H₂O + CO₂ CAII Carbonic Anhydrase II (CA-II) CO2->CAII Catalyzes HCO3 HCO₃⁻ Formation CAII->HCO3 Fluid Na⁺ and Fluid Transport HCO3->Fluid Aqueous Aqueous Humor Production Fluid->Aqueous IOP Reduced Intraocular Pressure Aqueous->IOP This compound This compound This compound->CAII Inhibits

Diagram 1: this compound's Signaling Pathway
Latanoprost: Uveoscleral Outflow Enhancement

Latanoprost is an isopropyl ester prodrug and a synthetic analogue of prostaglandin F2α.[4][8][9] After topical administration, it is absorbed through the cornea and hydrolyzed by esterases to its biologically active form, latanoprost acid.[9][10] Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor located in the ciliary muscle.[4][9][11] Activation of the FP receptor initiates a signaling cascade that increases the permeability of the sclera to aqueous fluid, primarily by enhancing uveoscleral outflow.[4][9] This provides an alternative drainage route for the aqueous humor, thereby lowering IOP.[1][12]

Latanoprost_Pathway cluster_eye Ocular Tissue Latanoprost_Prodrug Latanoprost (Prodrug) Cornea Cornea Latanoprost_Prodrug->Cornea Absorption & Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Cornea->Latanoprost_Acid FP_Receptor Prostaglandin F Receptor (FP Receptor) Latanoprost_Acid->FP_Receptor Binds & Activates Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow Aqueous_Drainage Aqueous Humor Drainage Uveoscleral_Outflow->Aqueous_Drainage IOP Reduced Intraocular Pressure Aqueous_Drainage->IOP

Diagram 2: Latanoprost's Signaling Pathway

Comparative Efficacy in IOP Reduction

Multiple randomized clinical trials have demonstrated that Latanoprost monotherapy is superior to this compound monotherapy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][12][13][14] Latanoprost consistently achieves a greater mean reduction in IOP from baseline compared to this compound.[15][16] One study found the difference in mean IOP reduction to be 2.9 mm Hg, a statistically significant variance (p<0.001).[1][16] Another prospective study reported that Latanoprost was more effective than this compound, with a mean IOP reduction of 9.5 ± 3.56 mm Hg versus 7.89 ± 2.29 mm Hg, respectively (p=0.02).[13]

Study Baseline Mean IOP (this compound Group) Baseline Mean IOP (Latanoprost Group) Mean IOP Reduction (this compound) Mean IOP Reduction (Latanoprost) Statistical Significance (p-value)
Niazi et al.[1][16]27.2 ± 3.4 mm Hg27.2 ± 3.0 mm Hg5.6 ± 2.6 mm Hg8.5 ± 3.3 mm Hgp < 0.001
O'Donoghue et al.[14][15]27.2 ± 3.4 mm Hg27.2 ± 3.0 mm Hg5.6 ± 2.6 mm Hg8.5 ± 3.3 mm Hgp < 0.001
Unnamed Study[13][17]30.0 ± 4.06 mm Hg29.78 ± 5.1 mm Hg7.89 ± 2.29 mm Hg9.5 ± 3.56 mm Hgp = 0.02
JK Science Study[12]28.7 mm Hg29.3 mm Hg4.7 ± 2.4 mm Hg6.8 ± 3.1 mm Hg"Highly Significant"

Experimental Protocols

The methodologies employed in comparative studies are crucial for interpreting the validity of their findings. The following protocol represents a typical design for a head-to-head comparison of this compound and Latanoprost.

Representative Study Design

A prospective, randomized, open-label or double-masked study is conducted over a period of 3 months.[1][12][15][16]

  • Patient Population: Eligible participants include patients aged 40 years and above diagnosed with primary open-angle glaucoma (POAG), pseudoexfoliation glaucoma, or ocular hypertension.[1][12] A key inclusion criterion is a baseline IOP of at least 22 mm Hg.[12]

  • Washout Period: All previous glaucoma medications are discontinued for a defined period to establish a true baseline IOP before randomization.[1][15][16]

  • Randomization and Treatment: Patients are randomly assigned to one of two treatment arms:

    • Group 1 (Latanoprost): Receive Latanoprost 0.005% ophthalmic solution, one drop administered once daily in the evening.[1][16]

    • Group 2 (this compound): Receive this compound 2% ophthalmic solution, one drop administered three times daily.[1][16]

  • Follow-up and Measurement: Patients attend follow-up visits at specified intervals, such as two weeks, one month, and three months.[1][13][16] At each visit, IOP is measured using a standardized tonometer (e.g., Perkins Hand Held Tonometer).[13][17] Slit-lamp examinations are also performed to monitor for adverse effects.[1][16]

  • Primary Outcome: The primary efficacy endpoint is the mean change in diurnal IOP from baseline to the final follow-up visit at three months.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms (3 Months) cluster_followup Monitoring & Analysis Recruitment Patient Recruitment (POAG or Ocular Hypertension) Washout Washout of Prior Medications Recruitment->Washout Baseline Baseline IOP Measurement Washout->Baseline Random Randomization Baseline->Random GroupL Group 1: Latanoprost 0.005% Once Daily Random->GroupL GroupD Group 2: This compound 2% Three Times Daily Random->GroupD FollowUp Follow-up Visits (2 weeks, 1 month, 3 months) GroupL->FollowUp GroupD->FollowUp Measurements IOP Measurement & Adverse Event Monitoring FollowUp->Measurements Analysis Data Analysis: Compare Mean IOP Reduction Measurements->Analysis

Diagram 3: Comparative Clinical Trial Workflow

Side Effect and Tolerability Profile

Both medications are generally well-tolerated, with most side effects being localized and mild.[1][15][18]

Feature This compound Latanoprost
Common Ocular Side Effects Ocular stinging, burning, itching, blurred vision.[7][18]Conjunctival hyperemia (redness), eye irritation, itching.[4][18]
Systemic Side Effects Bitter or metallic taste, headache, fatigue.[18]Generally lacks systemic side effects.[8]
Unique Side Effects Can cause transient myopia.[7]Increased iris pigmentation (can be permanent), eyelash changes (lengthening, thickening, darkening).[4][8][9]

Dosing, Administration, and Patient Compliance

A significant practical difference between the two drugs is the dosing frequency. Latanoprost requires a once-daily administration, which is often associated with better patient adherence compared to this compound's three-times-daily regimen.[1][16] Improved compliance can contribute to more consistent IOP control and better long-term outcomes.[19]

Conclusion

Based on extensive clinical data, Latanoprost demonstrates superior efficacy in lowering intraocular pressure compared to this compound.[1][12][13][15] Its potent IOP-reducing effect, combined with the convenience of a once-daily dosing schedule, positions it as a prominent first-line therapy for open-angle glaucoma and ocular hypertension.[8][12] this compound remains a valuable therapeutic option, particularly as an adjunct therapy or for patients who cannot tolerate or do not respond to prostaglandin analogues. The choice between these agents should be individualized based on target IOP, patient tolerance, side effect profile, and adherence considerations.

References

A Comparative Guide to Dorzolamide-Timolol Combination Therapy for Elevated Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of the fixed-dose combination of dorzolamide and timolol for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. The information is compiled from a range of clinical studies, offering a valuable resource for research, clinical development, and strategic decision-making.

Executive Summary

The fixed combination of this compound, a carbonic anhydrase inhibitor, and timolol, a non-selective beta-adrenergic antagonist, is a widely utilized therapeutic option for managing elevated IOP.[1][2][3][4] This combination therapy simplifies treatment regimens and has demonstrated significant efficacy in lowering IOP compared to its individual components.[5][6][7] Clinical trials have also compared its performance against other fixed-combination therapies, such as those containing latanoprost or brimonidine, providing a nuanced understanding of its therapeutic position. While generally well-tolerated, the adverse effect profile reflects the individual actions of its constituent drugs.[1][2]

Mechanism of Action

The IOP-lowering effect of the this compound-timolol combination is achieved through two complementary mechanisms that both target the reduction of aqueous humor secretion by the ciliary body.[7][8][9]

  • This compound Hydrochloride: As an inhibitor of carbonic anhydrase II in the ciliary processes, this compound slows the formation of bicarbonate ions. This, in turn, reduces sodium and fluid transport, leading to decreased aqueous humor secretion.[4][8][9]

  • Timolol Maleate: A non-selective beta-adrenergic receptor antagonist, timolol's precise mechanism in reducing IOP is not fully understood but is believed to involve the reduction of aqueous humor production.[8][10] It may achieve this by decreasing blood flow to the ciliary body or interfering with active transport systems.[10]

The dual action of these components results in a greater IOP reduction than that achieved by either agent alone.[7]

Signaling Pathway

cluster_ciliary_epithelium Ciliary Epithelium CAII Carbonic Anhydrase II Bicarbonate Bicarbonate Formation CAII->Bicarbonate Catalyzes FluidTransport Sodium & Fluid Transport Bicarbonate->FluidTransport AqueousSecretion Aqueous Humor Secretion FluidTransport->AqueousSecretion IOP Intraocular Pressure AqueousSecretion->IOP Increases BetaReceptors Beta-Adrenergic Receptors AqueousProduction Aqueous Humor Production BetaReceptors->AqueousProduction Stimulates AqueousProduction->IOP Increases This compound This compound This compound->CAII Inhibits Timolol Timolol Timolol->BetaReceptors Blocks

Caption: Mechanism of action of this compound and Timolol.

Efficacy Comparison

The clinical efficacy of the this compound-timolol fixed combination has been evaluated in numerous studies against other glaucoma therapies. The primary endpoint in these trials is typically the reduction in mean diurnal IOP.

This compound-Timolol vs. Latanoprost-Timolol
Study / ParameterThis compound-Timolol FCLatanoprost-Timolol FCKey Findings
Mean Diurnal IOP Reduction (mmHg) 8.4 ± 0.26[11]9.4 ± 0.27[11]Latanoprost/timolol was slightly more effective in reducing mean diurnal IOP.[11]
Mean Diurnal IOP after 6 weeks (mmHg) 17.3[12]16.3[12]Mean diurnal IOP and peak IOP were lower with the latanoprost/timolol combination.[12]
Mean IOP Reduction at 12 weeks (mmHg) 9.22[13]9.92[13]Latanoprost/timolol was more effective in reducing mean diurnal IOP.[13]
This compound-Timolol vs. Brimonidine-Timolol
Study / ParameterThis compound-Timolol FCBrimonidine-Timolol FCKey Findings
Mean 24-hour IOP (mmHg) Lower[14]Higher[14]This compound/timolol provided significantly better 24-hour efficacy.[14]
Mean IOP Reduction from Baseline (Monotherapy) 6.7 mmHg (26.1%)[15]7.7 mmHg (32.3%)[15]Brimonidine/timolol provided the same or greater IOP lowering.[15]
Mean IOP Reduction from Baseline (Adjunctive to PGA) 5.2 mmHg (23.5%)[15]6.9 mmHg (29.3%)[15]Brimonidine/timolol showed a greater mean reduction as adjunctive therapy.[15]
Mean IOP Reduction at 3 months 2.9 ± 4.2 mmHg (11.0%)[16]5.6 ± 5.4 mmHg (23.5%)[16]Mean IOP-lowering was slightly greater with brimonidine/timolol.[16]
This compound-Timolol vs. Individual Components and Concomitant Therapy
Study / ParameterThis compound-Timolol FCThis compound MonotherapyTimolol MonotherapyConcomitant TherapyKey Findings
Mean IOP Reduction at 3 months (trough) 27.4% (-7.7 mmHg)[6]15.5% (-4.6 mmHg)[6]22.2% (-6.4 mmHg)[6]-The fixed combination was more effective than either component alone.[6]
Mean IOP Reduction at 3 months (peak) 32.7% (-9.0 mmHg)[6]19.8% (-5.4 mmHg)[6]22.6% (-6.3 mmHg)[6]-The fixed combination showed greater peak IOP reduction.[6]
IOP Lowering Effect Equivalent[17][18]--Equivalent[17][18]The fixed combination is equivalent in efficacy to the concomitant administration of its components.[17][18]

Safety and Tolerability

The this compound-timolol fixed combination is generally well-tolerated, with most adverse events being mild and transient.[1][11][19] The safety profile is consistent with the known side effects of its individual components.[1][2]

Adverse EventThis compound-Timolol FCLatanoprost-Timolol FCBrimonidine-Timolol FCKey Findings
Ocular Irritation/Stinging More Frequent[16][20]Less FrequentLess Frequent[15][16]Brimonidine/timolol is generally reported to be more comfortable.[5][15][16]
Taste Perversion More Frequent[15][16][19][20]Less FrequentLess Frequent[5][15][16]A characteristic side effect associated with this compound.[19][20]
Conjunctival Hyperemia Less Frequent[13]More Frequent[13]-Latanoprost is associated with a higher incidence of conjunctival hyperemia.[13]
Systemic Side Effects Potential for bradycardia, asthmatic symptoms[8][20]Dizziness (rare)[20]-Systemic absorption of timolol can lead to cardiovascular and respiratory side effects.[8]

Experimental Protocols

The methodologies employed in the clinical trials cited in this guide share common elements essential for the robust evaluation of glaucoma therapies.

Representative Clinical Trial Workflow

Screening Screening & Washout Baseline Baseline Visit (IOP Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 3 months) Randomization->Treatment FollowUp Follow-up Visits (e.g., Month 1, 3) Treatment->FollowUp Endpoint Primary Endpoint (IOP Change from Baseline) FollowUp->Endpoint

Caption: A typical clinical trial workflow for glaucoma studies.

Key Methodological Components:
  • Study Design: Most studies are randomized, multicenter trials, often employing a parallel-group or crossover design.[11][14][20] Masking (e.g., evaluator-masked) is used to minimize bias.[11]

  • Patient Population: Participants typically include individuals with primary open-angle glaucoma or ocular hypertension who have an elevated IOP, often defined as being insufficiently responsive to monotherapy.[11][19]

  • Washout Period: Prior to baseline measurements, patients undergo a washout period where previous ocular hypotensive medications are discontinued to establish a true baseline IOP.[1][21]

  • IOP Measurement: Intraocular pressure is the primary efficacy endpoint. It is typically measured at multiple time points throughout the day (diurnal IOP) to account for fluctuations.[11][12] Goldmann applanation tonometry is the standard method for IOP measurement in clinical trials.[21][22][23]

  • Safety Assessments: Adverse events are systematically recorded at each study visit.[11] This includes both ocular and systemic side effects.

Conclusion

The fixed-dose combination of this compound and timolol is an effective and generally well-tolerated treatment for elevated IOP. It offers a significant IOP-lowering effect compared to its individual components and provides a convenient therapeutic option for patients.[5][6] When compared to other fixed-combination therapies, its efficacy and safety profile present distinct advantages and disadvantages. For instance, while the latanoprost-timolol combination may offer slightly greater IOP reduction, the this compound-timolol combination may be preferred in patients with a history of or intolerance to prostaglandin analogs.[11][13] Similarly, while the brimonidine-timolol combination may be better tolerated in terms of ocular comfort, the this compound-timolol combination has shown superior 24-hour IOP control in some studies.[14][15] The choice of therapy should be individualized based on the patient's target IOP, tolerability, and co-existing medical conditions.

References

A Comparative Analysis of Dorzolamide and Other Leading Glaucoma Medications: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of clinical trial data and signaling pathways of dorzolamide versus latanoprost, timolol, and brimonidine in the management of elevated intraocular pressure.

This guide provides a comprehensive comparison of this compound, a topical carbonic anhydrase inhibitor, with other principal classes of glaucoma medications: a prostaglandin analog (latanoprost), a beta-blocker (timolol), and an alpha-adrenergic agonist (brimonidine). The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the relevant signaling pathways and study workflows to support research and development in ophthalmology.

Data Presentation: Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for glaucoma medications is their ability to reduce intraocular pressure (IOP). The following tables summarize the quantitative data from various clinical trials comparing this compound with latanoprost, timolol, and brimonidine, both as monotherapy and as adjunctive therapy.

Table 1: this compound vs. Latanoprost - Monotherapy

Study / ParameterThis compound 2%Latanoprost 0.005%p-value
Mean IOP Reduction (mmHg)
Study 1 (3 months)5.68.5<0.001
Study 2 (6 months)7.899.50.02
Percentage IOP Reduction (%)
Study 1 (Peak)23%32%<0.001
Study 1 (Trough)17%31%<0.001

Table 2: this compound vs. Timolol - Monotherapy

Study / ParameterThis compound 2% (TID)Timolol 0.5% (BID)p-value
Mean IOP Reduction from Baseline (mmHg)
Study 3 (6 months - Peak)24%29%Not specified
Study 3 (6 months - Trough)21%23%Not specified

Table 3: this compound vs. Brimonidine - Monotherapy

Study / ParameterThis compound 2% (TID)Brimonidine 0.2% (TID)p-value
Mean IOP Reduction from Baseline (mmHg)
Study 4 (4 weeks - Peak)5.43 (22.42%)5.83 (23.48%)>0.05
Study 5 (6 weeks - Trough)3.03.00.96

Table 4: this compound as Adjunctive Therapy

Study / CombinationBaseline (on Timolol)Mean IOP Reduction from Baseline (mmHg)p-value
This compound + Timolol vs. Brimonidine + Timolol
This compound + Timolol20.9 mmHg4.1 (Peak)0.007 (vs. Brimonidine + Timolol)
Brimonidine + Timolol21.6 mmHg6.0 (Peak)
This compound/Timolol Fixed Combination vs. Latanoprost
This compound/TimololNot specified4.6<0.0001
LatanoprostNot specified3.75<0.0001

Experimental Protocols

Below are the detailed methodologies for some of the key clinical trials cited in the data presentation.

Study 1: Latanoprost vs. This compound Monotherapy

  • Objective: To compare the IOP-lowering effect and safety of latanoprost and this compound in patients with open-angle glaucoma or ocular hypertension.

  • Study Design: A 3-month, randomized, open-label, parallel-group study.

  • Patient Population: 224 patients with open-angle glaucoma or ocular hypertension.

  • Intervention: Patients were randomized to receive either latanoprost 0.005% once daily or this compound 2% three times daily. A washout period for previous glaucoma medications was implemented before randomization.

  • Outcome Measures: The primary efficacy endpoint was the change in diurnal IOP from baseline after 3 months of treatment. IOP was measured at peak and trough drug effects. Safety was assessed by monitoring adverse events.

Study 3: this compound vs. Timolol in Pseudoexfoliation Glaucoma

  • Objective: To compare the efficacy and safety of this compound 2% and timolol 0.5% in patients with glaucoma or ocular hypertension associated with pseudoexfoliation.

  • Study Design: A 6-month, double-masked, randomized, parallel-group, multicenter study.

  • Patient Population: 184 patients aged 21 to 85 years with pseudoexfoliation and either glaucoma or ocular hypertension.

  • Intervention: Patients were randomized to receive either this compound 2% three times daily or timolol maleate 0.5% twice daily. The study also evaluated the additive effect of this compound in patients on timolol therapy.

  • Outcome Measures: The primary outcome was the mean percent reduction in IOP from baseline at 6 months, measured at peak and trough. Safety was evaluated through the incidence of clinical adverse experiences.

Study 4: this compound vs. Brimonidine Monotherapy

  • Objective: To compare the efficacy and tolerability of brimonidine 0.2% versus this compound 2.0% in primary open-angle glaucoma (POAG).

  • Study Design: An open, randomized, crossover comparative study.

  • Patient Population: 30 patients with POAG and an IOP greater than 22 mmHg.

  • Intervention: Patients were randomized to receive either brimonidine 0.2% three times daily or this compound 2.0% three times daily for 4 weeks. After a 4-week washout period, patients were crossed over to the other therapy.

  • Outcome Measures: IOP was measured at 8:00 am (before dosing) and 10:00 am (2 hours after dosing) at baseline and at the end of each treatment period to determine peak IOP reduction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for each medication class and a typical experimental workflow for a comparative clinical trial.

G cluster_0 This compound Signaling Pathway This compound This compound Carbonic Anhydrase II Carbonic Anhydrase II This compound->Carbonic Anhydrase II Inhibits Bicarbonate Production Bicarbonate Production Carbonic Anhydrase II->Bicarbonate Production Catalyzes Aqueous Humor Secretion Aqueous Humor Secretion Bicarbonate Production->Aqueous Humor Secretion Drives Reduced IOP Reduced IOP Aqueous Humor Secretion->Reduced IOP Leads to

This compound's mechanism of action.

G cluster_1 Latanoprost Signaling Pathway Latanoprost Latanoprost Prostaglandin F Receptor Prostaglandin F Receptor Latanoprost->Prostaglandin F Receptor Activates Matrix Metalloproteinase Upregulation Matrix Metalloproteinase Upregulation Prostaglandin F Receptor->Matrix Metalloproteinase Upregulation Extracellular Matrix Remodeling Extracellular Matrix Remodeling Matrix Metalloproteinase Upregulation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP

Latanoprost's mechanism of action.

G cluster_2 Timolol Signaling Pathway Timolol Timolol Beta-Adrenergic Receptors Beta-Adrenergic Receptors Timolol->Beta-Adrenergic Receptors Blocks Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptors->Adenylyl Cyclase Activates cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Aqueous Humor Production Aqueous Humor Production cAMP Production->Aqueous Humor Production Stimulates Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP

Timolol's mechanism of action.

G cluster_3 Brimonidine Signaling Pathway Brimonidine Brimonidine Alpha-2 Adrenergic Receptors Alpha-2 Adrenergic Receptors Brimonidine->Alpha-2 Adrenergic Receptors Activates Increased Uveoscleral Outflow Increased Uveoscleral Outflow Brimonidine->Increased Uveoscleral Outflow Promotes Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Alpha-2 Adrenergic Receptors->Adenylyl Cyclase Inhibition Reduced Aqueous Humor Production Reduced Aqueous Humor Production Adenylyl Cyclase Inhibition->Reduced Aqueous Humor Production Reduced IOP Reduced IOP Reduced Aqueous Humor Production->Reduced IOP Increased Uveoscleral Outflow->Reduced IOP

Brimonidine's dual mechanism of action.

G Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Washout Period Washout Period Inclusion/Exclusion Criteria->Washout Period Baseline IOP Measurement Baseline IOP Measurement Washout Period->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Group B (Comparator Drug) Group B (Comparator Drug) Randomization->Group B (Comparator Drug) Treatment Period Treatment Period Group A (this compound)->Treatment Period Group B (Comparator Drug)->Treatment Period Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits IOP Measurement IOP Measurement Follow-up Visits->IOP Measurement Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Data Analysis Data Analysis IOP Measurement->Data Analysis Adverse Event Monitoring->Data Analysis

A typical clinical trial workflow.

Long-Term Showdown: Dorzolamide Demonstrates Superiority in Enhancing Retrobulbar Blood Flow Compared to Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

A five-year comparative analysis reveals that Dorzolamide 2%, when added to Timolol 0.5%, significantly improves retrobulbar hemodynamics in patients with primary open-angle glaucoma (POAG), an effect not observed with Brinzolamide 1% in the same combination therapy.

Researchers and drug development professionals now have access to long-term comparative data that highlights a key difference in the clinical performance of two commonly prescribed topical carbonic anhydrase inhibitors. A prospective, randomized, evaluator-masked study followed 146 POAG patients for 60 months, providing robust evidence of this compound's beneficial effects on ocular blood flow. Both medications demonstrated equivalent efficacy in lowering intraocular pressure (IOP).

The study, conducted by Martinez and Sánchez-Salorio, showed that treatment with this compound resulted in a statistically significant increase in the end-diastolic velocity (EDV) and a reduction in the resistivity index (RI) in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCA).[1][2] In contrast, no significant changes in any retrobulbar hemodynamic parameters were observed in the group receiving Brinzolamide.[1][2]

These findings suggest that this compound may offer an additional therapeutic benefit beyond IOP reduction by augmenting blood flow to the vital structures at the back of the eye. This is a critical consideration in the management of glaucoma, where vascular factors are increasingly recognized as playing a role in the pathophysiology of the disease.[3]

Quantitative Comparison of Hemodynamic Parameters

The following tables summarize the key quantitative findings from the 60-month comparative study.

Table 1: Change in Retrobulbar Hemodynamic Parameters at 60 Months

ParameterThis compound 2% + Timolol 0.5%Brinzolamide 1% + Timolol 0.5%
Ophthalmic Artery (OA)
End-Diastolic Velocity (EDV)↑ 1.22 cm/s (p < 0.001)[1][2]No significant change[1][2]
Resistivity Index (RI)↓ 0.04 units (p < 0.001)[1][2]No significant change[1][2]
Central Retinal Artery (CRA)
Resistivity Index (RI)↓ from 0.66 to 0.62 (p < 0.001)[1][2]No significant change
Short Posterior Ciliary Arteries (SPCA)
Resistivity Index (RI)↓ from 0.66 to 0.62 (p < 0.001)[1][2]No significant change

Table 2: Intraocular Pressure (IOP) Reduction at 60 Months

Drug CombinationMean IOP Reduction
This compound 2% + Timolol 0.5%-4.3 mmHg[1][2]
Brinzolamide 1% + Timolol 0.5%-4.3 mmHg[1][2]

Experimental Protocols

The long-term comparative study was designed as a prospective, randomized, evaluator-masked clinical trial.

Patient Population: 146 patients diagnosed with primary open-angle glaucoma (POAG) were enrolled in the study.[1]

Treatment Regimen: Patients were randomly assigned to one of two treatment groups:

  • Group 1: this compound 2% administered twice daily, added to Timolol 0.5% twice daily.

  • Group 2: Brinzolamide 1% administered twice daily, added to Timolol 0.5% twice daily.[1]

Data Collection: Retrobulbar hemodynamic parameters, intraocular pressure (IOP), and blood pressure were measured at baseline and every 6 months for a total of 60 months.[1]

Hemodynamic Measurement: Color Doppler Imaging (CDI) was utilized to measure blood flow velocities and resistivity indices in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCA).[1]

Visualizing the Clinical Investigation

The following diagram illustrates the workflow of the comparative clinical study.

G cluster_enrollment Patient Enrollment & Baseline cluster_randomization Randomization cluster_treatment Treatment Arms (60 Months) cluster_followup Follow-up & Analysis p1 146 POAG Patients b1 Baseline Measurements: - IOP - Retrobulbar Hemodynamics (CDI) - Blood Pressure p1->b1 rand Randomization b1->rand groupA Group A: This compound 2% BID + Timolol 0.5% BID rand->groupA groupB Group B: Brinzolamide 1% BID + Timolol 0.5% BID rand->groupB fu Follow-up every 6 months for 60 months: - IOP Measurement - CDI of OA, CRA, SPCA - Blood Pressure groupA->fu groupB->fu analysis Comparative Analysis of Hemodynamic and IOP Data fu->analysis

Caption: Workflow of the 60-month comparative clinical trial.

Putative Mechanism of Action

While both this compound and Brinzolamide are carbonic anhydrase inhibitors that lower IOP by reducing aqueous humor production, the observed differences in their effects on retrobulbar hemodynamics suggest a potential secondary mechanism of action for this compound.[4][5] It is hypothesized that this compound may have a direct vasodilatory effect on the ocular blood vessels, independent of its IOP-lowering effect. This could be due to differences in ocular tissue penetration and local pharmacokinetics between the two molecules.[6] Further research is warranted to fully elucidate the signaling pathways involved in this compound's vascular effects.

The diagram below illustrates the proposed differential effects of this compound and Brinzolamide on ocular physiology.

Caption: Proposed differential mechanisms of this compound and Brinzolamide.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Dorzolamide in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for managing this compound, a carbonic anhydrase inhibitor, in a laboratory environment. Adherence to these protocols will minimize exposure risks and ensure a safe operational workflow.

Immediate Safety and Personal Protective Equipment (PPE)

This compound may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed.[1][2][3] Therefore, strict adherence to PPE guidelines is essential.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA-approved respirator.[1] A dust mask may be sufficient for low-dust activities. For potential uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is required.[1]To prevent inhalation of airborne particles.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][4]To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves.[1] Consider double-gloving for enhanced protection.[1]To prevent skin contact and absorption.
Body Protection Laboratory coat. For larger quantities, an apron or a protective suit is recommended.[4]To protect skin and clothing from contamination.

Operational Plan: A Step-by-Step Guide to Handling this compound

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2][3][5][6]

  • Verify Engineering Controls: Ensure a well-ventilated area is used for handling, preferably a chemical fume hood.[7] Check that safety showers and eyewash stations are accessible and operational.[6]

  • Assemble PPE: Don the appropriate PPE as specified in the table above.

2. Handling the Compound:

  • Minimize Dust and Aerosol Generation: Handle this compound in a manner that avoids the creation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[8]

  • Prohibit Consumption: Do not eat, drink, or smoke in the handling area.[6][8]

  • Weighing: If weighing the solid form, do so in a ventilated enclosure.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[6]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of it as outlined in the disposal plan.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, containers) in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound waste down the sewer.[1]

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste or taken to an approved waste handling site for recycling or disposal.[1]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits (OELs) for this compound. These values represent the maximum permissible concentration in the workplace air.

SubstanceTime-Weighted Average (TWA)Basis
This compound10 µg/m³ (OEB 3)Internal (Merck)[1]
This compound Hydrochloride0.04 mg/m³Somerset Pharma LLC[4][7]
Wipe Limit100 µ g/100 cm²Internal (Merck)[1]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Review_SDS Review Safety Data Sheet Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Review_SDS->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Handle_Compound Handle this compound in Ventilated Area Don_PPE->Handle_Compound Avoid_Contact Avoid Skin/Eye Contact and Inhalation Handle_Compound->Avoid_Contact Collect_Waste Collect Waste in Labeled Container Handle_Compound->Collect_Waste Decontaminate_Area Decontaminate Work Area Avoid_Contact->Decontaminate_Area Remove_PPE Remove and Dispose of PPE Correctly Decontaminate_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Dispose_Waste Dispose of Waste per Regulations Collect_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide
Reactant of Route 2
Dorzolamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。